molecular formula C15H11Cl4NOS B15575675 AMG 9090

AMG 9090

Numéro de catalogue: B15575675
Poids moléculaire: 395.1 g/mol
Clé InChI: NOXDIPWNQOTUAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AMG 9090 is a useful research compound. Its molecular formula is C15H11Cl4NOS and its molecular weight is 395.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H11Cl4NOS

Poids moléculaire

395.1 g/mol

Nom IUPAC

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

InChI

InChI=1S/C15H11Cl4NOS/c16-11-6-8-12(9-7-11)22-14(15(17,18)19)20-13(21)10-4-2-1-3-5-10/h1-9,14H,(H,20,21)

Clé InChI

NOXDIPWNQOTUAB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of AMG 900: A Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of Aurora kinases A, B, and C.[1] These serine/threonine kinases are key regulators of cell division, and their overexpression is implicated in the pathogenesis of numerous cancers, often correlating with high proliferation rates and poor prognosis.[2][3] AMG 900's mechanism of action centers on the disruption of mitotic progression, leading to polyploidy and eventual apoptosis in cancer cells.[4][5] Notably, it demonstrates efficacy in tumor models resistant to other anti-mitotic agents like taxanes.[4][5] This technical guide provides an in-depth overview of the mechanism of action of AMG 900, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Aurora Kinases

AMG 900 competitively binds to the ATP-binding pocket of Aurora kinases, inhibiting their catalytic activity.[5] Its primary cellular phenotype is consistent with the inhibition of Aurora B.[6] This leads to a cascade of events that disrupt the fidelity of mitosis.

A critical downstream effect of Aurora B inhibition is the suppression of phosphorylation of histone H3 at serine 10 (p-Histone H3), a crucial event for chromosome condensation and segregation during mitosis.[7][8] The inhibition of p-Histone H3 serves as a robust pharmacodynamic biomarker for AMG 900 activity.[8]

The predominant cellular response to AMG 900 is an aborted cell division that bypasses a prolonged mitotic arrest.[4][5] This leads to endoreduplication, resulting in cells with a DNA content of 4N or greater (polyploidy), and ultimately triggers apoptosis.[5][9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of AMG 900.

Table 1: In Vitro Kinase Inhibitory Activity of AMG 900

KinaseIC50 (nM)
Aurora A5
Aurora B4
Aurora C1

Data sourced from Payton M, et al. Cancer Res. 2010.[4]

Table 2: In Vitro Anti-proliferative Activity of AMG 900 in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
HCT116Colorectal Carcinoma2.1
PC3Prostate Carcinoma1.8
NCI-H460Non-Small Cell Lung1.1
MES-SA-Dx5 (MDR)Uterine Sarcoma1.5
HCT-15 (MDR)Colorectal Carcinoma1.3

MDR: Multidrug-resistant. Data sourced from Payton M, et al. Cancer Res. 2010.[4]

Table 3: In Vivo Antitumor Efficacy of AMG 900 in Xenograft Models

Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (%)
HCT116Colorectal Carcinoma15 mg/kg, b.i.d., 2 days/week for 3 weeks97
NCI-H460-PTX (MDR)Non-Small Cell Lung15 mg/kg, b.i.d., 2 days/week for 3 weeks66
MES-SA-Dx5 (MDR)Uterine Sarcoma15 mg/kg, b.i.d., 2 days/week for 3 weeks84

b.i.d.: twice daily; PTX: Paclitaxel-resistant. Data sourced from Payton M, et al. Cancer Res. 2010.[4]

Signaling Pathway and Experimental Workflow Visualizations

AMG900_Mechanism_of_Action cluster_cell_cycle Mitosis cluster_downstream_effects Cellular Consequences Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Regulates Centrosome Separation AuroraB Aurora B AuroraB->Metaphase Regulates Chromosome Alignment AuroraB->Cytokinesis Regulates HistoneH3 Histone H3 Phosphorylation (Ser10) AuroraB->HistoneH3 Phosphorylates Polyploidy Polyploidy AuroraB->Polyploidy Leads to AuroraC Aurora C ChromosomeSeg Proper Chromosome Segregation HistoneH3->ChromosomeSeg Required for Apoptosis Apoptosis Polyploidy->Apoptosis Induces AMG900 AMG 900 AMG900->AuroraA Inhibits AMG900->AuroraB Inhibits AMG900->AuroraC Inhibits

Caption: AMG 900 inhibits Aurora kinases, leading to mitotic disruption and apoptosis.

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. HCT116 Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~100-200 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Oral Administration of AMG 900 or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring PD_Analysis 7. Pharmacodynamic Analysis (p-Histone H3) Monitoring->PD_Analysis Efficacy_Analysis 8. Antitumor Efficacy (Tumor Growth Inhibition) Monitoring->Efficacy_Analysis

Caption: Workflow for a preclinical in vivo xenograft study of AMG 900.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Reagents and Materials:

    • Recombinant human Aurora A, B, and C enzymes.

    • Biotinylated peptide substrate.

    • ATP.

    • HTRF KinEASE™ kit (Cisbio) containing Eu3+ cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • AMG 900 stock solution in DMSO.

    • 384-well low-volume microplates.

  • Procedure:

    • Prepare serial dilutions of AMG 900 in assay buffer.

    • Add 2 µL of diluted AMG 900 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a mixture of the respective Aurora kinase and biotinylated peptide substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer to each well. The final ATP concentration should be at the Km for each respective kinase.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the HTRF detection mixture (Eu3+ cryptate-labeled antibody and XL665-labeled streptavidin diluted in HTRF detection buffer).

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Fluorescence-based Cell Count Imaging)
  • Reagents and Materials:

    • Cancer cell lines (e.g., HCT116, PC3).

    • Complete cell culture medium.

    • AMG 900 stock solution in DMSO.

    • Hoechst 33342 nuclear stain.

    • 96-well clear-bottom black plates.

    • ArrayScan VTi HCS Reader (Thermo Scientific) or similar high-content imaging system.

  • Procedure:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AMG 900 or DMSO (vehicle control) for 72 hours.

    • After the treatment period, remove the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cell nuclei by incubating with Hoechst 33342 in PBS for 15 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Acquire images of the stained nuclei using an ArrayScan VTi HCS Reader.

    • Analyze the images using the accompanying software to count the number of cells per well.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the EC50 values by fitting the data to a four-parameter logistic equation.

In Vivo Human Tumor Xenograft Study
  • Animals and Materials:

    • Female athymic nude mice (6-8 weeks old).

    • Human cancer cells (e.g., HCT116).

    • Matrigel.

    • AMG 900 formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a mean volume of approximately 100-200 mm³.

    • Randomize the mice into treatment groups (e.g., vehicle control, AMG 900 at various doses).

    • Administer AMG 900 or vehicle orally according to the specified dosing schedule (e.g., twice daily for 2 consecutive days per week for 3 weeks).

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-Histone H3).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

AMG 900 is a potent pan-Aurora kinase inhibitor that exerts its anti-cancer effects by disrupting the mitotic machinery. Its mechanism of action, characterized by the inhibition of Aurora kinase activity, suppression of histone H3 phosphorylation, induction of polyploidy, and subsequent apoptosis, has been well-documented in preclinical studies. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Aurora kinase inhibitors and related anti-mitotic therapies. The demonstrated activity of AMG 900 in multidrug-resistant models underscores its potential as a valuable therapeutic agent in oncology.

References

AMG 0902: A Technical Guide to a Selective TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, cold, and itch, and is activated by a wide array of environmental irritants and endogenous inflammatory mediators.[1][2] This non-selective cation channel is predominantly expressed in a subset of primary sensory neurons, making it a key player in the initiation and potentiation of pain signals.[3] As a result, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.

This technical guide focuses on AMG 0902, a potent and selective small-molecule antagonist of the TRPA1 channel developed by Amgen.[4] While sometimes referred to as AMG 9090 in some databases, the comprehensive scientific literature centers on the designation AMG 0902. This document will provide an in-depth overview of its mechanism of action, quantitative preclinical data, and detailed experimental protocols used in its evaluation.

Mechanism of Action: Targeting TRPA1-Mediated Nociception

TRPA1 is a polymodal channel activated by diverse stimuli. A primary mechanism of activation involves electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil, which covalently modify highly reactive cysteine residues (notably C621 and C665) within the N-terminal cytoplasmic domain of the channel.[5][6][7] This modification induces a conformational change, leading to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and depolarization of the sensory neuron. This depolarization initiates an action potential that travels to the central nervous system, resulting in the sensation of pain.[3]

Downstream of TRPA1 activation, the influx of calcium can trigger the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve endings, contributing to neurogenic inflammation.[3] TRPA1 can also be sensitized by inflammatory mediators through G-protein coupled receptor (GPCR) signaling pathways, such as the bradykinin (B550075) B2 receptor, which involves phospholipase C (PLC).[2][8]

AMG 0902 acts as a selective antagonist, blocking the activation of the TRPA1 channel. By preventing the channel from opening in response to agonists, it inhibits the initial pain signal and the subsequent release of inflammatory neuropeptides.

Quantitative Data Summary

The preclinical evaluation of AMG 0902 has provided significant quantitative data on its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of AMG 0902

This table summarizes the inhibitory concentrations of AMG 0902 against TRPA1 channels from different species, activated by various chemical and physical stimuli. The data was generated using a fluorometric imaging plate reader (FLIPR) to measure calcium influx in stably expressing Chinese Hamster Ovary (CHO) cells.[4]

SpeciesActivatorPotency MetricValue (nM)
RatAllyl isothiocyanate (AITC)IC₅₀68 ± 38
Rat4-oxo-2-nonenal (4-ONE)IC₅₀585 ± 110
RatHypo-osmolarityIC₅₀10 ± 2
RatMethylglyoxalIC₅₀151 ± 5
RatAllyl isothiocyanate (AITC)IC₉₀300
MouseAllyl isothiocyanate (AITC)IC₅₀113 ± 77
HumanAllyl isothiocyanate (AITC)IC₉₀186 ± 18
Table 2: Pharmacokinetic and Physicochemical Properties of AMG 0902

This table outlines the known pharmacokinetic parameters of AMG 0902. While specific details on clearance and half-life are not publicly available, the compound has been characterized as orally bioavailable with the ability to penetrate the central nervous system.[4]

ParameterValueSpecies
Oral BioavailabilityOrally bioavailableRat
Brain to Plasma Ratio0.2Not Specified
Table 3: Summary of In Vivo and Ex Vivo Efficacy of AMG 0902

This table provides a summary of the preclinical models in which AMG 0902 was tested and the observed outcomes.[4]

ModelSpeciesEffect of AMG 0902
AITC-induced Flinching/LickingRatDose-dependent prevention
CFA-induced Mechanical HypersensitivityRatLittle to no efficacy
Spinal Nerve Ligation (SNL) Neuropathic PainRatNo efficacy observed
Mechanically Evoked C-fiber Firing (ex vivo skin-nerve)MouseSignificant reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the protocols for key experiments conducted to characterize AMG 0902.

In Vitro Agonist-Induced Calcium Influx Assay

This assay is used to determine the potency of a TRPA1 antagonist.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat, mouse, or human TRPA1 are seeded in 96-well plates two days prior to the assay.

  • Compound Preparation: AMG 0902 is prepared in a suitable solvent (e.g., DMSO) and then diluted in an assay buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 NW) for one hour at room temperature.

    • A baseline fluorescence measurement is taken using a FLIPR instrument.

    • AMG 0902 is added to the wells and incubated for a short period (e.g., 2-3 minutes).

    • A TRPA1 agonist (e.g., AITC, 4-ONE, methylglyoxal) or a physical stimulus (hypo-osmotic buffer) is added to the wells.

    • Changes in intracellular calcium are measured as changes in fluorescence by the FLIPR instrument.

  • Data Analysis: The antagonist IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo AITC-Induced Nocifensive Behavior

This model is used to demonstrate in vivo target engagement of a TRPA1 antagonist.

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Animals are acclimated to Plexiglas observation chambers for at least 30 minutes before testing.

  • Drug Administration: AMG 0902 is formulated in a vehicle (e.g., 1% Tween80/2% HPMC/97% water/methanesulfonic acid pH 2.2) and administered orally at various doses (e.g., 1, 3, 10, 30 mg/kg).[4]

  • Procedure:

    • Following a predetermined pretreatment time based on the compound's pharmacokinetics, a small volume (e.g., 10 µL) of AITC solution (e.g., 1% in mineral oil) is injected into the plantar surface of one hind paw.

    • Immediately after injection, the rat is returned to the observation chamber.

    • The cumulative time spent flinching or licking the injected paw is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The nocifensive behavior in the AMG 0902-treated groups is compared to that of the vehicle-treated group. A dose-dependent reduction in flinching/licking time indicates target engagement.

In Vivo Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model assesses the efficacy of an analgesic in a state of persistent inflammatory pain.

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Inflammation: A single intraplantar injection of CFA (e.g., 100 µL) is administered to one hind paw. This induces a localized inflammation and mechanical hypersensitivity that develops over 24 hours.

  • Assessment of Hypersensitivity: Mechanical withdrawal thresholds are measured using an electronic von Frey apparatus. The paw withdrawal threshold is determined by applying increasing force to the plantar surface of the paw until a withdrawal response is elicited.

  • Drug Administration: Once mechanical hypersensitivity is established (e.g., 24 hours post-CFA), AMG 0902 or vehicle is administered orally.

  • Procedure: Mechanical withdrawal thresholds are measured at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The withdrawal thresholds in the drug-treated group are compared to the vehicle-treated group to determine if the compound has an analgesic effect.

In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model is used to evaluate potential treatments for neuropathic pain resulting from nerve injury.

  • Animals: Male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. This procedure results in the development of mechanical allodynia in the ipsilateral hind paw.

  • Assessment of Allodynia: Mechanical withdrawal thresholds are assessed using von Frey filaments. A significant decrease in the withdrawal threshold post-surgery confirms the development of allodynia.

  • Drug Administration: After the establishment of stable allodynia (typically 7-14 days post-surgery), AMG 0902 or vehicle is administered orally.

  • Procedure: Mechanical withdrawal thresholds are measured at various time points post-dosing.

  • Data Analysis: An increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.

Ex Vivo Skin-Nerve Preparation

This preparation allows for the direct recording of action potentials from sensory nerve fibers in response to stimuli applied to the skin.

  • Tissue Preparation:

    • An adult mouse is euthanized, and the hindlimb skin, along with the attached saphenous nerve, is dissected.

    • The preparation is mounted in a two-chamber organ bath with the epidermal side up.

    • The skin is continuously perfused with carbogenated synthetic interstitial fluid maintained at a physiological temperature (e.g., 32°C).

  • Electrophysiological Recording:

    • The saphenous nerve is placed in the adjacent recording chamber filled with mineral oil.

    • The nerve is teased into fine filaments until a single, identifiable C-fiber unit is isolated.

    • Action potentials are recorded extracellularly using a recording electrode.

  • Stimulation and Drug Application:

    • The receptive field of the isolated fiber on the skin is identified using mechanical stimulation (e.g., von Frey filaments).

    • The fiber is then tested for its response to various stimuli, including mechanical force.

    • AMG 0902 is applied to the perfusion bath to assess its effect on mechanically evoked action potential firing.

  • Data Analysis: The frequency of action potential firing before and after drug application is compared to determine the inhibitory effect of the compound.

Visualizations

TRPA1 Signaling Pathway

TRPA1_Signaling Irritants Environmental Irritants (e.g., AITC, Acrolein) TRPA1 TRPA1 Channel Irritants->TRPA1 Covalent Modification Inflammation Inflammatory Mediators (e.g., Bradykinin) GPCR GPCR (e.g., B2 Receptor) Inflammation->GPCR PLC PLC GPCR->PLC PLC->TRPA1 Sensitization Ca_influx Ca²⁺/Na⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Neuropeptide Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide ActionPotential Action Potential Propagation Depolarization->ActionPotential CNS CNS ActionPotential->CNS Pain Pain Sensation CNS->Pain NeurogenicInflammation Neurogenic Inflammation Neuropeptide->NeurogenicInflammation

Caption: TRPA1 activation by irritants and inflammatory mediators leading to pain.

Mechanism of AMG 0902 Antagonism

Antagonist_Mechanism cluster_antagonism Antagonistic Action Agonist TRPA1 Agonist (e.g., AITC) TRPA1_Closed TRPA1 Channel (Closed State) Agonist->TRPA1_Closed Binds TRPA1_Open TRPA1 Channel (Open State) TRPA1_Closed->TRPA1_Open Activates Block Channel Blocked TRPA1_Closed->Block No_Influx No Cation Influx AMG0902 AMG 0902 AMG0902->TRPA1_Closed Binds Block->No_Influx No_Pain No Pain Signal No_Influx->No_Pain

Caption: AMG 0902 blocks the TRPA1 channel, preventing agonist-induced activation.

Experimental Workflow for TRPA1 Antagonist Evaluation

Experimental_Workflow Start Start: Compound (e.g., AMG 0902) InVitro In Vitro Potency (Calcium Flux Assay) Start->InVitro PK Pharmacokinetics (Oral Bioavailability, Brain Penetration) InVitro->PK TargetEngagement In Vivo Target Engagement (AITC-Flinching Model) PK->TargetEngagement Efficacy In Vivo Efficacy Models TargetEngagement->Efficacy InflammatoryPain Inflammatory Pain (CFA Model) Efficacy->InflammatoryPain NeuropathicPain Neuropathic Pain (SNL Model) Efficacy->NeuropathicPain ExVivo Ex Vivo Mechanistic Study (Skin-Nerve Preparation) Efficacy->ExVivo Decision Go/No-Go Decision for Further Development InflammatoryPain->Decision NeuropathicPain->Decision ExVivo->Decision

References

The Role of TRPA1 Channels in Sensory Transduction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a crucial role as a sentinel for noxious stimuli in the peripheral nervous system.[1][2] Predominantly expressed in a subset of primary sensory neurons, including those in the dorsal root, trigeminal, and nodose ganglia, TRPA1 is a key player in the detection of a wide array of environmental irritants, inflammatory agents, and physical insults.[3][4] Its activation is a critical first step in the signaling cascade that leads to the sensations of pain, itch, and airway irritation, making it a prime target for the development of novel analgesic and anti-inflammatory therapeutics.[5][6] This technical guide provides a comprehensive overview of the core functions of TRPA1 in sensory transduction, detailing its activation mechanisms, signaling pathways, and the experimental methodologies used for its investigation.

TRPA1 Channel: Structure and Function

TRPA1 is a member of the extensive Transient Receptor Potential (TRP) family of ion channels.[7] Structurally, it assembles as a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini.[7][8] A distinguishing feature of TRPA1 is the presence of a long ankyrin repeat domain (14-18 repeats) in its N-terminus, which is thought to be involved in protein-protein interactions and may contribute to the channel's mechanosensitivity.[1][8] The channel pore is formed by the loop between the S5 and S6 helices.[8]

Functionally, TRPA1 is a non-selective cation channel, permeable to both monovalent and divalent cations, including Na+, K+, and Ca2+.[3][4] This permeability to Ca2+ is particularly significant, as Ca2+ influx not only depolarizes the neuron to initiate an action potential but also acts as a second messenger to trigger downstream signaling cascades, such as the release of neuropeptides.[9]

Mechanisms of TRPA1 Activation

TRPA1 is often described as a "polymodal" channel due to its ability to be activated by a diverse range of stimuli. These activators can be broadly categorized into electrophilic and non-electrophilic compounds.

2.1. Electrophilic Activation: A primary mechanism of TRPA1 activation involves the covalent modification of specific cysteine and lysine (B10760008) residues within the intracellular N-terminus by reactive electrophilic compounds.[3] This covalent modification induces a conformational change in the channel, leading to its opening.[3] Many well-known TRPA1 agonists, such as allyl isothiocyanate (AITC) from mustard oil and wasabi, allicin (B1665233) from garlic, and cinnamaldehyde (B126680) from cinnamon, are electrophiles.[3] Endogenously produced reactive oxygen species (ROS) and lipid peroxidation products generated during inflammation and tissue damage also activate TRPA1 through this mechanism.[3]

2.2. Non-Electrophilic Activation: TRPA1 can also be activated by a variety of compounds that do not form covalent bonds. These include menthol, thymol, and the anesthetic propofol.[1] The precise binding sites and mechanisms for these non-electrophilic activators are still under investigation but are thought to involve allosteric modulation of the channel.

2.3. Indirect Activation and Sensitization: The activity of TRPA1 is also modulated by intracellular signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs). For instance, the inflammatory mediator bradykinin (B550075) binds to its B2 receptor, leading to the activation of Phospholipase C (PLC).[10] PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3) can lead to TRPA1 activation and sensitization.[10] Additionally, Protein Kinase A (PKA) has been shown to sensitize TRPA1 channels.[11]

Quantitative Data on TRPA1 Channel Properties

The biophysical properties of the TRPA1 channel have been characterized through various electrophysiological studies. The following tables summarize key quantitative data.

CationPermeability Ratio (PX/PCs)Permeability Ratio (PX/PNa)Reference(s)
Ca2+ 3.28 ± 0.585.71 ± 0.38 to 7.91 ± 0.60[4][9]
Na+ 1.0[4]
Mg2+ 1.72 ± 0.10 to 3.75 ± 0.08[4]
Table 1: Relative Ion Permeability of the TRPA1 Channel. The permeability of various cations relative to Cesium (Cs+) or Sodium (Na+) is shown. Values are presented as mean ± SEM.
AgonistConcentrationActivation KineticsDesensitization KineticsReference(s)
AITC 50 µMSlow and sustained depolarizationTachyphylaxis with repeated application, especially with extracellular Ca2+[3]
NMM Low concentrationsReversible activationComplete desensitization with continuous high concentrations[3]
Formalin 0.01%Robust calcium influx-[12]
Table 2: Activation and Desensitization Kinetics for Selected TRPA1 Agonists. The characteristics of channel activation and subsequent desensitization or tachyphylaxis are described.
Recording ConditionConductance (pS)Reference(s)
Cell-attached, +60 mV (AITC) 98[13]
CHO cells, positive potentials (MO) 84.35 ± 10.57[14]
CHO cells, negative potentials (MO) 73.36 ± 7.42[14]
Purified hTRPA1, +60 mV 55-65 (main state), 13-43 (sub-states)[15]
Table 3: Single-Channel Conductance of TRPA1. The electrical conductance of a single TRPA1 channel under different experimental conditions is presented. Values are presented as mean ± SEM where applicable.

Signaling Pathways Involving TRPA1

Activation of TRPA1 in sensory neurons triggers downstream signaling pathways that mediate neurogenic inflammation and pain hypersensitivity.

TRPA1_Signaling_Pathway cluster_activation TRPA1 Activation cluster_channel TRPA1 Channel cluster_cellular_response Cellular Response cluster_downstream Downstream Effects Activators Electrophilic Agonists (AITC, ROS) Non-Electrophilic Agonists Inflammatory Mediators (Bradykinin via GPCR) TRPA1 TRPA1 Activators->TRPA1 Activates Ca_influx Ca2+ Influx Na+ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide_Release Triggers Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) Neuropeptide_Release->Neurogenic_Inflammation Induces Patch_Clamp_Workflow Start Start: Cultured Cells Expressing TRPA1 Prepare Prepare Recording Setup (Solutions, Pipette) Start->Prepare Seal Approach Cell and Form Gigaohm Seal Prepare->Seal WholeCell Rupture Membrane for Whole-Cell Configuration Seal->WholeCell RecordBaseline Record Baseline Currents (Holding Potential -60 mV) WholeCell->RecordBaseline ApplyAgonist Apply TRPA1 Agonist via Perfusion RecordBaseline->ApplyAgonist RecordResponse Record Agonist-Evoked TRPA1 Currents ApplyAgonist->RecordResponse ApplyAntagonist Apply TRPA1 Antagonist (Optional) RecordResponse->ApplyAntagonist Analyze Data Analysis (Current Density, Kinetics) RecordResponse->Analyze ApplyAntagonist->RecordResponse End End Analyze->End

References

The Pharmacology of AMG 900: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a range of human cancers.[1][2] As essential regulators of mitosis, Aurora kinases A, B, and C represent critical targets in oncology.[3][4] Overexpression of these kinases is frequently observed in tumors and is associated with genomic instability and poor prognosis.[1][5] AMG 900 competitively binds to the ATP-binding pocket of Aurora kinases, leading to the inhibition of their catalytic activity.[6] This guide provides a comprehensive overview of the pharmacology of AMG 900, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

AMG 900 is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6] By blocking the kinase activity of these enzymes, AMG 900 disrupts several key mitotic processes. Inhibition of Aurora A affects centrosome maturation and spindle assembly, while inhibition of Aurora B, a component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis.[3][7] The primary cellular response to AMG 900 is an aborted cell division without a prolonged mitotic arrest, which results in endoreduplication (the replication of the genome without cell division) and the formation of polyploid cells, ultimately leading to apoptosis.[2][6] A key pharmacodynamic biomarker of AMG 900 activity is the inhibition of phosphorylation of histone H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[2][8]

In Vitro Pharmacology

Kinase Inhibition

AMG 900 demonstrates potent inhibition of all three Aurora kinase isoforms with low nanomolar IC50 values. Its selectivity for Aurora kinases is over 10-fold higher than for other kinases such as p38α, Tyk2, JNK2, Met, and Tie2.[6][9]

KinaseIC50 (nM)
Aurora A5
Aurora B4
Aurora C1

Table 1: In vitro kinase inhibitory activity of AMG 900. [6][10]

Cellular Activity

AMG 900 effectively inhibits the proliferation of a broad panel of human tumor cell lines at low nanomolar concentrations.[2][8] Notably, it retains its potency in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp) and in cell lines resistant to other Aurora kinase inhibitors like AZD1152.[2][8]

Cell Line Panel (26 tumor types)EC50 Range (nM)
Cell Proliferation0.7 - 5.3

Table 2: In vitro anti-proliferative activity of AMG 900. [8][10]

The cellular mechanism of action of AMG 900 has been characterized by several key effects:

  • Inhibition of Histone H3 Phosphorylation: AMG 900 inhibits the phosphorylation of histone H3 on Ser10, a direct substrate of Aurora B, with an IC50 of 2-3 nM in cellular assays.[10]

  • Induction of Polyploidy: Treatment with AMG 900 leads to the accumulation of cells with ≥4N DNA content, a hallmark of endoreduplication. The EC50 for inducing polyploidy is in the range of 2-3 nM.[10]

  • Induction of Apoptosis: Following endoreduplication, AMG 900 treatment leads to programmed cell death.[11] Cell lines with dysfunctional p53 are particularly sensitive to AMG 900-induced apoptosis.

In Vivo Pharmacology

Xenograft Studies

Oral administration of AMG 900 has demonstrated significant tumor growth inhibition in a variety of human tumor xenograft models, including those resistant to taxanes.[2][8]

Xenograft ModelDosing ScheduleTumor Growth Inhibition (%)
HCT116 (colon)15 mg/kg, BID, 2 days/weekSignificant (P ≤ 0.008)
MES-SA-Dx5 (MDR)Not specified84 (P < 0.0001)
NCI-H460-PTX (MDR)Not specified66 (P < 0.0001)
Various (9 models)15 mg/kg BID, 2 days/week or 3 mg/kg BID daily50 - 97 (P < 0.005)

Table 3: In vivo efficacy of AMG 900 in xenograft models. [8][10]

Pharmacodynamic Biomarkers

Inhibition of p-Histone H3 in tumor and surrogate tissues has been established as a robust pharmacodynamic biomarker for AMG 900 activity in vivo.[5][12]

TissueDose of AMG 900p-Histone H3 Inhibition
COLO 205 Tumor3.75 mg/kg>57% (P < 0.0001)
COLO 205 Tumor7.5 mg/kg>85% (P < 0.0001)
COLO 205 Tumor15 mg/kg>85% (P < 0.0001)
Bone Marrow3.75, 7.5, 15 mg/kgDose-dependent inhibition (P ≤ 0.00015)
Skin15 mg/kgSignificant inhibition (P < 0.0001)

Table 4: In vivo pharmacodynamic effects of AMG 900. [12][13]

Clinical Pharmacology

A first-in-human Phase 1 clinical trial (NCT00858377) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of AMG 900 in patients with advanced solid tumors.[1][14]

ParameterValue
Dosing Regimen4 days on / 10 days off
Maximum Tolerated Dose (MTD)25 mg/day
MTD with G-CSF support40 mg/day
Grade ≥ 3 Treatment-Related Adverse EventsNeutropenia (37%), Anemia (23%), Leukopenia (14%), Thrombocytopenia (12%)

Table 5: Summary of Phase 1 clinical trial data for AMG 900. [1][15]

AMG 900 demonstrated single-agent activity in heavily pretreated patients with chemotherapy-resistant ovarian cancer.[1]

Signaling Pathways and Experimental Workflows

Aurora_Kinase_Signaling cluster_mitosis Mitotic Progression cluster_cellular_outcomes Cellular Outcomes Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Endoreduplication (Polyploidy) Endoreduplication (Polyploidy) Chromosome Segregation->Endoreduplication (Polyploidy) Inhibition leads to Cytokinesis Cytokinesis Cytokinesis->Endoreduplication (Polyploidy) Inhibition leads to Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->Centrosome Maturation Aurora Kinases (A, B, C)->Spindle Assembly Aurora Kinases (A, B, C)->Chromosome Segregation Aurora Kinases (A, B, C)->Cytokinesis AMG_900 AMG 900 AMG_900->Aurora Kinases (A, B, C) Inhibition Apoptosis Apoptosis Endoreduplication (Polyploidy)->Apoptosis

Caption: Aurora Kinase Signaling Pathway and the Impact of AMG 900 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (HTRF) Cell_Proliferation Cell Proliferation Assay (ArrayScan VTi / MTS) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Western_Blot Western Blot (p-Histone H3) Cell_Proliferation->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Cycle->Apoptosis_Assay Xenograft_Model Human Tumor Xenograft Model Drug_Administration Oral Administration of AMG 900 Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Biomarker_Analysis p-Histone H3 Analysis (IHC/FCM) Drug_Administration->Biomarker_Analysis AMG_900 AMG 900 AMG_900->Kinase_Assay AMG_900->Cell_Proliferation AMG_900->Xenograft_Model

Caption: Preclinical Evaluation Workflow for AMG 900.

Experimental Protocols

In Vitro Assays

6.1.1. Aurora Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of AMG 900 against purified Aurora kinase enzymes.[6][9]

  • Reagents: Recombinant GST- or His-tagged Aurora A, B, and C enzymes, appropriate peptide substrate, ATP, and HTRF detection reagents.

  • Procedure: a. Prepare serial dilutions of AMG 900. b. In a microplate, combine the Aurora kinase enzyme, peptide substrate, and AMG 900 at various concentrations. c. Initiate the kinase reaction by adding ATP at its Km concentration. d. Incubate the reaction mixture at room temperature. e. Stop the reaction and add HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled antibody). f. Incubate to allow for antibody binding. g. Read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at 665 nm and 620 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of AMG 900 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

6.1.2. Cell Proliferation Assay (Fluorescence-based Cell Count Imaging - ArrayScan VTi)

This assay measures the effect of AMG 900 on the proliferation of a panel of tumor cell lines.[8]

  • Cell Lines and Culture: Culture a panel of 26 human tumor cell lines in their respective recommended media.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of AMG 900 (e.g., 0.3–156 nmol/L) for 24 hours. c. Wash the cells twice with complete media to remove the compound. d. Incubate the cells in drug-free media for an additional 48 hours. e. Fix and stain the cells with a nuclear stain (e.g., Hoechst). f. Image the plates using an ArrayScan VTi high-content imaging system.

  • Data Analysis: Quantify the number of cells in each well. Generate concentration-response curves and calculate the EC50 values for cell growth inhibition.

6.1.3. Phosphorylation of Histone H3 Assay (Western Blot)

This assay is used to confirm the on-target effect of AMG 900 by measuring the inhibition of Aurora B activity in cells.[8]

  • Cell Treatment: Treat cells (e.g., HeLa or HCT116) with various concentrations of AMG 900 for a specified time (e.g., 6 hours).

  • Lysate Preparation: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and then incubate with a primary antibody specific for phospho-Histone H3 (Ser10). c. Incubate with a secondary antibody conjugated to horseradish peroxidase. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Probe for a loading control (e.g., total Histone H3 or β-actin).

  • Data Analysis: Densitometrically quantify the bands to determine the relative levels of p-Histone H3.

6.1.4. Cell Cycle Analysis (Flow Cytometry)

This method is used to assess the effect of AMG 900 on cell cycle progression and the induction of polyploidy.[8][11]

  • Cell Treatment: Treat cells with AMG 900 or DMSO (vehicle control) for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on their DNA content (2N, 4N, 8N, etc.) to quantify the percentage of cells in each phase of the cell cycle and the extent of polyploidy.

In Vivo Assays

6.2.1. Human Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of AMG 900 in a living organism.[5][8][10]

  • Animals: Use female athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2 x 10^6 COLO 205 cells) in a suitable matrix (e.g., 50% Matrigel) into the flanks of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified size (e.g., approximately 200 mm³), randomize the mice into treatment groups (n=10 per group).

  • Drug Administration: Formulate AMG 900 as a suspension and administer orally at the desired doses and schedule. The vehicle control group receives the formulation without the drug.

  • Efficacy Endpoint: Measure tumor volumes periodically. The primary endpoint is tumor growth inhibition.

  • Data Analysis: Compare the tumor growth in the AMG 900-treated groups to the vehicle control group to determine the percentage of tumor growth inhibition.

6.2.2. In Vivo p-Histone H3 Pharmacodynamic Assay (Flow Cytometry)

This assay measures the target engagement of AMG 900 in tumors and surrogate tissues.[5][12]

  • Animal Treatment and Tissue Collection: Administer a single oral dose of AMG 900 or vehicle to tumor-bearing mice. At a specified time point (e.g., 3 hours post-dose), collect tumor and bone marrow samples.

  • Sample Processing: a. Tumor: Prepare a single-cell suspension from the tumor tissue by mechanical and enzymatic digestion. b. Bone Marrow: Flush the bone marrow from the femurs.

  • Cell Staining: a. Fix and permeabilize the cells. b. Stain with an anti-p-Histone H3 (Ser10) antibody and an anti-cytokeratin antibody (to identify tumor cells). c. Stain for DNA content with a suitable dye.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Gate on the cytokeratin-positive tumor cells or bone marrow cells and quantify the percentage of p-Histone H3 positive cells within the G2/M population. Compare the results from the treated groups to the vehicle control to determine the extent of inhibition.

Conclusion

AMG 900 is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action. Its ability to inhibit all three Aurora kinase isoforms leads to mitotic disruption, endoreduplication, and ultimately, apoptosis in a wide range of cancer cell lines, including those with multidrug resistance. The in vivo efficacy of AMG 900, coupled with a manageable safety profile in early clinical trials, highlights its potential as a valuable therapeutic agent for the treatment of advanced solid tumors. The robust pharmacodynamic biomarker, p-Histone H3, allows for the effective assessment of target engagement in both preclinical and clinical settings. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 900 in various cancer types.

References

The TRPA1 Antagonist AMG 9090: A Technical Overview of its Effects on Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a key sensor of a wide array of exogenous irritants and endogenous mediators of inflammation and pain. Activation of TRPA1 on nociceptive neurons leads to the influx of cations, depolarization, and the subsequent transmission of pain signals. Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics. This technical guide provides an in-depth overview of AMG 9090 (likely a reference to the Amgen compound AMG0902), a potent and selective TRPA1 antagonist, and its effects on nociception as demonstrated in preclinical studies. While the compound has shown clear target engagement, its efficacy in animal models of inflammatory and neuropathic pain has been limited, providing important insights for future drug development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of AMG0902, the compound understood to be this compound.

Table 1: In Vitro Potency of AMG0902 Against TRPA1 Activation

SpeciesActivatorAssay TypePotency (IC50/IC90)Reference
RatAllyl isothiocyanate (AITC)CHO cellsIC50 = 68 ± 38 nM[1]
Rat4-oxo-2-nonenal (4-ONE)CHO cellsIC50 = 585 ± 110 nM[1]
RatHypo-osmolarityCHO cellsIC50 = 10 ± 2 nM[1]
RatMethylglyoxalCHO cellsIC50 = 151 ± 5 nM[1]
MouseAllyl isothiocyanate (AITC)CHO cellsIC50 = 113 ± 77 nM[1]
HumanAllyl isothiocyanate (AITC)CHO cellsIC90 = 186 ± 18 nM[1]
Human--IC50 = 0.02 µM[2]

Table 2: In Vivo Target Engagement and Efficacy of AMG0902

Animal ModelPain TypeBehavioral AssayAMG0902 EffectKey FindingReference
RatChemical-inducedAITC-induced flinching/lickingDose-dependent preventionIn vivo IC90 = 1.74 ± 0.15 µM (unbound)[1]
MouseInflammatoryMechanically evoked C-fiber firing (ex vivo)Reduction in firingSupports a role for TRPA1 in inflammatory mechanosensation[1]
RatInflammatory (CFA)Mechanical hyperalgesiaModest effectLimited efficacy in a behavioral model of inflammatory pain[1]
RatNeuropathic (SNL)Tactile allodyniaNo effectLack of efficacy in a model of neuropathic pain[1]

Signaling Pathways

The following diagram illustrates the central role of the TRPA1 channel in nociceptive signaling and the mechanism of action for a TRPA1 antagonist like this compound.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Noxious Stimuli Noxious Stimuli TRPA1 TRPA1 Channel Noxious Stimuli->TRPA1 Direct Activation Inflammatory Mediators Inflammatory Mediators GPCR GPCR Inflammatory Mediators->GPCR Binding Ca_influx Ca2+ Influx TRPA1->Ca_influx PLC PLC GPCR->PLC Activation PLC->TRPA1 Sensitization Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Action_Potential->Neuropeptide_Release Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal AMG9090 This compound (Antagonist) AMG9090->TRPA1 Blockade

TRPA1 Signaling in Nociception

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro TRPA1 Antagonism Assay

Objective: To determine the potency of AMG0902 in inhibiting TRPA1 channel activation by various stimuli.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat, mouse, or human TRPA1.

  • Assay Principle: Measurement of intracellular calcium influx using a fluorescent calcium indicator (e.g., Fluo-4) upon channel activation.

  • Procedure:

    • CHO cells are plated in 96-well plates and loaded with the calcium indicator dye.

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with varying concentrations of AMG0902 or vehicle control.

    • A TRPA1 agonist (AITC, 4-ONE, or methylglyoxal) is added to activate the channel. For hypo-osmolarity-induced activation, a hypotonic solution is added.

    • Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The increase in fluorescence intensity is quantified, and IC50/IC90 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

AITC-Induced Flinching/Licking Model in Rats

Objective: To assess the in vivo target engagement and efficacy of AMG0902 in a model of acute chemical-induced pain.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are orally administered AMG0902 at various doses (e.g., 1, 3, 10, and 30 mg/kg) or vehicle control.

    • At a specified time post-dosing, a solution of allyl isothiocyanate (AITC) is injected into the plantar surface of one hind paw.

    • Immediately following injection, the number of flinches and the cumulative time spent licking the injected paw are recorded for a defined period (e.g., 5 minutes).

  • Data Analysis: The flinching and licking responses are compared between the AMG0902-treated and vehicle-treated groups. The in vivo IC90 is calculated based on the dose-response relationship.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To evaluate the effect of AMG0902 on mechanical hyperalgesia in a model of persistent inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Induction of Inflammation:

    • A baseline measurement of paw withdrawal threshold to mechanical stimuli is taken.

    • Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce a localized and persistent inflammation.

  • Behavioral Testing (Mechanical Allodynia):

    • At various time points after CFA injection (e.g., 24 hours, 48 hours), mechanical sensitivity is assessed using von Frey filaments.

    • Rats are placed on an elevated mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw until a withdrawal response is elicited. The force required to elicit a withdrawal is recorded as the paw withdrawal threshold.

  • Drug Administration: AMG0902 or vehicle is administered orally at specified doses and time points relative to the CFA injection and behavioral testing.

  • Data Analysis: Paw withdrawal thresholds are compared between the AMG0902-treated and vehicle-treated groups to determine the effect of the compound on mechanical hyperalgesia.

The following diagram illustrates the workflow for the CFA-induced inflammatory pain model.

CFA_Workflow cluster_setup Model Setup cluster_treatment_testing Treatment and Testing cluster_analysis Data Analysis Baseline Baseline Mechanical Threshold Measurement (von Frey) CFA_Injection CFA Injection (Intraplantar) Baseline->CFA_Injection Drug_Admin Oral Administration (this compound or Vehicle) CFA_Injection->Drug_Admin Allow inflammation to develop Behavioral_Test Post-treatment Mechanical Threshold Measurement (von Frey) Drug_Admin->Behavioral_Test Data_Comparison Compare Paw Withdrawal Thresholds Behavioral_Test->Data_Comparison

References

Unraveling the Structure-Activity Relationship of AMG 900: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG 900, a potent and selective pan-Aurora kinase inhibitor. AMG 900 has demonstrated significant preclinical activity against a range of cancer cell lines, including those resistant to conventional chemotherapies. This document outlines the key chemical modifications that influence its biological activity, details the experimental protocols used for its evaluation, and illustrates the underlying signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

AMG 900 is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[1] Its chemical name is N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine.[2] The core structure consists of a phthalazinamine scaffold linked to a pyridinyl-pyrimidine ether and a methyl-thienyl group. Inhibition of the Aurora kinase family, which are key regulators of mitosis, leads to aborted cell division and subsequent apoptosis in cancer cells.[3][4][5] A key pharmacodynamic marker for AMG 900 activity is the inhibition of the phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B.[3]

Structure-Activity Relationship (SAR)

The development of AMG 900 involved systematic modifications of a lead compound to optimize potency, selectivity, and pharmacokinetic properties. The SAR exploration was guided primarily by cellular assays to better reflect the complexity of the cellular environment.[6]

Key Modifications and their Effects

The following table summarizes the key structural modifications and their impact on the inhibitory activity of AMG 900 and its analogs against Aurora B (AurB) and in a cellular polyploidy assay, which is a hallmark of Aurora B inhibition.

CompoundR1 (on Pyrimidine)R2 (Linker)R3 (at Phthalazine C4)AurB IC50 (nM)HeLa Polyploidy EC50 (nM)
14a -CH3-O-4-methyl-2-thienyl225
23c -H-O-4-methyl-2-thienyl< 15
AMG 900 (23r) -H-O-4-methyl-2-thienyl43
27 (quinazoline)-4-methyl-2-thienyl8>1200
29 (alkynyl pyrimidine)-4-methyl-2-thienyl6>1200

Data synthesized from "Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)..."[6]

From this data, several key SAR insights can be drawn:

  • Removal of the methyl group on the aminopyrimidine (14a → 23c) resulted in a 5-fold improvement in cellular potency.[6]

  • Truncation of the kinase hinge-binding region (27 and 29) , while maintaining enzymatic potency against Aurora B, led to a significant loss of cellular activity, highlighting the importance of the pyridinyl-pyrimidine moiety for the desired cellular phenotype.[6]

  • AMG 900 (23r) emerged as a highly potent compound in both enzymatic and cellular assays, demonstrating a favorable balance of structural features for potent Aurora kinase inhibition.[6]

In Vitro and In Vivo Activity of AMG 900

AMG 900 has demonstrated potent activity across a broad range of preclinical models.

Enzymatic and Cellular Potency
Assay TypeTarget/Cell LinePotency (IC50/EC50)
Enzymatic Inhibition Aurora A5 nM
Aurora B4 nM
Aurora C1 nM
Cell Proliferation 26 tumor cell lines0.7 - 5.3 nM
HCT-15 (paclitaxel-resistant)Potent activity maintained
MES-SA-Dx5 (paclitaxel-resistant)Potent activity maintained

Data from multiple sources.[3][4][7]

AMG 900 maintains its potency against multidrug-resistant cell lines that express P-glycoprotein and BCRP1, a significant advantage over other Aurora kinase inhibitors and taxanes.[1]

In Vivo Efficacy

In xenograft models, oral administration of AMG 900 resulted in a dose-dependent inhibition of histone H3 phosphorylation and significant tumor growth inhibition.[3] It has shown broad activity in multiple xenograft models, including those resistant to paclitaxel.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of AMG 900.

Aurora Kinase Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of Aurora kinases by measuring the phosphorylation of a peptide substrate.

  • Reaction Setup : In a 384-well plate, combine the Aurora kinase enzyme, a biotinylated peptide substrate, and AMG 900 at various concentrations in assay buffer.

  • Initiation : Add ATP to initiate the kinase reaction.

  • Incubation : Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and add a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Signal Reading : After another incubation period, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phospho-Histone H3 Western Blot

This method is used to determine the inhibition of Aurora B activity in cells.

  • Cell Treatment : Plate tumor cells (e.g., HeLa or HCT116) and treat with various concentrations of AMG 900 for a specified duration (e.g., 3 hours).

  • Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE : Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).

Cell Proliferation Assay

This assay measures the effect of AMG 900 on the proliferation of cancer cell lines.

  • Cell Seeding : Seed tumor cells in 96-well plates at a predetermined density.

  • Compound Treatment : After allowing the cells to adhere overnight, treat them with a serial dilution of AMG 900.

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo® or MTS) to each well.

  • Signal Measurement : Measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis : Calculate EC50 values by plotting the percentage of cell growth inhibition against the compound concentration.

Human Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of AMG 900.

  • Tumor Implantation : Subcutaneously implant human tumor cells (e.g., HCT116) into immunocompromised mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization : Randomize the animals into treatment and vehicle control groups.

  • Drug Administration : Administer AMG 900 orally at various doses and schedules.

  • Tumor Measurement : Measure the tumor volume and body weight of the mice regularly.

  • Pharmacodynamic Analysis : At specified time points, tumors and other tissues can be collected to assess the levels of biomarkers such as phospho-histone H3.

  • Efficacy Evaluation : At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_kinases Aurora Kinases cluster_substrates Key Substrates G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase AurA Aurora A Prophase->AurA Activates Anaphase Anaphase Metaphase->Anaphase AurB Aurora B Metaphase->AurB Peak Activity Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosomes Centrosome Maturation AurA->Centrosomes Phosphorylates Spindle Spindle Assembly AurA->Spindle Regulates HistoneH3 Histone H3 AurB->HistoneH3 Phosphorylates (Ser10) Kinetochore Kinetochore-Microtubule Attachment AurB->Kinetochore Ensures proper attachment AMG900 AMG 900 AMG900->AurA Inhibits AMG900->AurB Inhibits

Caption: Aurora Kinase Signaling Pathway and Inhibition by AMG 900.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Enzymatic Enzymatic Assays (e.g., HTRF) SAR->Enzymatic Cellular Cell-Based Assays (Proliferation, Apoptosis) Enzymatic->Cellular PD_Biomarkers Pharmacodynamic (PD) Biomarker Assays (e.g., p-Histone H3) Cellular->PD_Biomarkers PK Pharmacokinetics (PK) (ADME) Cellular->PK InVivo In Vivo Efficacy (Xenograft Models) PD_Biomarkers->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I Trials (Safety & Dose) InVivo->Phase1 Tox->Phase1

Caption: Preclinical Development Workflow for a Kinase Inhibitor like AMG 900.

References

The Discovery and Development of AMG 900: A Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of AMG 900, a potent and selective pan-Aurora kinase inhibitor. AMG 900 has been investigated as a potential therapeutic agent for various malignancies, particularly in the context of chemotherapy resistance.

Discovery and Rationale

AMG 900 was identified as a novel, orally bioavailable, ATP-competitive small molecule inhibitor of Aurora kinases.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play a crucial role in the regulation of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Overexpression of Aurora kinases has been observed in a wide range of human cancers and is often associated with a poor prognosis, making them attractive targets for anticancer therapy.[5][6] The discovery of AMG 900 stemmed from a program aimed at identifying potent pan-Aurora kinase inhibitors with a favorable selectivity profile and activity against multidrug-resistant cancer cell lines.[1]

Mechanism of Action

AMG 900 exerts its anticancer effects by inhibiting the enzymatic activity of all three Aurora kinase family members.[3][7] Inhibition of Aurora B is a key component of its mechanism, leading to the suppression of the phosphorylation of Histone H3 on Serine 10, a critical event for chromosome condensation and segregation.[5][8] This disruption of Aurora B function overrides the spindle assembly checkpoint (SAC), causing cells to exit mitosis prematurely without proper chromosome segregation. This process, known as mitotic catastrophe or slippage, results in the formation of polyploid cells, which subsequently undergo apoptosis.[4][9] The primary cellular response to AMG 900 is aborted cell division without a prolonged mitotic arrest, ultimately leading to cell death.[2][5]

Signaling Pathway

Aurora_Kinase_Signaling Figure 1: Simplified Aurora Kinase B Signaling Pathway and Inhibition by AMG 900 cluster_mitosis Mitosis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates p_Histone_H3 Phospho-Histone H3 (Ser10) Chromosome_Condensation Chromosome Condensation & Segregation p_Histone_H3->Chromosome_Condensation Proper_Mitosis Proper Mitotic Progression Chromosome_Condensation->Proper_Mitosis AMG_900 AMG 900 AMG_900->Aurora_B Inhibits

Caption: Simplified Aurora Kinase B signaling pathway and the inhibitory action of AMG 900.

Preclinical Development

In Vitro Activity

AMG 900 has demonstrated potent inhibitory activity against all three Aurora kinases in cell-free assays.[10][11]

TargetIC50 (nM)
Aurora A5
Aurora B4
Aurora C1
Table 1: In Vitro Inhibitory Activity of AMG 900 against Aurora Kinases. [10][11]

The compound has shown potent anti-proliferative effects across a broad panel of human tumor cell lines, with EC50 values typically in the low nanomolar range.[2][7] A key feature of AMG 900 is its ability to maintain potency in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are common mechanisms of resistance to taxanes and some other Aurora kinase inhibitors.[7][12]

Cell LineTumor TypeEC50 (nM)
HCT116Colon Carcinoma~1-5
NCI-H460Non-Small Cell Lung Cancer~1-5
MDA-MB-231Breast Cancer~1-5
MES-SAUterine Sarcoma~1-5
HCT-15 (P-gp+)Colon Carcinoma~2-3
MES-SA-Dx5 (P-gp+)Uterine Sarcoma~2-3
Table 2: Anti-proliferative Activity of AMG 900 in Selected Human Tumor Cell Lines. [7][11]
In Vivo Activity

Oral administration of AMG 900 has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.[5][7] The compound effectively inhibits the phosphorylation of histone H3 in tumor tissues in a dose-dependent manner, confirming target engagement in vivo.[7][13] Notably, AMG 900 has shown efficacy in xenograft models resistant to taxanes.[7]

Xenograft ModelTumor TypeDosing ScheduleTumor Growth Inhibition (%)
HCT116Colon Carcinoma15 mg/kg, b.i.d., 2 days/weekSignificant
NCI-H460-PTX (Taxane-resistant)Non-Small Cell Lung Cancer15 mg/kg, b.i.d., 2 days/week66
MES-SA-Dx5 (Taxane-resistant)Uterine Sarcoma15 mg/kg, b.i.d., 2 days/week84
MDA-MB-231 (F11) PTX-rBreast Cancer15 mg/kg, b.i.d., intermittently71
Table 3: In Vivo Efficacy of AMG 900 in Human Tumor Xenograft Models. [7][13]
Pharmacokinetics

Preclinical pharmacokinetic studies in animals revealed that AMG 900 is orally bioavailable with low to moderate clearance.[10]

SpeciesOral Bioavailability (%)Terminal Half-life (hours)
Mouse/Rat/Dog31-1070.6-2.4
Table 4: Preclinical Pharmacokinetic Parameters of AMG 900. [10]

Clinical Development

AMG 900 has been evaluated in Phase 1 clinical trials in adult patients with advanced solid tumors and acute myeloid leukemia (AML).[4][14]

Phase 1 Study in Advanced Solid Tumors (NCT00858377)

This first-in-human study included dose-escalation and dose-expansion cohorts.[4][6] AMG 900 was administered orally on a 4-days-on/10-days-off schedule.[6] The maximum tolerated dose (MTD) was determined to be 25 mg/day, which could be increased to 40 mg/day with granulocyte colony-stimulating factor (G-CSF) support.[4][6] The most common Grade ≥ 3 treatment-related adverse events were hematologic, including neutropenia, anemia, leukopenia, and thrombocytopenia.[4][6]

In the dose-expansion phase, single-agent activity was observed in heavily pretreated patients with taxane- and platinum-resistant ovarian cancer.[4][6]

Tumor TypeResponse CriteriaObjective Response Rate (ORR)Median Duration of Response (weeks)
Ovarian CancerRECIST 1.110.3% (3/29)24.1
Ovarian CancerGynecologic Cancer InterGroup criteria24.1% (7/29)Not Reported
Table 5: Clinical Activity of AMG 900 in Patients with Advanced Ovarian Cancer. [4][6]
Phase 1 Study in Acute Myeloid Leukemia (AML)

A Phase 1 study in patients with relapsed or refractory AML evaluated two dosing schedules: 4 days on/10 days off and 7 days on/7 days off.[14] The most frequent treatment-related adverse events included nausea, diarrhea, febrile neutropenia, and fatigue.[14] Three out of 35 patients (9%) achieved a complete response with incomplete count recovery.[14]

Experimental Protocols

Aurora Kinase Enzyme Assay

The inhibitory activity of AMG 900 against Aurora kinases was determined using a standardized homogenous time-resolved fluorescence (HTRF) assay.[10] The assay measures the phosphorylation of a peptide substrate by the kinase. The reaction mixture typically contains the purified kinase enzyme, a biotinylated peptide substrate, ATP, and varying concentrations of the inhibitor. The reaction is stopped, and the amount of phosphorylated product is quantified using a europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin conjugate. The HTRF signal is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the dose-response curves.[10]

Cell Proliferation Assay

The anti-proliferative effects of AMG 900 were assessed using a fluorescence-based cell count imaging assay (e.g., ArrayScan VTi).[7] Tumor cells were seeded in multi-well plates and treated with a range of AMG 900 concentrations for a specified duration (e.g., 24 hours). Following treatment, the drug was washed out, and cells were cultured for an additional period (e.g., 48 hours).[7] Cells were then fixed and stained with a nuclear stain (e.g., DAPI). The number of cells per well was quantified using an automated imaging system. EC50 values were determined from the concentration-response curves.[7]

Western Blot Analysis

To assess the effect of AMG 900 on target protein phosphorylation, Western blot analysis was performed.[9] Cells were treated with AMG 900 or vehicle control for a specified time. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were blocked and then incubated with primary antibodies against phospho-Histone H3 (Ser10), total Histone H3, and other proteins of interest. After incubation with appropriate secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[9]

In Vivo Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with human tumor cells.[11][15] When tumors reached a specified volume, mice were randomized into treatment and control groups.[15] AMG 900 was administered orally at specified doses and schedules.[7] Tumor volumes and body weights were measured regularly. At the end of the study, tumors were excised and weighed. For pharmacodynamic studies, tumors were collected at specific time points after drug administration to assess the levels of phospho-Histone H3 by immunohistochemistry or flow cytometry.[7][15]

Experimental Workflow

Experimental_Workflow Figure 2: General Preclinical Development Workflow for AMG 900 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Enzymatic Assays (IC50 Determination) Cell_Proliferation Cell-Based Assays (EC50, Apoptosis, Cell Cycle) Kinase_Assay->Cell_Proliferation Western_Blot Target Modulation (p-Histone H3) Cell_Proliferation->Western_Blot PK_Studies Pharmacokinetics (Oral Bioavailability, T1/2) Western_Blot->PK_Studies Xenograft_Models Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Xenograft_Models PD_Biomarkers Pharmacodynamics (Target Engagement in Tumors) Xenograft_Models->PD_Biomarkers

Caption: A generalized workflow for the preclinical evaluation of AMG 900.

Conclusion

AMG 900 is a potent, selective, and orally bioavailable pan-Aurora kinase inhibitor that has demonstrated significant preclinical activity in a variety of cancer models, including those resistant to standard-of-care chemotherapies. Its mechanism of action, centered on the inhibition of mitotic progression, leads to tumor cell death. Phase 1 clinical trials have shown manageable toxicity and encouraging single-agent activity in heavily pretreated patient populations, particularly in ovarian cancer. Further investigation of AMG 900, potentially in combination with other anticancer agents and in biomarker-selected patient populations, is warranted.

References

The TRPA1 Channel in Pain Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Function, and Therapeutic Potential of the Transient Receptor Potential Ankyrin 1 Ion Channel in Nociception.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical player in the somatosensory system, acting as a key sensor for a wide array of noxious stimuli.[1][2] Primarily expressed in a subset of primary sensory neurons, including those in the dorsal root, trigeminal, and nodose ganglia, TRPA1 is a non-selective cation channel with a significant role in the perception of pain, itch, and neurogenic inflammation.[3] Its activation by a diverse range of exogenous and endogenous factors, particularly those associated with tissue injury and inflammation, positions it as a prime therapeutic target for the development of novel analgesics.[4][5][6] This technical guide provides a comprehensive overview of the TRPA1 channel's function in pain pathways, detailing its activation mechanisms, downstream signaling cascades, and the experimental methodologies used to investigate its role.

Core Concepts: Structure and Activation

TRPA1 is a homotetrameric channel, with each subunit comprising six transmembrane domains and a large intracellular N-terminus containing numerous ankyrin repeats.[7][8] This unique structure allows it to be activated by a variety of mechanisms:

  • Covalent Modification: A primary mode of activation involves the covalent modification of cysteine and lysine (B10760008) residues within the intracellular domains of the channel by electrophilic compounds.[9] This includes environmental irritants like acrolein (found in smoke and tear gas) and pungent natural compounds such as allyl isothiocyanate (AITC) from mustard oil and allicin (B1665233) from garlic.[9][10]

  • Non-Covalent Binding: Several compounds can activate TRPA1 through non-covalent interactions. This class of activators includes menthol (B31143) and icilin.[6]

  • Physical Stimuli: While its role as a primary sensor of noxious cold is debated, TRPA1 can be activated by cold temperatures (<17°C). It has also been implicated in mechanosensation.[3]

  • Intracellular Signaling: TRPA1 is a key downstream target of various G-protein coupled receptors (GPCRs) and intracellular signaling pathways. Inflammatory mediators like bradykinin (B550075) can indirectly activate and sensitize TRPA1 through the activation of Phospholipase C (PLC) and Protein Kinase A (PKA).[11][12][13]

Upon activation, TRPA1 allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the sensory neuron and the initiation of an action potential that propagates to the central nervous system, ultimately resulting in the sensation of pain.[1] The influx of Ca2+ also triggers the release of pro-inflammatory neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral and central terminals of nociceptors, contributing to neurogenic inflammation and the sensitization of pain pathways.[4][14]

Quantitative Data

A summary of key quantitative data related to TRPA1 channel function is presented below for easy comparison.

Table 1: Agonist and Antagonist Potencies
CompoundTypeSpeciesAssayEC50 / IC50Reference(s)
Allyl isothiocyanate (AITC)AgonistHumanCalcium Imaging~60 µM[15]
CinnamaldehydeAgonistHumanCalcium Imaging~60 µM[15]
CuminaldehydeAgonistHumanCalcium Imaging0.72 mM[15]
p-AnisaldehydeAgonistHumanCalcium Imaging0.91 mM[15]
Tiglic aldehydeAgonistHumanCalcium Imaging1.49 mM[15]
AMG0902AntagonistRatLuminescence68 ± 38 nM (vs. AITC)[10]
AMG0902AntagonistRatLuminescence585 ± 110 nM (vs. 4-ONE)[10]
AMG0902AntagonistRatLuminescence10 ± 2 nM (vs. hypo-osmolarity)[10]
AMG0902AntagonistRatLuminescence151 ± 5 nM (vs. methylglyoxal)[10]
Compound 50Dual Antagonist (TRPA1/TRPV1)HumanFluorescence1.42 µM (hTRPA1)[11]
Compound 50Dual Antagonist (TRPA1/TRPV1)MouseFluorescence2.84 µM (mTRPA1)[11]
TRPA1 Antagonist 1AntagonistNot SpecifiedNot Specified8 nM[13]
CardamoninAntagonistNot SpecifiedNot Specified454 nM[16]
Table 2: Ion Permeability and Single-Channel Conductance
ParameterValueSpecies/ConditionsReference(s)
Permeability Ratios
PCa / PNa5.71 ± 0.38 (basal)Human[12]
PCa / PNa7.91 ± 0.60 (mustard oil stimulated)Human[12]
PMg / PNa1.72 ± 0.10 (basal)Human[12]
PMg / PNa3.75 ± 0.08 (mustard oil stimulated)Human[12]
PCa / PCs3.28 ± 0.58Rat[4]
Single-Channel Conductance
Symmetrical 140mM NaCl~173 ± 2 pSHuman[17]
Positive Potentials (Ca2+-free)84.35 ± 10.57 pSNot Specified[18]
Negative Potentials (Ca2+-free)73.36 ± 7.42 pSNot Specified[18]
With 10 µM AITC98 pS (at 60 mV)Not Specified[1]

Experimental Protocols

Detailed methodologies for key experiments used to study TRPA1 function are provided below.

Calcium Imaging Assay

This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPA1 activation in cultured cells.

Materials:

  • HEK293T cells stably or transiently expressing TRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated coverslips or multi-well plates

  • Calcium imaging dye (e.g., Fura-2 AM or Fluo-5F AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • TRPA1 agonists (e.g., AITC, cinnamaldehyde) and antagonists (e.g., HC-030031)

  • Fluorescence microscope with appropriate filter sets and a digital camera

Procedure:

  • Cell Culture: Plate TRPA1-expressing HEK293T cells onto poly-D-lysine coated coverslips or 96-well plates and grow to 70-90% confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.[19][20]

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[19]

  • De-esterification: Wash the cells twice with HBSS to remove excess dye and allow 30 minutes for the AM ester to be cleaved by intracellular esterases, trapping the dye inside the cells.[19]

  • Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBSS.

    • For ratiometric imaging with Fura-2, acquire fluorescence images by alternating excitation at 340 nm and 380 nm, while collecting emission at ~510 nm.[21]

    • Establish a stable baseline fluorescence ratio for 1-2 minutes.

  • Compound Application:

    • Apply the TRPA1 agonist at the desired concentration via perfusion.

    • To test for antagonism, pre-incubate the cells with the antagonist for a specified period before co-applying it with the agonist.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2).

    • The change in this ratio over time reflects the change in [Ca2+]i.

    • Normalize the responses to the baseline to determine the magnitude of the calcium influx.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through TRPA1 channels in the cell membrane.

Materials:

  • TRPA1-expressing cells (e.g., HEK293T cells or dorsal root ganglion neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and microforge

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)[22]

  • TRPA1 agonists and antagonists

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the tip of the pipette.[23][24]

  • Cell Preparation: Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Gigaohm Seal Formation:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[23]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[25][26]

  • Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents and determine the current-voltage (I-V) relationship. A typical voltage ramp protocol could be from -100 mV to +100 mV over 200 ms.[27]

    • Apply TRPA1 agonists to the bath solution to activate the channels and record the resulting currents.

    • To test antagonists, pre-apply the antagonist before co-application with the agonist.

  • Data Analysis:

    • Measure the amplitude of the agonist-evoked currents.

    • Plot the I-V relationship to analyze the rectification properties of the channel.

    • Calculate current density (pA/pF) by dividing the current amplitude by the cell capacitance.

In Vivo Behavioral Pain Models

These models are used to assess the role of TRPA1 in pain-related behaviors in animals.

This test is widely used to assess nociceptive behavior in response to a chemical irritant.

Materials:

  • Mice or rats

  • Formalin solution (typically 1-5% in saline)

  • Syringes with 30-gauge needles

  • Observation chambers with a clear floor

  • Video recording equipment

Procedure:

  • Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate to the environment.[22]

  • Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µl for mice) of formalin solution into the plantar surface of one hind paw.[28][29][30]

  • Observation: Immediately return the animal to the observation chamber and record its behavior for a set period (typically 45-60 minutes).

  • Behavioral Scoring: Quantify the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically biphasic:

    • Phase 1 (0-10 minutes): Represents acute nociception due to direct activation of nociceptors.[28][29]

    • Phase 2 (15-60 minutes): Reflects ongoing inflammation and central sensitization.[28][29]

  • Drug Administration: To test the effect of a TRPA1 antagonist, administer the compound (e.g., intraperitoneally or orally) at a specified time before the formalin injection.

This test measures the sensitivity to a normally non-painful mechanical stimulus.

Materials:

  • Mice or rats with an induced pain state (e.g., inflammation or nerve injury)

  • Set of calibrated von Frey filaments of varying stiffness

  • Elevated mesh platform with individual enclosures

Procedure:

  • Acclimation: Place the animals in the enclosures on the mesh platform for at least 30-60 minutes to acclimate.[5][6]

  • Stimulation:

    • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with enough force to cause the filament to bend.[31]

    • Start with a filament in the middle of the range and use the "up-down" method to determine the 50% paw withdrawal threshold.[5]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The pattern of positive and negative responses is used to calculate the mechanical withdrawal threshold.

  • Drug Administration: Administer the TRPA1 antagonist and re-assess the mechanical threshold at various time points to determine its effect on mechanical allodynia.

Signaling Pathways

TRPA1 function is intricately regulated by intracellular signaling cascades, particularly in the context of inflammation.

Bradykinin-Induced Sensitization via PLC and PKA

The inflammatory mediator bradykinin sensitizes TRPA1 through the activation of its B2 receptor, a GPCR. This leads to the activation of both the Phospholipase C (PLC) and Protein Kinase A (PKA) pathways.[11][12]

  • PLC Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that tonically inhibits TRPA1. The depletion of PIP2 relieves this inhibition, thereby sensitizing the channel.[28]

  • PKA Pathway: The bradykinin B2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of PKA. PKA can then directly phosphorylate TRPA1, leading to its sensitization.[11][13]

Bradykinin Signaling Pathway Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Gq Gq B2R->Gq Gs Gs B2R->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces TRPA1 TRPA1 Channel PIP2->TRPA1 inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->TRPA1 phosphorylates Sensitization Channel Sensitization (Increased Ca2+ influx) TRPA1->Sensitization

Caption: Bradykinin-induced sensitization of the TRPA1 channel via PLC and PKA pathways.

Experimental Workflow for Investigating TRPA1 Function

A typical experimental workflow to investigate the role of TRPA1 in a specific pain model is outlined below.

Experimental Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies calcium_imaging Calcium Imaging (HEK293T-TRPA1 or DRG neurons) patch_clamp Patch-Clamp Electrophysiology (DRG neurons) western_blot Western Blot / qPCR (Tissue homogenates) pain_model Induce Pain Model (e.g., Formalin, CFA, Nerve Injury) drug_admin Administer TRPA1 Antagonist or Vehicle pain_model->drug_admin behavior Behavioral Testing (von Frey, Hargreaves, etc.) tissue_collection Tissue Collection (DRG, Spinal Cord) behavior->tissue_collection drug_admin->behavior tissue_collection->calcium_imaging tissue_collection->patch_clamp tissue_collection->western_blot

Caption: A general experimental workflow for studying the role of TRPA1 in pain.

Conclusion

The TRPA1 channel is a multifaceted and crucial component of the pain signaling pathway. Its ability to be activated by a wide range of noxious stimuli, coupled with its sensitization by inflammatory mediators, underscores its importance in both acute and chronic pain states. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further elucidate the intricate mechanisms of TRPA1 function and to develop novel therapeutic strategies targeting this channel for the effective management of pain. The continued investigation into the signaling pathways that modulate TRPA1 activity will undoubtedly pave the way for the next generation of analgesics.

References

The Antagonistic Interaction of AMG 9090 with the TRPA1 Ion Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the transient receptor potential ankyrin 1 (TRPA1) ion channel and its selective antagonist, AMG 9090 (also known as AMG0902). The TRPA1 channel is a critical sensor for a wide array of noxious stimuli, implicating it as a key target in the development of novel therapeutics for pain, inflammation, and respiratory diseases.[1][2][3] this compound has been identified as a potent and selective antagonist of TRPA1, and this document summarizes the quantitative data, experimental methodologies, and signaling pathways associated with its activity.

Quantitative Data Summary

The inhibitory potency of this compound against TRPA1 has been evaluated across different species and activation methods. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Inhibitory Potency of this compound against Rat TRPA1 [4]

ActivatorIC50 (nM)
Allyl isothiocyanate (AITC)68 ± 38
4-oxo-2-nonenal (B12555) (4-ONE)585 ± 110
Hypo-osmolarity10 ± 2
Methylglyoxal151 ± 5

Table 2: In Vitro Inhibitory Potency of this compound against Mouse and Human TRPA1 [4]

SpeciesActivatorPotency Value
MouseAITCIC50 = 113 ± 77 nM
HumanAITCIC90 = 186 ± 18 nM

Table 3: In Vivo Efficacy of this compound [4]

ModelSpeciesEndpointPotency Value
AITC-Induced Flinching/LickingRatPrevention of BehaviorUnbound mean in vivo IC90 = 1.74 ± 0.15 µM

Signaling and Experimental Workflows

The following diagrams illustrate the signaling pathway of TRPA1 activation and the experimental workflows used to characterize the antagonistic activity of this compound.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_channel TRPA1 Channel cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome AITC AITC TRPA1 TRPA1 AITC->TRPA1 Cold Cold Stimuli Cold->TRPA1 4ONE 4-ONE 4ONE->TRPA1 Methylglyoxal Methylglyoxal Methylglyoxal->TRPA1 HypoOsmolarity Hypo-osmolarity HypoOsmolarity->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing (C-fibers) Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation AMG9090 This compound AMG9090->TRPA1 Blocks

Figure 1: TRPA1 Activation and Antagonism by this compound.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_assay Calcium Uptake Assay cluster_analysis Data Analysis Seed_Cells Seed CHO cells stably expressing TRPA1 Incubate_AMG9090 Incubate with this compound (2 minutes) Seed_Cells->Incubate_AMG9090 Add_Agonist Add TRPA1 Agonist (e.g., AITC) + ⁴⁵Ca²⁺ Incubate_AMG9090->Add_Agonist Measure_Uptake Measure ⁴⁵Ca²⁺ Uptake Add_Agonist->Measure_Uptake Calculate_IC50 Calculate IC₅₀ values Measure_Uptake->Calculate_IC50

Figure 2: In Vitro Agonist-Induced ⁴⁵Ca²⁺ Uptake Assay Workflow.

In_Vivo_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_behavioral_test AITC Challenge cluster_data_analysis Data Analysis Habituate Habituate rats Dose Administer this compound orally (1-30 mg/kg) Habituate->Dose Inject_AITC Inject AITC into rat hind paw Dose->Inject_AITC Observe Observe and quantify flinching/licking behavior Inject_AITC->Observe Calculate_IC90 Calculate in vivo IC₉₀ Observe->Calculate_IC90

Figure 3: In Vivo AITC-Induced Flinching/Licking Model Workflow.

Detailed Experimental Protocols

In Vitro Agonist-Induced ⁴⁵Ca²⁺ Uptake Assay

This assay quantifies the ability of a compound to inhibit TRPA1 channel opening by measuring the influx of radioactive calcium into cells upon agonist stimulation.[4]

  • Cell Culture:

    • Chinese Hamster Ovary (CHO) cells stably expressing the target TRPA1 channel (rat, mouse, or human) are used.

    • Two days prior to the assay, cells are seeded in 96-well Cytostar plates at a density of 20,000 cells per well.[4]

  • Assay Procedure:

    • On the day of the assay, the cell culture medium is removed and replaced with an assay buffer.

    • This compound is added to the wells at various concentrations and incubated for 2 minutes at room temperature.[4]

    • A solution containing a TRPA1 agonist and ⁴⁵Ca²⁺ (final concentration of 10 µCi/mL) is added to the wells.[4] The agonists used include allyl isothiocyanate (AITC), 4-oxo-2-nonenal (4-ONE), methylglyoxal, or a hypo-osmotic solution.[4]

    • The activation of TRPA1 is monitored by measuring the cellular uptake of ⁴⁵Ca²⁺. This is typically done using a scintillation counter that measures the luminescence emitted from the Cytostar plate.[4]

  • Data Analysis:

    • The antagonist's effect is calculated as a percentage of the maximum agonist-induced ⁴⁵Ca²⁺ uptake.

    • IC₅₀ values, representing the concentration of this compound that inhibits 50% of the agonist response, are determined by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[4]

Ex Vivo Skin-Nerve Preparation

This electrophysiological technique assesses the effect of a compound on the firing of primary afferent nerve fibers in response to mechanical stimuli, providing a measure of its analgesic potential.[4]

  • Preparation:

    • An ex vivo skin-nerve preparation is established from mice.

    • The saphenous nerve and the skin it innervates are dissected and placed in a recording chamber perfused with synthetic interstitial fluid.

  • Recording Procedure:

    • The nerve is placed on a recording electrode to measure action potentials.

    • A mechanical stimulator with a fine probe is used to apply graded mechanical forces (e.g., 5 to 200 mN) to the receptive field in the skin for a duration of 10 seconds.[4]

    • Action potentials from C-fibers are recorded.

    • AMG 0902 or a vehicle control is added to the perfusion buffer.

    • The mechanical stimulation protocol is repeated, and the resulting action potential firing is recorded. One-minute intervals are maintained between stimuli to prevent sensitization or desensitization of the fibers.[4]

  • Data Analysis:

    • The number of action potentials (spikes) evoked at each force level is quantified.

    • The effect of this compound is determined by comparing the mechanically evoked C-fiber spiking in the presence of the compound to the vehicle control. All recordings and data analyses are performed with the experimenter blinded to the treatment.[4]

In Vivo AITC-Induced Flinching/Licking Model

This behavioral model is used to demonstrate target engagement of a TRPA1 antagonist in vivo by measuring its ability to block the pain-like behaviors induced by a TRPA1 agonist.[4]

  • Animals and Acclimation:

    • Rats are used for this model.

    • The animals are habituated in a reversed light-dark cycle room for at least one week and are acclimated to the testing room for one hour prior to the experiment.[4]

  • Dosing and Challenge:

    • This compound is administered orally at various doses (e.g., 1, 3, 10, and 30 mg/kg) or a vehicle control is given.[4]

    • One hour after dosing, a solution of the TRPA1 agonist AITC is injected into the plantar surface of the rat's hind paw.

  • Behavioral Observation:

    • Immediately after the AITC injection, the animals are placed in an observation chamber.

    • The number of flinches and the cumulative time spent licking the injected paw are recorded for a defined period.

  • Data Analysis:

    • The dose-dependent effect of this compound on the AITC-induced behaviors is evaluated.

    • The unbound mean in vivo IC₉₀, the concentration required to inhibit 90% of the behavioral response, is calculated.[4]

Conclusion

This compound is a potent and selective antagonist of the TRPA1 ion channel, demonstrating robust inhibitory activity in both in vitro and in vivo models. The data presented in this guide highlight its potential as a pharmacological tool for investigating TRPA1 function and as a lead compound for the development of novel analgesic and anti-inflammatory therapies. The detailed experimental protocols provide a framework for the continued investigation of TRPA1 antagonists. While this compound showed efficacy in target engagement models, its effects in broader inflammatory and neuropathic pain models were less pronounced, suggesting that a high degree of target coverage may be necessary for therapeutic efficacy in these conditions.[1][4]

References

Preliminary Studies on the Biological Activity of AMG 900 (Mislabeled as AMG 9090)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AMG 9090" did not yield a consistent profile for a clinical-stage oncology compound. However, extensive data exists for "AMG 900," a potent pan-Aurora kinase inhibitor. It is highly probable that "this compound" is a misnomer for AMG 900. This document presents a technical overview of the preclinical biological activity of AMG 900.

This guide details the preclinical biological characterization of AMG 900, a potent and selective, orally bioavailable pan-Aurora kinase inhibitor. AMG 900 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those resistant to conventional chemotherapies like taxanes.

Quantitative Data Summary

The biological activity of AMG 900 has been quantified through various in vitro assays, demonstrating its potency and selectivity for the Aurora kinase family.

Table 1: In Vitro Enzymatic Potency of AMG 900 Against Aurora Kinases

Target KinaseIC50 (nM)
Aurora A5
Aurora B4
Aurora C1

Table 2: Kinase Selectivity Profile of AMG 900

KinaseInhibition at 500 nMBinding Affinity (Kd in nM)
p38α>50%Not Reported
TYK2>50%Not Reported
DDR1Not Reported<50
DDR2Not Reported<50
LTKNot Reported<50
Data from a screen of 26 kinases and a subsequent panel of 353 distinct kinases.[1]

Table 3: In Vitro Cellular Activity of AMG 900

Cell LineCancer TypeEC50 for Cell Proliferation Inhibition (nM)
HCT116ColonNot specified, but potent at low nM conc.
HeLaCervicalNot specified, but potent at low nM conc.
AML cell lines (panel of 10)Acute Myeloid LeukemiaSingle-digit nM concentrations

AMG 900 inhibited the proliferation of 26 tumor cell lines at low nanomolar concentrations.[1][2] It has also shown potent activity against cell lines resistant to paclitaxel (B517696) and other Aurora kinase inhibitors like AZD1152, MK-0457, and PHA-739358.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used in the evaluation of AMG 900.

1. Enzyme Kinase Assays

  • Objective: To determine the in vitro potency of AMG 900 against purified Aurora kinases.

  • Methodology: Recombinant GST- or His-tagged Aurora-A and Aurora-B proteins were expressed using a baculovirus system and purified by affinity chromatography.[4] The activity of AMG 900 was assessed using a standardized homogenous time-resolved fluorescence (HTRF) assay.[4] Enzyme assays for other kinases were conducted in a similar fashion.[4] The concentrations of enzyme, peptide substrate, and ATP in the reaction were optimized based on the specific activity of the kinase and the measured Km values for their substrates.[4][5]

2. Kinome Competition Binding Assay

  • Objective: To assess the selectivity of AMG 900 across a broad range of kinases.

  • Methodology: A panel of 353 distinct kinases was screened using an ATP site-dependent competition binding assay.[1][6] AMG 900 was initially screened at a concentration of 1000 nM, and for any significant interactions (positive hits), quantitative binding constants (Kd) were determined.[1][4][5]

3. Western Blot Analysis

  • Objective: To evaluate the effect of AMG 900 on the phosphorylation of Aurora kinases and their downstream substrates in cellular contexts.

  • Methodology: HeLa cells were synchronized in mitosis and subsequently treated with varying concentrations of AMG 900, DMSO (vehicle control), an Aurora-A inhibitor (MLN8054), or an Aurora-B inhibitor (AZD1152) for 3 hours.[1] Cell lysates were then prepared and subjected to Western blotting to analyze the phosphorylation status of Aurora-A, Aurora-B, and Histone H3 on Ser10.[1]

4. Cell Proliferation and Colony Formation Assays

  • Objective: To determine the anti-proliferative effects of AMG 900 on cancer cell lines.

  • Methodology: A panel of 26 tumor cell lines was treated with AMG 900 for a specified duration.[1][2] For colony formation assays, after a 48-hour treatment with AMG 900, cells were washed and replated in drug-free media.[4][7] The cells were allowed to grow until the control wells reached confluency, at which point they were stained with crystal violet and imaged.[4][7]

5. In Vivo Xenograft Studies

  • Objective: To assess the in vivo anti-tumor efficacy of AMG 900.

  • Methodology: Mice bearing established HCT116 human tumor xenografts were orally administered either vehicle or AMG 900 at doses of 3.75, 7.5, or 15 mg/kg.[1] The phosphorylation of Histone H3 in tumor tissues was analyzed to confirm target engagement in vivo.[1] For efficacy studies, AMG 900 was administered to mice with established xenografts, and tumor growth inhibition was measured over time compared to a vehicle-treated control group.[1][7] AMG 900 was broadly active in multiple xenograft models, including three multidrug-resistant models.[1][2]

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases are essential for proper cell division, playing critical roles in centrosome maturation, chromosome segregation, and cytokinesis.[3] AMG 900, as a pan-Aurora kinase inhibitor, disrupts these processes. Inhibition of Aurora-B, in particular, leads to the suppression of Histone H3 phosphorylation at Ser10, a key event for chromosome condensation.[1][2][8] This disruption of mitotic progression results in aborted cell division without a prolonged mitotic arrest, leading to endoreduplication, polyploidy, and ultimately, apoptosis.[1][2][8]

AMG900_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition AMG 900 Intervention AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Chromosome Chromosome Segregation HistoneH3->Chromosome Enables Apoptosis Polyploidy & Apoptosis Chromosome->Apoptosis Cytokinesis->Apoptosis Failure leads to AMG900 AMG 900 AMG900->AuroraA Inhibits AMG900->AuroraB Inhibits

Caption: AMG 900 inhibits Aurora A and B, disrupting key mitotic events and leading to apoptosis.

Experimental Workflow: In Vitro Characterization of AMG 900

The in vitro evaluation of AMG 900 follows a logical progression from enzymatic assays to cellular functional assays to confirm its potency, selectivity, and mechanism of action.

experimental_workflow start Start: Compound Synthesis (AMG 900) enzymatic_assay Enzymatic Potency Assay (HTRF vs. Aurora A, B, C) start->enzymatic_assay selectivity_assay Kinome Selectivity Screen (Competition Binding Assay) start->selectivity_assay cellular_assay Cellular Activity Assays enzymatic_assay->cellular_assay Confirms Potency selectivity_assay->cellular_assay Confirms Selectivity western_blot Western Blot for Phospho-Histone H3 cellular_assay->western_blot Mechanism Validation proliferation_assay Cell Proliferation & Colony Formation Assays cellular_assay->proliferation_assay Functional Outcome end Proceed to In Vivo Studies western_blot->end proliferation_assay->end

References

Methodological & Application

Application Notes and Protocols: Characterization of TRPA1 Antagonists using In Vitro Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in pain, inflammation, and respiratory conditions. As a calcium-permeable ion channel, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This property makes in vitro calcium imaging a highly effective method for screening and characterizing TRPA1 antagonists. This document provides a detailed protocol for utilizing a representative TRPA1 antagonist, referred to herein as AMG 9090, in a fluorescent-based in vitro calcium imaging assay.

It is important to note that the nomenclature "this compound" can be ambiguous. While some sources refer to a TRPA1 antagonist with a similar designation, others associate this number with the HSP90 inhibitor, Ganetespib (STA-9090). The protocols detailed below are specifically designed for the functional assessment of a TRPA1 antagonist.

Signaling Pathway of TRPA1 Activation and Inhibition

TRPA1 channels are activated by a variety of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. Upon activation, the channel opens, allowing the influx of cations, predominantly Ca²⁺, down their electrochemical gradient. This influx of Ca²⁺ acts as a second messenger, triggering downstream signaling cascades that result in physiological responses such as pain and neurogenic inflammation. TRPA1 antagonists, like the representative this compound, bind to the channel and prevent its opening, thereby blocking the influx of Ca²⁺ and inhibiting the subsequent signaling pathways.

TRPA1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Signaling Downstream Signaling (e.g., CGRP release, Pain Sensation) Ca_influx->Signaling AMG_9090 This compound (TRPA1 Antagonist) AMG_9090->TRPA1 Inhibits

Caption: Signaling pathway of TRPA1 activation by stimuli and inhibition by this compound.

Experimental Workflow for In Vitro Calcium Imaging

The following diagram outlines the general workflow for assessing the antagonist activity of this compound using an in vitro calcium imaging assay.

Calcium_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing TRPA1) Dye_Loading 2. Calcium Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition 3. Compound Addition - this compound (Antagonist) - Agonist (e.g., AITC) Dye_Loading->Compound_Addition Image_Acquisition 4. Fluorescence Imaging (e.g., FLIPR, Confocal Microscope) Compound_Addition->Image_Acquisition Data_Analysis 5. Data Analysis (e.g., IC₅₀ determination) Image_Acquisition->Data_Analysis

Caption: Experimental workflow for a TRPA1 antagonist calcium imaging assay.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Plating
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) are recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPA1 expression.

  • Cell Plating:

    • Trypsinize and resuspend cells in the culture medium.

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

Protocol 2: Calcium Dye Loading
  • Dye Preparation: Prepare a working solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing probenecid (B1678239) to prevent dye leakage.

  • Dye Loading:

    • Aspirate the culture medium from the cell plates.

    • Add the Fluo-4 AM working solution to each well.

    • Incubate the plates in the dark at 37°C for 60 minutes.

    • After incubation, wash the cells with HBSS to remove excess dye.

Protocol 3: Compound Treatment and Fluorescence Measurement

This protocol is designed for a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated compound addition and kinetic fluorescence reading.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a working solution of a TRPA1 agonist, such as allyl isothiocyanate (AITC), at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the cell plate into the fluorescence imaging instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Automatically inject the AITC solution into the wells.

    • Continue to record the fluorescence intensity over time to measure the calcium influx.

Data Presentation and Analysis

The primary output of the calcium imaging assay is the change in fluorescence intensity over time. This data can be used to determine the inhibitory potency of this compound.

Table 1: Representative Quantitative Data for a TRPA1 Antagonist
ParameterValueDescription
Agonist (AITC) EC₅₀ 1.5 µMThe concentration of AITC that produces 50% of the maximal calcium response.
Antagonist (this compound) IC₅₀ 50 nMThe concentration of this compound that inhibits 50% of the calcium response induced by a fixed concentration of AITC (e.g., EC₈₀).
Maximum Inhibition 98%The maximal percentage of inhibition of the agonist response achieved by the antagonist.
Z'-factor > 0.5A statistical measure of the quality of the assay, indicating a good separation between positive and negative controls.
Data Analysis Steps:
  • Normalization: The raw fluorescence data for each well is typically normalized to the baseline fluorescence recorded before agonist addition.

  • Response Calculation: The response to the agonist is calculated as the peak fluorescence intensity minus the baseline.

  • Inhibition Calculation: The percentage of inhibition for each concentration of this compound is calculated relative to the response in the absence of the antagonist.

  • IC₅₀ Determination: The concentration-response data for this compound is fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

In vitro calcium imaging is a robust and high-throughput method for characterizing the pharmacology of TRPA1 antagonists like this compound. The detailed protocols and data analysis guidelines provided in these application notes offer a framework for researchers to effectively screen and profile candidate molecules targeting the TRPA1 ion channel. Careful optimization of cell density, dye loading conditions, and compound concentrations is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for TRPA1 Antagonists in In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, using AMG 9090 as a representative compound, in various preclinical in vivo models of pain. The protocols outlined below are based on established methodologies for evaluating the analgesic efficacy of TRPA1 inhibitors.

Introduction to TRPA1 and its Role in Pain

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on the terminals of primary sensory neurons, including nociceptors. It functions as a key sensor of a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress. Activation of TRPA1 leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals that are transmitted to the central nervous system. Consequently, antagonism of the TRPA1 channel presents a promising therapeutic strategy for the treatment of various pain states, particularly those with an inflammatory or neuropathic component.

This compound is a potent and selective antagonist of the TRPA1 channel. However, it is important to note its species-specific pharmacology, as it has been reported to act as a partial agonist at the rat TRPA1 channel while being a potent antagonist of the human TRPA1 channel. This highlights the critical consideration of species selection in preclinical study design.

Signaling Pathway of TRPA1 in Nociception

The activation of TRPA1 channels on nociceptive sensory neurons by various noxious stimuli leads to a signaling cascade that results in the sensation of pain and neurogenic inflammation.

TRPA1_Signaling_Pathway TRPA1 Signaling Pathway in Pain cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Sensory Neuron cluster_effects Physiological Effects Stimuli Environmental Irritants (e.g., AITC, Formalin) Inflammatory Mediators (e.g., Bradykinin) Oxidative Stress (e.g., ROS) TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx PLC PLC Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Triggers Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain Perception (CNS) Action_Potential->Pain_Perception Signal to CNS Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) Neuropeptide_Release->Neurogenic_Inflammation AMG_9090 This compound (TRPA1 Antagonist) AMG_9090->TRPA1 Blocks Formalin_Test_Workflow Formalin Test Experimental Workflow Acclimatization Animal Acclimatization (e.g., 1 hour in observation chambers) Pretreatment Pre-treatment (Vehicle or TRPA1 Antagonist, e.g., this compound) Acclimatization->Pretreatment Formalin_Injection Formalin Injection (e.g., 20 µL of 2.5% formalin into hind paw) Pretreatment->Formalin_Injection Observation Behavioral Observation (0-60 minutes post-injection) Formalin_Injection->Observation Data_Analysis Data Analysis (Quantify licking/flinching time in Phase I and Phase II) Observation->Data_Analysis CFA_Model_Workflow CFA-Induced Inflammatory Pain Workflow Baseline Baseline Behavioral Testing (Thermal and Mechanical Sensitivity) CFA_Injection CFA Injection (e.g., 100 µL into hind paw) Baseline->CFA_Injection Pain_Development Pain Development (e.g., 24-72 hours post-injection) CFA_Injection->Pain_Development Treatment Treatment (Vehicle or TRPA1 Antagonist) Pain_Development->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing (Measure thermal and mechanical thresholds at various time points) Treatment->Post_Treatment_Testing Data_Analysis Data Analysis (Compare paw withdrawal latency/thresholds to baseline and vehicle) Post_Treatment_Testing->Data_Analysis

Application Notes and Protocols for Studying Neuropathic Pain Mechanisms with TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel has emerged as a key player in the pathogenesis of neuropathic pain.[1][2][3] Expressed predominantly in a subset of primary sensory neurons, TRPA1 acts as a sensor for a wide array of exogenous irritants and endogenous inflammatory mediators that are upregulated following nerve injury.[1][4] This document provides detailed application notes and protocols for utilizing TRPA1 antagonists, with a focus on representative compounds, to investigate the mechanisms of neuropathic pain in preclinical models. While information on the specific compound AMG 9090 is limited in publicly available literature, this guide leverages data from other well-characterized TRPA1 antagonists such as HC-030031 and A-967079 to provide a comprehensive framework for research in this area.

Mechanism of Action of TRPA1 in Neuropathic Pain

TRPA1 is a non-selective cation channel that, upon activation in sensory neurons, leads to depolarization, action potential generation, and the release of neurotransmitters and neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation and pain signaling.[1][4] In the context of neuropathic pain, nerve injury leads to an upregulation of TRPA1 expression and sensitization of the channel by inflammatory mediators and oxidative stress byproducts.[5] This heightened TRPA1 activity contributes to the key symptoms of neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated pain from a painful stimulus).[2][6]

Preclinical Models for Studying TRPA1 Antagonists in Neuropathic Pain

Several rodent models are employed to recapitulate the symptoms of human neuropathic pain and to evaluate the efficacy of potential therapeutics like TRPA1 antagonists.

  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and damage that results in persistent pain behaviors.[7]

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch (the sural nerve) intact but surrounded by degenerating nerve fibers.

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of certain chemotherapeutic agents, such as paclitaxel (B517696) or oxaliplatin, induces damage to peripheral nerves, leading to debilitating neuropathic pain.[5][8]

  • Diabetic Neuropathy: This model mimics the painful neuropathy experienced by some diabetic patients, often induced in rodents by streptozotocin (B1681764) injection.[4]

Data Presentation: Efficacy of Representative TRPA1 Antagonists in Neuropathic Pain Models

The following table summarizes the effects of representative TRPA1 antagonists in various preclinical models of neuropathic pain.

CompoundAnimal ModelPain ModalityRoute of AdministrationEfficacyReference
HC-030031 Chronic Constriction Injury (CCI) - MouseMechanical & Cold AllodyniaSystemicReversed mechanical and cold allodynia.[7]
HC-030031 Paclitaxel-Induced Neuropathy - MouseTactile AllodyniaIntraperitonealAttenuated tactile allodynia.[8]
A-967079 Paclitaxel-Induced Neuropathy - MouseTactile AllodyniaNot SpecifiedAttenuated tactile allodynia.[8]
HC-030031 Spared Nerve Injury (SNI) - RatCold HyperalgesiaNot SpecifiedAttenuated cold hyperalgesia.[6]
AMG0902 Inflammatory & Neuropathic Models - RatMechanically Evoked HypersensitivityOralLittle to no efficacy observed.[5][9]

Experimental Protocols

Induction of Neuropathic Pain Models

a. Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat/Mouse):

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve at approximately 1 mm intervals.

  • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to develop.

b. Paclitaxel-Induced Peripheral Neuropathy (Mouse):

  • Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (days 1, 3, 5, and 7).

  • Monitor the animals for the development of mechanical and cold allodynia, which typically manifests within 7-14 days after the first injection.

Behavioral Assays for Neuropathic Pain

a. Assessment of Mechanical Allodynia (von Frey Test):

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

  • A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Assessment of Cold Allodynia/Hyperalgesia (Acetone Test):

  • Place the animal in a testing chamber and allow it to acclimate.

  • Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

  • Measure the duration of paw withdrawal, licking, or flinching in response to the cooling sensation produced by the evaporating acetone.

Administration of TRPA1 Antagonists
  • Prepare the TRPA1 antagonist solution in a suitable vehicle (e.g., saline, DMSO, or as specified for the compound).

  • Administer the compound via the desired route (e.g., intraperitoneal, oral gavage, intrathecal).

  • The timing of administration will depend on the experimental design (e.g., pre-treatment before behavioral testing or repeated dosing over several days).

Signaling Pathways and Experimental Workflows

TRPA1_Signaling_Pathway cluster_stimuli Neuropathic Pain Stimuli cluster_neuron Sensory Neuron cluster_effects Downstream Effects NerveInjury Nerve Injury Inflammation Inflammation NerveInjury->Inflammation OxidativeStress Oxidative Stress NerveInjury->OxidativeStress TRPA1 TRPA1 Channel Inflammation->TRPA1 Activates OxidativeStress->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential NeurotransmitterRelease Neurotransmitter/ Neuropeptide Release (Substance P, CGRP) ActionPotential->NeurotransmitterRelease NeurogenicInflammation Neurogenic Inflammation NeurotransmitterRelease->NeurogenicInflammation CentralSensitization Central Sensitization NeurotransmitterRelease->CentralSensitization PainPerception Pain Perception (Allodynia, Hyperalgesia) NeurogenicInflammation->PainPerception CentralSensitization->PainPerception AMG9090 TRPA1 Antagonist (e.g., this compound) AMG9090->TRPA1 Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalModel Induce Neuropathic Pain Model (e.g., CCI, Paclitaxel) Baseline Establish Baseline Pain Thresholds (von Frey, Acetone Test) AnimalModel->Baseline Vehicle Vehicle Control Group Baseline->Vehicle TRPA1_Antagonist TRPA1 Antagonist Group (e.g., this compound) Baseline->TRPA1_Antagonist PostTreatment Administer Treatment Vehicle->PostTreatment TRPA1_Antagonist->PostTreatment BehavioralAssays Perform Behavioral Assays (Post-Treatment) PostTreatment->BehavioralAssays DataCollection Collect and Analyze Data BehavioralAssays->DataCollection Conclusion Draw Conclusions on Efficacy DataCollection->Conclusion

References

Application Notes and Protocols for AMG 9090 in Inflammatory Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a complex pathological condition arising from tissue damage and the subsequent immune response. A key player in the signaling cascade of inflammatory pain is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] AMG 9090 has been identified as a TRPA1 antagonist, making it a promising candidate for the development of novel analgesic agents.[4] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in relevant in vitro and in vivo models of inflammatory pain. The following protocols and experimental designs are intended to facilitate the investigation of the efficacy, potency, and mechanism of action of this compound.

In Vitro Characterization of this compound

Rationale

In vitro assays are essential for determining the potency and selectivity of this compound at the molecular level before proceeding to more complex in vivo studies. These assays provide foundational data on the direct interaction of the compound with its target, TRPA1.

Key Experiments & Data Presentation
ParameterAssay TypeCell LineAgonistReadoutExample Data (Hypothetical)
Potency (IC50) Calcium ImagingHEK293 cells expressing human TRPA1AITC (Allyl isothiocyanate)Intracellular Calcium ConcentrationIC50 = 15 nM
Selectivity Patch Clamp ElectrophysiologyHEK293 cells expressing other TRP channels (e.g., TRPV1, TRPV4, TRPM8)Specific agonists for each channelIon Channel Current>100-fold selectivity over other TRP channels
Mechanism of Action Radioligand Binding AssayMembranes from TRPA1-expressing cells[3H]-labeled TRPA1 antagonistDisplacement of radioligandCompetitive antagonist
Experimental Protocols

Protocol 1: In Vitro Calcium Imaging for Potency Determination

  • Cell Culture: Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS.

  • Assay:

    • Add this compound dilutions to the wells and incubate for 15 minutes.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the TRPA1 agonist, AITC (e.g., at its EC80 concentration), to all wells.

    • Immediately measure the fluorescence signal for 2-5 minutes.

  • Data Analysis: Calculate the percent inhibition of the AITC-induced calcium influx for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

In Vivo Evaluation of this compound in Inflammatory Pain Models

Rationale

In vivo models are critical for assessing the analgesic efficacy of this compound in a complex physiological system. The models proposed here are well-established and widely used in preclinical pain research.[5][6][7][8][9]

Key Experiments & Data Presentation
ModelSpeciesInduction AgentKey ReadoutsDosing Regimen (Hypothetical)Example Efficacy Data (Hypothetical)
Carrageenan-Induced Paw Edema Rat1% CarrageenanPaw Volume, Mechanical Allodynia (von Frey), Thermal Hyperalgesia (Hargreaves)1, 3, 10 mg/kg, p.o.45% reduction in paw edema at 10 mg/kg
Complete Freund's Adjuvant (CFA)-Induced Arthritis MouseCFAJoint Diameter, Weight Bearing, Mechanical Allodynia3, 10, 30 mg/kg, p.o., daily for 7 days60% improvement in weight bearing at 30 mg/kg
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis RatMIAGrip Strength, Joint Histopathology10 mg/kg, p.o., daily for 14 daysSignificant reduction in cartilage degradation
Experimental Protocols

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Sprague-Dawley rats (200-250g).

  • Acclimation: Acclimate animals to the testing environment and handling for at least 3 days.

  • Baseline Measurements:

    • Measure baseline paw volume using a plethysmometer.

    • Assess baseline mechanical sensitivity using von Frey filaments.

    • Assess baseline thermal sensitivity using the Hargreaves test.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan in saline into the plantar surface of the right hind paw.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally 30 minutes before the carrageenan injection.

  • Post-Induction Measurements: Measure paw volume, mechanical allodynia, and thermal hyperalgesia at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Compare the measurements between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate animals as described above.

  • Baseline Measurements: Assess baseline mechanical sensitivity and weight distribution on hind limbs.

  • Induction of Arthritis: Inject 20 µL of CFA into the intra-articular space of the right knee joint.

  • Drug Administration: Begin daily oral administration of this compound (e.g., 3, 10, 30 mg/kg) or vehicle on the day of CFA injection and continue for the duration of the study.

  • Post-Induction Measurements: Measure joint diameter, mechanical allodynia, and weight bearing at regular intervals (e.g., days 1, 3, 7, 14 post-CFA).

  • Data Analysis: Analyze the data to determine the effect of this compound on the development and progression of arthritic pain and inflammation.

Visualizations

Signaling Pathway

TRPA1_Signaling_in_Inflammatory_Pain cluster_0 Inflammatory Milieu cluster_1 Nociceptive Neuron Inflammatory Mediators Inflammatory Mediators TRPA1 TRPA1 Channel Inflammatory Mediators->TRPA1 Activate Ca_Influx TRPA1->Ca_Influx Ca2+ Influx Action Potential Action Potential Ca_Influx->Action Potential Depolarization Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS AMG_9090 This compound AMG_9090->TRPA1 Inhibits

Caption: TRPA1 signaling in inflammatory pain and the inhibitory action of this compound.

Experimental Workflow

In_Vivo_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment & Induction cluster_post Post-Treatment Assessment acclimation Animal Acclimation baseline Baseline Measurements (Paw Volume, von Frey, etc.) acclimation->baseline randomization Randomization into Groups baseline->randomization drug_admin This compound / Vehicle Administration randomization->drug_admin induction Inflammation Induction (Carrageenan / CFA) drug_admin->induction measurements Post-Induction Measurements (Time-course) induction->measurements analysis Data Analysis & Statistical Comparison measurements->analysis

Caption: General workflow for in vivo inflammatory pain studies.

Logical Relationship

Logical_Relationship cluster_in_vitro In Vitro Evidence cluster_in_vivo In Vivo Efficacy cluster_outcome Therapeutic Potential potency Potency (IC50) acute_pain Acute Inflammatory Pain (e.g., Carrageenan) potency->acute_pain selectivity Selectivity selectivity->acute_pain chronic_pain Chronic Inflammatory Pain (e.g., CFA) acute_pain->chronic_pain therapeutic_potential Analgesic Candidate chronic_pain->therapeutic_potential

Caption: Logical progression from in vitro characterization to in vivo efficacy.

References

Application Notes and Protocols for the Use of a TrkA Inhibitor in Primary Sensory Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for "AMG 9090" indicate that this compound is a TRPA1 antagonist[1]. The following application notes and protocols have been developed for a representative TrkA (Tropomyosin receptor kinase A) inhibitor to align with the apparent scientific interest in the NGF-TrkA signaling pathway in primary sensory neurons. The methodologies described are based on established practices for culturing primary sensory neurons and studying the effects of TrkA inhibitors.

Introduction

Nerve Growth Factor (NGF) is a neurotrophin crucial for the development, survival, and sensitization of primary sensory neurons.[2][3] NGF exerts its effects primarily through its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[4][5] The activation of TrkA by NGF triggers a cascade of intracellular signaling events that contribute to neuronal excitability and pain perception.[4][6] Consequently, inhibitors of the NGF-TrkA pathway are of significant interest for the development of novel analgesics.[4][6]

These application notes provide a detailed protocol for the use of a selective TrkA inhibitor in primary sensory neuron cultures derived from dorsal root ganglia (DRG). The protocols cover the isolation and culture of DRG neurons, the application of the TrkA inhibitor, and methods to assess its efficacy in blocking NGF-induced neuronal sensitization, specifically through calcium imaging and patch-clamp electrophysiology.

Signaling Pathway and Experimental Overview

The binding of NGF to TrkA receptors on sensory neurons initiates receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLC-γ pathways.[2] These pathways ultimately lead to changes in gene expression and protein function that sensitize the neuron to noxious stimuli. A selective TrkA inhibitor will block the initial autophosphorylation of the receptor, thereby preventing the downstream signaling cascade.

NGF_TrkA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binds pTrkA Phosphorylated TrkA TrkA->pTrkA Dimerization & Autophosphorylation TrkA_Inhibitor TrkA Inhibitor TrkA_Inhibitor->pTrkA Inhibits PI3K_Akt PI3K/Akt Pathway pTrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pTrkA->MAPK_ERK PLCg PLC-γ Pathway pTrkA->PLCg Neuronal_Sensitization Neuronal Sensitization PI3K_Akt->Neuronal_Sensitization MAPK_ERK->Neuronal_Sensitization PLCg->Neuronal_Sensitization

Figure 1: NGF-TrkA Signaling Pathway and Point of Inhibition.

The experimental workflow involves isolating DRG neurons, establishing a primary culture, treating the neurons with a TrkA inhibitor followed by NGF stimulation, and finally assessing neuronal activity.

Experimental_Workflow A 1. DRG Dissection (Rat or Mouse) B 2. Enzymatic & Mechanical Dissociation A->B C 3. Neuron Purification (e.g., Percoll Gradient) B->C D 4. Plating on Coated Coverslips (PDL/Laminin) C->D E 5. Primary Neuron Culture (24-48 hours) D->E F 6. Pre-incubation with TrkA Inhibitor E->F G 7. Stimulation with NGF F->G H 8. Functional Assays G->H I Calcium Imaging H->I J Patch-Clamp Electrophysiology H->J

Figure 2: Overall Experimental Workflow.

Materials and Reagents

ReagentSupplierCatalog #
Neurobasal-A MediumThermo Fisher10888022
B-27 Supplement (50X)Thermo Fisher17504044
GlutaMAX Supplement (100X)Thermo Fisher35050061
Penicillin-Streptomycin (100X)Thermo Fisher15140122
Nerve Growth Factor (NGF)R&D Systems256-GF
TrkA Inhibitor (e.g., Larotrectinib)SelleckchemS7579
Poly-D-Lysine (PDL)Sigma-AldrichP6407
Laminin (B1169045)Thermo Fisher23017015
Collagenase Type IVWorthingtonLS004188
Dispase IISigma-AldrichD4693
Fura-2 AMThermo FisherF1221
Pluronic F-127Thermo FisherP3000MP

Detailed Experimental Protocols

Preparation of Primary DRG Neuron Cultures[7][8][9]

This protocol is adapted for the isolation of lumbar DRGs from adult rats. All procedures should be performed under sterile conditions.

  • Coating Culture Surfaces:

    • Aseptically place glass coverslips into a 24-well plate.

    • Add 500 µL of 100 µg/mL Poly-D-Lysine solution to each well, ensuring the coverslip is fully submerged.

    • Incubate for at least 2 hours at 37°C or overnight at 4°C.

    • Aspirate the PDL solution and wash the coverslips three times with sterile distilled water.

    • Allow the coverslips to dry completely in the sterile hood.

    • Add 500 µL of 10 µg/mL Laminin solution to each well and incubate for at least 2 hours at 37°C.

    • Just before plating the cells, aspirate the laminin solution and rinse once with sterile PBS. Add 400 µL of pre-warmed culture medium to each well.

  • DRG Dissection and Dissociation:

    • Euthanize an adult rat according to approved institutional guidelines.

    • Surgically expose the spinal column and dissect the lumbar DRGs (L4-L6).

    • Place the collected ganglia into a dish containing ice-cold Hank's Balanced Salt Solution (HBSS).

    • Transfer the ganglia to a 15 mL conical tube containing 3 mL of a digestion solution (e.g., HBSS with 1 mg/mL Collagenase Type IV and 2.5 mg/mL Dispase II).

    • Incubate at 37°C for 45-60 minutes with gentle agitation.

    • Terminate the digestion by adding 7 mL of pre-warmed culture medium (Neurobasal-A with B-27, GlutaMAX, and Pen-Strep).

    • Gently triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved.

  • Neuron Purification and Plating:

    • To enrich for neurons, layer the cell suspension over a 15% Percoll gradient and centrifuge at 500 x g for 10 minutes.

    • Carefully aspirate the supernatant and resuspend the neuronal pellet in 1 mL of culture medium.

    • Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

    • Plate the cells onto the pre-coated coverslips at a density of 5,000-10,000 neurons per well.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, perform a half-media change to remove cellular debris. Cultures are typically ready for experiments 24-48 hours after plating.

Application of TrkA Inhibitor and NGF Stimulation
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the TrkA inhibitor in DMSO. Aliquot and store at -20°C.

    • Reconstitute NGF in sterile PBS containing 0.1% BSA to a stock concentration of 100 µg/mL. Aliquot and store at -80°C.

  • Treatment of Cultures:

    • On the day of the experiment, thaw the TrkA inhibitor and NGF aliquots.

    • Prepare working concentrations of the TrkA inhibitor in pre-warmed culture medium. It is recommended to perform a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the IC50. The final DMSO concentration should not exceed 0.1%.

    • Aspirate the existing medium from the cultured neurons and replace it with the medium containing the TrkA inhibitor or vehicle control (0.1% DMSO).

    • Pre-incubate the cultures with the inhibitor for 30-60 minutes at 37°C.

    • Prepare the NGF stimulation solution. A final concentration of 50-100 ng/mL is typically used to induce sensitization.

    • Add the NGF solution directly to the wells containing the inhibitor/vehicle and incubate for the desired time (e.g., 5-15 minutes for acute effects, or longer for changes in gene expression).

Assessment of TrkA Inhibition

Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of neuronal activation.

Calcium_Imaging_Workflow A 1. Load DRG cultures with Fura-2 AM (30-60 min) B 2. Wash cells to remove extracellular dye A->B C 3. Mount coverslip on microscope stage B->C D 4. Perfuse with external solution and establish baseline [Ca²⁺]i C->D E 5. Apply TrkA Inhibitor (or vehicle) D->E F 6. Apply NGF E->F G 7. Apply sensitizing agent (e.g., Capsaicin) F->G H 8. Record fluorescence changes (340/380 nm excitation) G->H I 9. Analyze data: Calculate fluorescence ratio and peak amplitude H->I

Figure 3: Calcium Imaging Workflow.
  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in external solution, e.g., HBSS).

    • Replace the culture medium with the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C.

    • Wash the cells three times with the external solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Image Acquisition:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with the external solution.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply the TrkA inhibitor via the perfusion system for 5-10 minutes.

    • Apply NGF (50-100 ng/mL) in the continued presence of the inhibitor.

    • After a 5-10 minute incubation with NGF, apply a chemical stimulus (e.g., capsaicin (B1668287) for TRPV1-expressing neurons) to assess sensitization.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensity at 340 nm to 380 nm (F340/F380), which is proportional to [Ca²⁺]i.

    • Measure the peak amplitude of the calcium transient induced by the chemical stimulus in the presence and absence of NGF and the TrkA inhibitor.

Table 1: Hypothetical Dose-Response of TrkA Inhibitor on NGF-Induced Sensitization (Calcium Imaging)

TrkA Inhibitor Conc.Mean Peak F340/F380 Ratio (± SEM)% Inhibition of NGF Effect
Vehicle (No NGF)0.8 ± 0.05-
Vehicle (+ NGF)2.5 ± 0.20%
1 nM (+ NGF)2.1 ± 0.1823.5%
10 nM (+ NGF)1.5 ± 0.1558.8%
100 nM (+ NGF)0.9 ± 0.0894.1%
1 µM (+ NGF)0.85 ± 0.0697.1%
Patch-Clamp Electrophysiology

This technique provides a direct measure of neuronal excitability by recording ion currents and membrane potential.

Patch_Clamp_Workflow A 1. Place coverslip with DRG neurons in recording chamber B 2. Perfuse with external solution A->B C 3. Obtain whole-cell patch-clamp configuration on a neuron B->C D 4. Record baseline excitability (e.g., current clamp for action potentials, voltage clamp for specific currents) C->D E 5. Apply TrkA Inhibitor (or vehicle) via perfusion D->E F 6. Apply NGF E->F G 7. Re-assess neuronal excitability F->G H 8. Analyze data: Compare firing frequency, rheobase, and membrane potential G->H

Figure 4: Patch-Clamp Electrophysiology Workflow.
  • Recording Setup:

    • Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution.

    • Use borosilicate glass capillaries to pull micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.

  • Whole-Cell Recording:

    • Establish a gigaseal between the patch pipette and the membrane of a selected neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • In current-clamp mode, record the resting membrane potential and inject depolarizing current steps to determine the rheobase (minimum current to elicit an action potential) and the number of action potentials fired.

  • Drug Application and Data Acquisition:

    • Record baseline excitability.

    • Perfuse the chamber with the TrkA inhibitor for 5-10 minutes and repeat the excitability measurements.

    • Co-apply NGF with the inhibitor and record the changes in neuronal excitability over time.

Table 2: Hypothetical Effects of TrkA Inhibitor on NGF-Induced Neuronal Excitability (Patch-Clamp)

ConditionResting Membrane Potential (mV ± SEM)Rheobase (pA ± SEM)Action Potentials at 2x Rheobase (± SEM)
Baseline-55.2 ± 1.5120 ± 103 ± 1
+ NGF (100 ng/mL)-50.1 ± 1.285 ± 88 ± 2
+ TrkA Inhibitor (100 nM)-54.8 ± 1.6118 ± 113 ± 1
+ TrkA Inhibitor + NGF-54.5 ± 1.4115 ± 94 ± 1

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of TrkA inhibitors on primary sensory neuron function. By utilizing primary DRG cultures, researchers can study the molecular mechanisms of NGF-induced sensitization in a physiologically relevant in vitro system. The combination of calcium imaging and patch-clamp electrophysiology allows for a comprehensive assessment of a compound's ability to modulate neuronal activity. These methods are essential for the preclinical evaluation of novel analgesics targeting the NGF-TrkA signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of AMG 900 (Aurora Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Name: The following information pertains to AMG 900 , a potent and selective pan-aurora kinase inhibitor. Initial searches for "AMG 9090" yielded limited in vivo administration data, with available information pointing to a TRPA1 antagonist with the same name. The detailed pharmacokinetic and administration data presented here are based on published preclinical studies of AMG 900.

Application Notes

AMG 900 is an orally bioavailable small molecule inhibitor of aurora kinases that has been evaluated in preclinical species and was advanced into Phase I clinical trials for the treatment of solid tumors.[1] Understanding its pharmacokinetic profile is crucial for designing in vivo efficacy and toxicology studies.

Pharmacokinetic Profile Summary:

AMG 900 demonstrates acceptable pharmacokinetic properties in preclinical models, characterized by low-to-moderate clearance and a small volume of distribution.[1] The terminal elimination half-life in these species ranges from 0.6 to 2.4 hours.[1] Notably, AMG 900 is well-absorbed following oral administration in fasted animals, with oral bioavailability ranging from 31% to 107%.[1] However, food intake can affect the rate of absorption in rats and the extent of absorption in dogs.[1] The compound is highly bound to plasma proteins and is a weak substrate for P-glycoprotein (Pgp), while exhibiting good passive permeability.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for AMG 900
ParameterValueSpeciesNotes
Terminal Elimination Half-life0.6 - 2.4 hoursPreclinical species[1]
Oral Bioavailability (Fasted)31% - 107%Preclinical species[1]
Human Clearance (Predicted)27.3 mL/h/kgHumanPredicted value[1]
Human Volume of Distribution at Steady State (Predicted)93.9 mL/kgHumanPredicted value[1]

Experimental Protocols

The following are generalized protocols for the in vivo administration of AMG 900 based on standard laboratory procedures and information from preclinical studies.[1][2]

Protocol 1: Oral Gavage (PO) Administration in Mice

Objective: To administer AMG 900 orally to mice for pharmacokinetic or efficacy studies.

Materials:

  • AMG 900

  • Appropriate vehicle (e.g., 0.5% methylcellulose)

  • Gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

  • Animal balance

  • Mouse restraints (optional)

Procedure:

  • Preparation of Formulation: Prepare the dosing solution of AMG 900 in the selected vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling: Weigh the mouse to determine the correct dosing volume. Gently restrain the mouse.

  • Gavage:

    • Measure the distance from the oral cavity to the xiphoid process to estimate the appropriate insertion depth of the gavage needle.

    • Fill the syringe with the calculated volume of the AMG 900 formulation and attach the gavage needle.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the formulation.

    • Carefully withdraw the needle.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.

Protocol 2: Intravenous (IV) Administration in Mice

Objective: To administer AMG 900 intravenously to mice, typically for determining absolute bioavailability and pharmacokinetic parameters.

Materials:

  • AMG 900

  • Sterile vehicle for injection (e.g., saline, PBS with a solubilizing agent if necessary)

  • Insulin syringes with fine gauge needles (e.g., 27-30 gauge)

  • Animal restrainer (e.g., a commercial rodent restrainer)

  • Heat lamp or warming pad

Procedure:

  • Preparation of Formulation: Prepare a sterile, injectable formulation of AMG 900 at the desired concentration.

  • Animal Preparation:

    • Weigh the mouse to calculate the precise injection volume.

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

    • Place the mouse in a suitable restrainer.

  • Injection:

    • Fill the syringe with the calculated volume of the AMG 900 formulation, ensuring no air bubbles are present.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the formulation. Successful entry into the vein is often indicated by a lack of resistance and no visible bleb formation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Monitor the animal for any immediate adverse reactions.

Visualizations

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling & Analysis Phase cluster_pk Data Analysis Phase Formulation AMG 900 Formulation (Oral or IV) PO_Admin Oral Gavage Administration Formulation->PO_Admin IV_Admin Intravenous Injection Formulation->IV_Admin AnimalPrep Animal Acclimation & Fasting AnimalPrep->PO_Admin AnimalPrep->IV_Admin Blood_Collection Serial Blood Sampling PO_Admin->Blood_Collection Time Points IV_Admin->Blood_Collection Time Points Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis of AMG 900 Concentration Plasma_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling

Caption: Workflow for a preclinical pharmacokinetic study of AMG 900.

References

Application Notes and Protocols for Cell-Based Screening of TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a critical sensor of noxious environmental stimuli and endogenous inflammatory mediators, playing a key role in pain, neurogenic inflammation, and respiratory disorders. Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents.

This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize TRPA1 antagonists, such as AMG 9090. The primary methods described are the robust and high-throughput compatible Calcium Flux Assay and the complementary Membrane Potential Assay. These assays are essential tools for identifying and optimizing potent and selective TRPA1 inhibitors in a drug discovery setting.

Principle of the Assays

Calcium Flux Assay: This is the most common method for screening TRPA1 modulators. TRPA1 is a calcium-permeable channel. Upon activation by an agonist (e.g., cinnamaldehyde (B126680) or AITC), the channel opens, leading to an influx of extracellular calcium into the cell. This increase in intracellular calcium concentration ([Ca²⁺]i) is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). In the presence of a TRPA1 antagonist, the agonist-induced calcium influx is inhibited, resulting in a reduced fluorescent signal. This change in fluorescence intensity is directly proportional to the antagonist's activity.

Membrane Potential Assay: Activation of the non-selective cation channel TRPA1 leads to the influx of positively charged ions (primarily Na⁺ and Ca²⁺), causing depolarization of the cell membrane. This change in membrane potential can be measured using voltage-sensitive fluorescent dyes (e.g., FluoVolt™ or DiBAC₄(3)). A TRPA1 antagonist will prevent or reduce the agonist-induced depolarization, thus attenuating the change in fluorescence of the membrane potential dye. This assay provides an orthogonal method to confirm the activity of putative TRPA1 antagonists.

Data Presentation: Potency of TRPA1 Antagonists

The following tables summarize the in vitro potency (IC₅₀ values) of several known TRPA1 antagonists, including the clinical candidate GRC 17536 and the widely used tool compound HC-030031, determined in various cell-based assays.

CompoundCell LineAgonistAssay TypeIC₅₀ (nM)Reference
AMG 0902 rat TRPA1-CHOAITC⁴⁵Ca²⁺ Uptake68[1]
rat TRPA1-CHO4-ONE⁴⁵Ca²⁺ Uptake585[1]
rat TRPA1-CHOHypo-osmolarity⁴⁵Ca²⁺ Uptake10[1]
rat TRPA1-CHOMethylglyoxal⁴⁵Ca²⁺ Uptake151[1]
mouse TRPA1-CHOAITC⁴⁵Ca²⁺ Uptake113[1]
human TRPA1-CHOAITCCalcium Flux131[2]
GRC 17536 human TRPA1-CHOCitric AcidCalcium Flux4.6[3][4]
A549 (endogenous)Citric AcidCalcium Flux5.0[3][4]
CCD19-Lu (endogenous)Citric AcidCalcium Flux8.2[3][4]
A-967079 human TRPA1-HEK293AITCCalcium Flux67[5]
rat TRPA1-HEK293AITCCalcium Flux289[5]
HC-030031 human TRPA1-HEK293AITCCalcium Flux6,200[6]
human TRPA1-HEK293FormalinCalcium Flux5,300[6]
Compound 7 human TRPA1-CHOCitric AcidCalcium Flux7.1[3][4]
A549 (endogenous)Citric AcidCalcium Flux3.66[3][4]
CCD19-Lu (endogenous)Citric AcidCalcium Flux27.9[3][4]

AITC: Allyl isothiocyanate; 4-ONE: 4-Oxo-2-nonenal

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

TRPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel (Closed) Agonist->TRPA1 Binds TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Activates Ca_influx Ca²⁺ Influx TRPA1_Open->Ca_influx Na_influx Na⁺ Influx TRPA1_Open->Na_influx Downstream Downstream Signaling Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Antagonist TRPA1 Antagonist (e.g., this compound) Antagonist->TRPA1 Blocks

TRPA1 agonist activation and antagonist inhibition pathway.
Experimental Workflow for Calcium Flux Assay

Calcium_Flux_Workflow start Start: Seed TRPA1-expressing cells in 96/384-well plates incubate1 Incubate cells (24-48h) start->incubate1 load_dye Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate (e.g., 1h at 37°C) load_dye->incubate2 wash Wash cells to remove extracellular dye incubate2->wash add_antagonist Add TRPA1 antagonist (test compounds) wash->add_antagonist incubate3 Pre-incubate with antagonist add_antagonist->incubate3 measure_baseline Measure baseline fluorescence (FLIPR or plate reader) incubate3->measure_baseline add_agonist Add TRPA1 agonist (e.g., AITC) measure_baseline->add_agonist measure_response Measure fluorescence change (agonist-induced Ca²⁺ influx) add_agonist->measure_response analyze Data Analysis: Calculate % inhibition and IC₅₀ measure_response->analyze end End analyze->end

High-throughput screening workflow for TRPA1 antagonists.

Experimental Protocols

Protocol 1: Calcium Flux Assay for TRPA1 Antagonists

This protocol is optimized for a 96-well format using a fluorometric imaging plate reader (FLIPR) or a standard fluorescence plate reader with automated injection.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing human TRPA1 (e.g., from DiscoverX or created in-house).

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Coating Solution: Poly-D-lysine or Poly-L-ornithine.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • TRPA1 Agonist: Allyl isothiocyanate (AITC) or Cinnamaldehyde. Prepare a concentrated stock in DMSO.

  • TRPA1 Antagonist: Test compounds (e.g., this compound) and a reference antagonist (e.g., HC-030031). Prepare serial dilutions in DMSO.

Procedure:

  • Cell Plating:

    • Coat the 96-well plates with Poly-D-lysine according to the manufacturer's instructions.

    • Trypsinize and resuspend the TRPA1-expressing cells in culture medium.

    • Seed the cells at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution: For Fluo-4 AM, mix 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • During the dye loading incubation, prepare the compound plate. Dilute the test and reference antagonists in Assay Buffer to the desired final concentrations (typically 2X the final assay concentration).

    • After dye loading, wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

    • Add 100 µL of the diluted antagonist solutions to the respective wells of the cell plate.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Fluorescence Measurement and Agonist Addition:

    • Place the cell plate into the FLIPR or fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation of ~485 nm and an emission of ~525 nm for Fluo-4.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's automated injector, add 50 µL of the TRPA1 agonist (prepared at 3X the final desired EC₈₀ concentration in Assay Buffer) to each well.

    • Continue to record the fluorescence signal for 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Calculate the percentage inhibition for each antagonist concentration relative to the agonist-only control wells.

    • Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Membrane Potential Assay for TRPA1 Antagonists

This protocol describes a fluorescence-based membrane potential assay using a voltage-sensitive dye.

Materials and Reagents:

  • Cell Line and Culture Reagents: As described in Protocol 1.

  • Membrane Potential Dye: FluoVolt™ Membrane Potential Assay Kit or DiBAC₄(3).

  • Assay Buffer: As described in Protocol 1.

  • TRPA1 Agonist and Antagonists: As described in Protocol 1.

Procedure:

  • Cell Plating: Follow the same procedure as in Protocol 1.

  • Dye Loading:

    • Prepare the FluoVolt™ loading solution according to the manufacturer's protocol. This typically involves diluting the dye and a loading agent in the Assay Buffer.

    • Aspirate the culture medium and wash the cells once with Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate at room temperature for 20-30 minutes, protected from light.

  • Compound Addition:

    • Prepare the antagonist plate as described in Protocol 1.

    • After dye loading, do not wash the cells (for most no-wash formulations).

    • Add 100 µL of the diluted antagonist solutions to the cell plate.

    • Incubate for 10-15 minutes at room temperature.

  • Fluorescence Measurement and Agonist Addition:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for FluoVolt™).

    • Record a stable baseline fluorescence.

    • Add the TRPA1 agonist and continue recording the fluorescence for 5-10 minutes to capture the full depolarization and any subsequent repolarization.

  • Data Analysis:

    • Analyze the data similarly to the calcium flux assay, calculating the change in fluorescence upon agonist addition and determining the percentage inhibition and IC₅₀ values for the antagonists.

Troubleshooting

  • High background fluorescence: Ensure thorough washing after dye loading in the calcium flux assay. For membrane potential assays, consider using a background suppressor if available with the kit.

  • Low signal-to-noise ratio: Optimize cell seeding density and ensure a healthy, confluent cell monolayer. Check the potency of the agonist and use it at an EC₈₀ concentration.

  • High well-to-well variability: Ensure accurate and consistent pipetting. Check for and address any edge effects in the microplates.

  • Agonist or antagonist insolubility: Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid off-target effects.

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively screen and characterize TRPA1 antagonists, facilitating the discovery of new therapeutic agents for a range of debilitating conditions.

References

Application Notes and Protocols: Erenumab in Migraine and Headache Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on AMG 9090: Initial searches for "this compound" in the context of migraine and headache research did not yield any relevant results. The compound "this compound," also known as Ganetespib (STA-9090), is an inhibitor of Heat Shock Protein 90 (HSP90) that has been investigated primarily in the field of oncology.[1][2] Due to the lack of data for this compound in neuroscience and migraine research, this document will focus on a well-established therapeutic agent, Erenumab (Aimovig®) , as a representative example for the application of monoclonal antibodies in migraine and headache research.

Introduction

Migraine is a debilitating neurological disorder characterized by recurrent headaches and associated symptoms.[3] A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a potent vasodilator and is involved in pain transmission.[4][5] During migraine attacks, CGRP levels are elevated, and administration of CGRP can trigger migraine-like headaches in susceptible individuals.[6][7]

Erenumab (formerly AMG 334) is a fully human monoclonal antibody that specifically targets and antagonizes the CGRP receptor, making it a first-in-class therapeutic for the preventive treatment of migraine in adults.[7][8][9] These application notes provide an overview of the mechanism of action, key quantitative data, and relevant experimental protocols for researchers studying Erenumab and the CGRP pathway in the context of migraine.

Mechanism of Action

Erenumab functions by selectively binding to the CGRP receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4][10] This binding competitively inhibits the interaction of CGRP with its receptor, thereby blocking the downstream signaling cascade that leads to vasodilation, neurogenic inflammation, and pain sensitization, which are believed to be key events in migraine pathophysiology.[8][10][11] Unlike small molecule CGRP antagonists ("gepants"), Erenumab is a large molecule that does not cross the blood-brain barrier and is thought to exert its effects peripherally, primarily within the trigeminal ganglion and at the trigeminal nerve endings.[6]

CGRP Signaling Pathway and Erenumab Inhibition

The following diagram illustrates the CGRP signaling pathway and the inhibitory action of Erenumab.

CGRP_Pathway cluster_0 Trigeminal Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle, Neuron) CGRP CGRP Release Release during neuronal activation CGRP->Release Receptor CGRP Receptor (CLR/RAMP1) Release->Receptor Binds to G_Protein Gαs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (AC) Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Effects: - Vasodilation - Neurogenic Inflammation - Pain Sensitization PKA->Downstream Erenumab Erenumab Erenumab->Block

Caption: CGRP signaling pathway and the inhibitory mechanism of Erenumab.

Quantitative Data Summary

The efficacy of Erenumab in the preventive treatment of migraine has been demonstrated in several large-scale clinical trials. Key quantitative outcomes from pivotal studies are summarized below.

Table 1: Efficacy of Erenumab in Episodic Migraine (STRIVE Study)
Endpoint (at Months 4, 5, 6)Placebo (n=319)Erenumab 70 mg (n=317)Erenumab 140 mg (n=319)
Baseline Monthly Migraine Days (MMD) 8.38.38.3
Change from Baseline in MMD -1.8 days-3.2 days-3.7 days
≥50% Reduction in MMD 26.6%43.3%50.0%
Change in Acute Migraine-Specific Medication Days -1.1 days-1.6 days-1.9 days
Data sourced from the STRIVE trial.[12]
Table 2: Efficacy of Erenumab in Chronic Migraine (Phase 3 Study in Asia)
Endpoint (at Week 12)Placebo (n=286)Erenumab 70 mg (n=286)
Change from Baseline in MMD -6.6 days-8.2 days
≥50% Reduction in MMD 36.7%47.0%
Change in Acute Headache Medication Days -4.66 days-5.34 days
Data sourced from a Phase 3 trial in an Asian population with chronic migraine.[13]
Table 3: Long-Term Efficacy of Erenumab (5-Year Open-Label Study)
EndpointBaselineEnd of 5 Years
Mean Monthly Migraine Days (MMD) 8.7 days-5.3 days (change)
Mean Acute Migraine-Specific Medication (AMSM) Days 6.3 days-4.4 days (change)
Data from a 5-year open-label extension of a trial in episodic migraine patients.[14][15]

Experimental Protocols

In Vitro CGRP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Erenumab for the human CGRP receptor.

Methodology:

  • Cell Culture: Human neuroblastoma cells (e.g., SK-N-MC) endogenously expressing the CGRP receptor are cultured under standard conditions.[6]

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are generated via homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

  • Binding Assay:

    • Membrane preparations are incubated with a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP) in a binding buffer.

    • Increasing concentrations of unlabeled Erenumab or a reference compound are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of antagonist that inhibits 50% of specific binding) is calculated. The Ki (inhibitor constant) is then determined using the Cheng-Prusoff equation. Erenumab has been shown to potently inhibit the binding of [¹²⁵I]-CGRP with a Ki of 0.02 nM.[6]

Preclinical Animal Model of Migraine-Like Pain

Objective: To assess the in vivo efficacy of Erenumab in a model of trigeminal hyperalgesia, often induced by nitroglycerin (NTG).[3]

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Hyperalgesia: Animals are administered nitroglycerin (e.g., 10 mg/kg, i.p.) to induce a state of trigeminal hyperalgesia, which mimics features of migraine.[3]

  • Drug Administration: Erenumab or a control antibody is administered (e.g., subcutaneously) prior to or following the NTG challenge. Due to species selectivity, a surrogate antibody that targets the rodent CGRP receptor may be required.

  • Behavioral Testing (Orofacial Formalin Test):

    • At a set time post-NTG administration (e.g., 2-4 hours), a dilute formalin solution (e.g., 1.5%) is injected into the perinasal area of the rat.

    • Nocifensive behavior (e.g., time spent face rubbing or grooming) is recorded for a defined period (e.g., 45-60 minutes).

    • The test is typically biphasic, with an early acute phase and a later tonic phase reflecting central sensitization.

  • Data Analysis: The duration of nocifensive behaviors is compared between treatment groups (e.g., vehicle, NTG + control Ab, NTG + Erenumab surrogate). A significant reduction in face-rubbing time in the antibody-treated group indicates an anti-hyperalgesic effect.

Experimental Workflow for Preclinical Efficacy Testing

The diagram below outlines a typical workflow for evaluating a CGRP receptor antagonist in a preclinical model.

Workflow cluster_workflow Preclinical Efficacy Workflow start Animal Acclimation (e.g., Sprague-Dawley Rats) grouping Randomization into Treatment Groups start->grouping treatment Administer Test Article (e.g., Erenumab Surrogate) or Vehicle Control grouping->treatment induction Induce Migraine-like State (e.g., Nitroglycerin Injection) treatment->induction behavior Assess Trigeminal Nociception (e.g., Orofacial Formalin Test) induction->behavior endpoint Quantify Nocifensive Behavior (e.g., Face Rubbing Duration) behavior->endpoint analysis Statistical Analysis (Compare Treatment Groups) endpoint->analysis conclusion Determine In Vivo Efficacy analysis->conclusion

Caption: Workflow for preclinical testing of a CGRP antagonist.

Conclusion

Erenumab represents a significant advancement in migraine prophylaxis, offering a targeted therapeutic approach with sustained efficacy and a favorable safety profile.[14][15] The protocols and data presented here provide a framework for researchers investigating the CGRP pathway and developing novel therapeutics for migraine and other headache disorders. The use of in vitro binding assays and in vivo models of trigeminal sensitization are critical steps in the characterization and validation of new molecular entities targeting this pathway.

References

Troubleshooting & Optimization

Technical Support Center: AMG 909 (Volasertib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of AMG 909, also known as Volasertib, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AMG 909?

AMG 909 (Volasertib) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating multiple stages of mitosis.[1] By competitively binding to the ATP-binding pocket of PLK1, Volasertib disrupts the cell cycle, leading to G2/M phase arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2][3] It also shows inhibitory activity against PLK2 and PLK3, but at higher concentrations.[2]

Q2: What is the solubility of AMG 909 in DMSO and other common solvents?

AMG 909 is readily soluble in DMSO. However, it is insoluble in water and ethanol.[2][3] For quantitative solubility data in DMSO, please refer to the table below.

Q3: How should I prepare a stock solution of AMG 909?

It is recommended to prepare a concentrated stock solution of AMG 909 in high-quality, anhydrous DMSO. For detailed instructions, please refer to the "Experimental Protocols" section.

Q4: My AMG 909 is precipitating in the cell culture medium. What should I do?

Precipitation of hydrophobic compounds like AMG 909 upon dilution into aqueous culture media is a common issue. Please refer to the "Troubleshooting Guide" for potential causes and solutions.

Q5: How should I store AMG 909 powder and stock solutions?

AMG 909 powder should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for up to a year for long-term stability.[1][4]

Data Presentation

Table 1: Solubility of AMG 909 (Volasertib) in DMSO

SolventConcentration (mg/mL)Concentration (mM)Source(s)
DMSO≥10.31>10APExBIO[1]
DMSO3048.48Selleck Chemicals[2]
DMSO2032.32Selleck Chemicals[3]
DMSO3556.56Selleck Chemicals[4]
DMSO23.23 (warmed)Sigma-Aldrich[5]

Note: The molecular weight of Volasertib is 618.81 g/mol . Solubility can vary slightly between batches and depending on the purity of the compound and the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM AMG 909 Stock Solution in DMSO

Materials:

  • AMG 909 (Volasertib) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the AMG 909 vial to equilibrate to room temperature before opening.

  • Calculate the required amount of AMG 909 powder and DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6188 mg of AMG 909.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the AMG 909 powder.

  • To aid dissolution, gently vortex the solution. If necessary, warm the tube at 37°C for 10 minutes or sonicate briefly in an ultrasonic bath.[1]

  • Ensure the compound is fully dissolved and the solution is clear before use.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide

Issue: Precipitation of AMG 909 in Cell Culture Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of AMG 909 in the culture medium exceeds its aqueous solubility limit.Decrease the final working concentration of AMG 909. Perform a dose-response experiment to determine the optimal non-precipitating concentration.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" due to the rapid solvent exchange.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media.[6]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[6]
High Final DMSO Concentration While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[7] This may necessitate preparing a more dilute stock solution.
Interaction with Media Components Proteins and salts in the serum or basal media can interact with the compound, reducing its solubility over time.If precipitation occurs after a period of incubation, consider changing the media with freshly prepared AMG 909-containing media every 24-48 hours. You can also test the solubility in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[8]
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including AMG 909, potentially leading to precipitation.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6]

Visualizations

AMG909_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_pathway PLK1 Signaling G2 G2 Phase M Mitosis G2->M PLK1 Activity G1 G1 Phase S S Phase PLK1 PLK1 Mitotic_Events Key Mitotic Events (Spindle Assembly, Cytokinesis) PLK1->Mitotic_Events Promotes G2M_Arrest G2/M Arrest Cell_Cycle_Progression Mitotic Progression Mitotic_Events->Cell_Cycle_Progression Enables Apoptosis Apoptosis AMG909 AMG 909 (Volasertib) AMG909->PLK1 Inhibits G2M_Arrest->Apoptosis Leads to

Caption: AMG 909 (Volasertib) inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis start Start: AMG 909 Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw intermediate_dilution Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate_dilution final_dilution Prepare Final Working Concentration in Pre-warmed Media intermediate_dilution->final_dilution treat_cells Add to Cells final_dilution->treat_cells incubate Incubate treat_cells->incubate end Endpoint Analysis (e.g., Viability, Cell Cycle) incubate->end

Caption: Experimental workflow for preparing and using AMG 909 in cell culture experiments.

References

Technical Support Center: Overcoming Poor In Vivo Efficacy of TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRPA1 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my TRPA1 antagonist showing good in vitro potency but poor efficacy in my in vivo model?

A1: This is a common challenge that can be attributed to several factors:

  • Pharmacokinetics (PK): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient exposure at the target site. Early generation antagonists, such as HC-030031, are known for high clearance and short half-life.[1]

  • Species Differences: Significant pharmacological differences exist between human and rodent TRPA1 channels.[2][3][4][5][6] An antagonist potent on human TRPA1 might be less potent, inactive, or even act as an agonist on rodent TRPA1.[4][5]

  • Target Engagement: The administered dose may not be sufficient to achieve the necessary receptor occupancy in vivo to produce a therapeutic effect.

  • Model-Specific Contribution of TRPA1: The role of TRPA1 can vary significantly between different pain models. While TRPA1 antagonists are often effective in models of chemical-induced pain, their efficacy can be limited in models of mechanical hypersensitivity.[7]

Q2: How do species differences in TRPA1 pharmacology impact my research?

A2: Species differences are a critical hurdle in the development of TRPA1 antagonists.[2][3] For example, some compounds that are potent antagonists of human TRPA1 are inactive or even act as agonists on the rat TRPA1 channel.[5] This discrepancy can lead to misleading preclinical data and failure in clinical translation. It is crucial to characterize the pharmacology of your antagonist across relevant species early in development. The rhesus monkey TRPA1 channel has been suggested as a potentially better surrogate for human TRPA1 in preclinical studies due to higher pharmacological similarity.[4][6]

Q3: What are the typical pharmacokinetic issues with TRPA1 antagonists?

A3: Early tool compounds for TRPA1, like HC-030031, exhibited several PK challenges, including:

  • High clearance

  • Low exposure (Cmax)

  • Short half-life

  • High plasma protein binding[1]

Newer generations of TRPA1 antagonists have been developed with significantly improved PK properties, allowing for better in vivo target coverage.[1]

Q4: Are there any known off-target effects of commonly used TRPA1 antagonists?

A4: Yes, some of the widely used "tool" antagonists have known off-target effects. For instance, HC-030031 has been shown to have activity against other proteins, including sodium channels and sigma receptors, which can complicate the interpretation of in vivo results.[1] It is essential to use well-characterized, selective antagonists and include appropriate controls to validate that the observed in vivo effects are indeed mediated by TRPA1.

Q5: My antagonist is not effective in a neuropathic pain model. Why might this be?

A5: The efficacy of TRPA1 antagonists in neuropathic pain models can be inconsistent. While some studies have shown positive effects, others have reported a lack of efficacy even with compounds that demonstrate good in vivo target engagement.[2][7] For example, the potent and selective antagonist A-967079 did not show efficacy in several rat models of neuropathic and inflammatory mechanically-evoked hypersensitivity.[1][7] The contribution of TRPA1 to the overall pain phenotype may be less significant in these models compared to others.

Troubleshooting Guides

Problem 1: Inconsistent or lack of efficacy in vivo despite high in vitro potency.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor Pharmacokinetics Conduct a full pharmacokinetic profiling of your compound in the species being tested. Measure parameters like Cmax, half-life, and bioavailability. Consider formulation strategies to improve solubility and absorption.
Species-Specific Pharmacology Test the potency of your antagonist on the TRPA1 channel of the species used in your in vivo model (e.g., rat, mouse). If there is a significant potency difference, consider using a different animal model or a compound with more consistent cross-species pharmacology.
Insufficient Target Engagement Implement a target engagement biomarker assay to confirm that the antagonist is reaching and modulating TRPA1 in vivo at the doses tested. An example is the cinnamaldehyde- or allyl isothiocyanate (AITC)-induced dermal blood flow model.[8][9]
Inappropriate In Vivo Model Re-evaluate the role of TRPA1 in your chosen disease model. Consider using a model where TRPA1 activation is a key driver of the pathology, such as agonist-induced nocifensive behaviors (e.g., AITC-induced flinching).[7]
Problem 2: Difficulty translating preclinical efficacy to the clinic.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor Preclinical Model Selection Utilize preclinical models that have better translational relevance to the human condition. For painful diabetic neuropathy, models that assess the loss of nociceptor nerve endings may be more relevant.[2]
Lack of Human Tissue Validation Whenever possible, validate the antagonist's activity on native human tissues. Ex vivo models, such as human dental pulp assays that measure the release of CGRP, can provide valuable translational data.[10]
Unforeseen Off-Target Effects in Humans Conduct thorough off-target screening against a broad panel of human receptors and enzymes.

Data Presentation: In Vivo Efficacy of Selected TRPA1 Antagonists

CompoundAnimal ModelRoute of AdministrationDoseOutcomeReference
HC-030031 CFA-induced inflammatory pain (mouse)i.p.100 mg/kgReduced mechanical allodynia[1]
Paclitaxel-induced neuropathic pain (mouse)i.p.100 mg/kgAttenuated mechanical allodynia[1]
A-967079 CFA-induced mechanical hyperalgesia (rat)p.o.30, 100 mg/kgNo significant effect[1]
Spinal nerve ligation (rat)p.o.30, 100 mg/kgNo significant effect[1]
GRC 17536 Painful diabetic neuropathy (human Phase 2a)OralNot specifiedShowed efficacy in a proof-of-concept study[1]
AMG0902 CFA-induced mechanical hyperalgesia (rat)p.o.10, 30, 100 mg/kgLittle to no efficacy[7]
Spinal nerve ligation (rat)p.o.10, 30, 100 mg/kgNo efficacy[7]
Compound 50 (Dual TRPA1/TRPV1) Formalin-induced pain (mouse)i.p.100 mg/kgCompletely inhibited pain behavior in phase 2[11]

Experimental Protocols

Protocol 1: AITC-Induced Nocifensive Behavior Assay (Rat)

This protocol assesses in vivo target engagement and functional efficacy of a TRPA1 antagonist.

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Allow animals to acclimate to the testing environment for at least 30 minutes.

  • Antagonist Administration: Administer the TRPA1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before AITC challenge.

  • AITC Challenge: Inject a small volume (e.g., 50 µL) of AITC solution (e.g., 0.1-1% in saline or mineral oil) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after AITC injection, place the rat in an observation chamber and record the cumulative time spent flinching or licking the injected paw for a set period (e.g., 5-10 minutes).

  • Data Analysis: Compare the flinching/licking time between the antagonist-treated and vehicle-treated groups. A significant reduction in this behavior indicates in vivo efficacy.

Protocol 2: Cinnamaldehyde-Induced Dermal Blood Flow (Human Target Engagement)

This protocol serves as a target-engagement biomarker in clinical studies.[9]

  • Subjects: Healthy human volunteers.

  • Baseline Measurement: Measure baseline dermal blood flow (DBF) on the forearm using laser Doppler imaging (LDI).

  • Antagonist Administration: Administer the TRPA1 antagonist or placebo orally.

  • Cinnamaldehyde (B126680) Application: At a specified time post-dose, topically apply a solution of cinnamaldehyde (e.g., 10% in a suitable vehicle) to a defined area on the forearm.

  • DBF Measurement: Measure DBF using LDI at multiple time points post-cinnamaldehyde application (e.g., 10, 20, 30, 40, 50 minutes).[9]

  • Data Analysis: Calculate the change in DBF from baseline and compare the response between the antagonist and placebo groups. A significant attenuation of the cinnamaldehyde-induced increase in DBF indicates target engagement.

Visualizations

TRPA1_Signaling_Pathway Irritants Environmental Irritants (AITC, Acrolein) TRPA1 TRPA1 Channel Irritants->TRPA1 Activate Endogenous Endogenous Agonists (4-HNE, H2O2) Endogenous->TRPA1 Activate GPCR GPCRs (e.g., Bradykinin Receptor) PLC PLC Activation GPCR->PLC Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization Antagonist TRPA1 Antagonist Antagonist->TRPA1 PLC->TRPA1 Sensitize Neuropeptide Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide Pain Pain Sensation Depolarization->Pain Neurogenic Neurogenic Inflammation Neuropeptide->Neurogenic

Caption: TRPA1 activation by various stimuli and its downstream signaling cascade leading to pain and inflammation.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_PK 1. Assess Pharmacokinetics (Cmax, t1/2, Bioavailability) Start->Check_PK PK_Issue PK Issue Identified? Check_PK->PK_Issue Check_Species 2. Verify Cross-Species Pharmacology Species_Issue Species Mismatch? Check_Species->Species_Issue Check_TE 3. Confirm In Vivo Target Engagement TE_Issue Insufficient TE? Check_TE->TE_Issue Check_Model 4. Re-evaluate In Vivo Model Model_Issue Model Inappropriate? Check_Model->Model_Issue PK_Issue->Check_Species No Reformulate Reformulate or Reschedule Dosing PK_Issue->Reformulate Yes Species_Issue->Check_TE No Change_Species Use Appropriate Species/Compound Species_Issue->Change_Species Yes TE_Issue->Check_Model No Increase_Dose Increase Dose or Improve Delivery TE_Issue->Increase_Dose Yes Change_Model Select More Relevant Model Model_Issue->Change_Model Yes Success Efficacy Improved Reformulate->Success Change_Species->Success Increase_Dose->Success Change_Model->Success

Caption: A logical workflow for troubleshooting the poor in vivo efficacy of TRPA1 antagonists.

References

Troubleshooting inconsistent results with AMG 9090

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMG-CDK9-9090, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AMG-CDK9-9090?

A1: AMG-CDK9-9090 is an ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). By inhibiting CDK9, the compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at Serine 2 (Ser2). This phosphorylation event is crucial for the release of paused RNAP II and the transition into productive transcriptional elongation.[1][2] Consequently, inhibition of CDK9 leads to a global decrease in transcription, particularly affecting genes with short-lived mRNAs, such as those encoding anti-apoptotic proteins and oncogenes like MYC.[3][4]

Q2: We are observing significant cell death in our control cell lines at what should be non-toxic concentrations. What could be the cause?

A2: While designed for selectivity, off-target effects can occur with any small molecule inhibitor.[5][6] Early generation CDK inhibitors were known for their broad activity across multiple CDKs, leading to on-target toxicity in normal cells.[4] Although AMG-CDK9-9090 is highly selective, it's crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration. Additionally, ensure the DMSO concentration in your final culture medium is consistent across all conditions and ideally below 0.1%, as higher concentrations can induce cellular stress and apoptosis.

Q3: Our results with AMG-CDK9-9090 are inconsistent from one experiment to the next. What are common sources of variability?

A3: Inconsistent results with kinase inhibitors can stem from several factors:[7]

  • Compound Stability and Storage: Ensure the compound is stored correctly, protected from light, and reconstituted in an appropriate solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum lot can all impact cellular response to treatment.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and reagent preparation can lead to variability.[7] For in vitro kinase assays, the concentration of ATP is a critical factor, as ATP-competitive inhibitors will appear less potent at higher ATP concentrations.[2][8]

Q4: We are developing resistance to AMG-CDK9-9090 in our long-term cell culture models. What are the potential mechanisms?

A4: Acquired resistance to kinase inhibitors is a common challenge.[9] Potential mechanisms include:

  • Target Mutation: Point mutations in the ATP-binding pocket of CDK9 can reduce the binding affinity of the inhibitor.[9]

  • Upregulation of Alternative Pathways: Cells may compensate for CDK9 inhibition by upregulating parallel signaling pathways to maintain transcription or cell survival.

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

Troubleshooting Guides

Issue 1: Lower than Expected Potency (High IC50 Value)
Possible Cause Troubleshooting Step Expected Outcome
High ATP Concentration in Assay Titrate ATP concentration in your in vitro kinase assay. A common starting point is the Km of ATP for CDK9.The IC50 value of AMG-CDK9-9090 should decrease as the ATP concentration is lowered.
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Verify compound integrity via analytical methods if possible.Consistent and lower IC50 values are achieved with fresh compound.
Substrate Depletion or Product Inhibition Optimize enzyme and substrate concentrations in your assay to ensure linear reaction kinetics.[10]The assay signal should be linear over the time course of the experiment.
Cell Line Insensitivity Profile the expression levels of CDK9 and key downstream targets (e.g., MYC, MCL-1) in your cell line.[3][4]Cell lines with high dependence on transcriptional regulation by CDK9 are expected to be more sensitive.
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Assess intracellular compound concentration using techniques like LC-MS/MS.Intracellular concentration should be sufficient to inhibit CDK9.
Off-Target Effects Perform a kinome scan to identify other kinases inhibited by AMG-CDK9-9090 at cellularly relevant concentrations.[5]This will reveal if the cellular phenotype is due to inhibition of targets other than CDK9.
Activation of Compensatory Pathways Use techniques like RNA-seq or phospho-proteomics to identify signaling pathways that are upregulated upon treatment.Identification of compensatory mechanisms can suggest potential combination therapies.
Paradoxical Activation While less common for CDK9, some kinase inhibitors can cause a conformational change leading to paradoxical activation of downstream signaling.[11] Assess the phosphorylation of known CDK9 substrates other than RNAP II.This would indicate a more complex mechanism of action than simple inhibition.

Experimental Protocols

Protocol 1: Western Blot for Phospho-RNAP II (Ser2) Inhibition
  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with a dose range of AMG-CDK9-9090 or vehicle control (DMSO) for the desired time (e.g., 6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against Phospho-RNA Polymerase II (Ser2) and total RNA Polymerase II overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: In Vitro Kinase Assay
  • Reagents: Recombinant active CDK9/cyclin T1 enzyme, kinase assay buffer, ATP, and a suitable substrate (e.g., a peptide corresponding to the RNAP II CTD).

  • Inhibitor Preparation: Prepare a serial dilution of AMG-CDK9-9090.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate at 30°C for a specified time within the linear range of the assay.

  • Detection: Stop the reaction and quantify substrate phosphorylation. Luminescence-based assays like ADP-Glo™ measure the amount of ADP produced, which is proportional to kinase activity.[8][10]

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

cluster_0 AMG-CDK9-9090 Mechanism of Action CDK9 CDK9/ Cyclin T1 RNAPII_paused Paused RNAP II CDK9->RNAPII_paused p-Ser2 RNAPII_elongating Elongating RNAP II RNAPII_paused->RNAPII_elongating Transcription Gene Transcription (e.g., MYC, MCL-1) RNAPII_elongating->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic genes AMG AMG-CDK9-9090 AMG->CDK9 Inhibition

Caption: Mechanism of action for AMG-CDK9-9090 leading to apoptosis.

cluster_1 Troubleshooting Workflow: Inconsistent Cellular Potency Start Inconsistent Results Check_Compound Verify Compound Stability & Handling Start->Check_Compound Check_Cells Standardize Cell Culture Conditions Start->Check_Cells Check_Assay Validate Assay Parameters Start->Check_Assay Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Check_Cells->Dose_Response Check_Assay->Dose_Response Off_Target Investigate Off-Target Effects / Resistance Dose_Response->Off_Target Potency Varies Outcome Consistent Results Dose_Response->Outcome Potency Consistent

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing AMG 9090 Concentration for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TRPA1 antagonist AMG 9090 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel known for its role in nociception and inflammation, making it a target for the development of analgesic and anti-inflammatory drugs.

Q2: What is the mechanism of action of this compound?

A2: this compound functions by blocking the TRPA1 ion channel, thereby preventing the influx of cations (such as Ca²⁺ and Na⁺) that is triggered by TRPA1 agonists. This blockade inhibits the depolarization of sensory neurons and subsequent signaling associated with pain and inflammation.

Q3: Is the activity of this compound consistent across different species?

A3: No, and this is a critical consideration for experimental design. Published research has shown that this compound exhibits species-specific pharmacology. It acts as an antagonist at human TRPA1 channels but has been observed to be a partial agonist at rat TRPA1 channels. Therefore, the expected effect of this compound will depend on the species from which the TRPA1 channels are being studied.

Q4: What is a typical concentration range for this compound in in vitro electrophysiology experiments?

A4: The optimal concentration of this compound should be determined empirically for each specific experimental setup. However, based on data from related TRPA1 antagonists, a starting concentration range of 10 nM to 10 µM is recommended for constructing a concentration-response curve. The IC50 value, or the concentration at which 50% of the maximal inhibition is observed, will provide a more precise effective concentration for your system.

Q5: What is the recommended vehicle for dissolving this compound?

A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the extracellular recording solution. The final concentration of DMSO in the experimental solution should be kept to a minimum, typically below 0.1%, as DMSO itself can affect ion channel function and cellular excitability[1][2][3]. A vehicle control (extracellular solution with the same final DMSO concentration) should always be included in your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No effect of this compound on agonist-induced TRPA1 currents. 1. Species-specific activity: You are using a rat model where this compound can act as a partial agonist. 2. Incorrect concentration: The concentration of this compound may be too low to be effective. 3. Compound degradation: The this compound stock solution may have degraded.1. Confirm the species of your experimental system. If using rat TRPA1, consider that you may observe agonistic effects. For antagonist studies, use a human or other relevant species' TRPA1 construct. 2. Perform a concentration-response curve to determine the optimal inhibitory concentration. 3. Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or below and minimize freeze-thaw cycles.
This compound appears to activate the channel (partial agonism). Species-specific pharmacology: This is the expected behavior for this compound on rat TRPA1 channels.If your goal is to study TRPA1 antagonism, you will need to switch to a different experimental system, such as cells expressing human TRPA1.
High variability in the inhibitory effect of this compound. 1. Inconsistent final DMSO concentration: Small variations in the final DMSO concentration can affect channel activity. 2. Washout of intracellular factors: In whole-cell patch-clamp recordings, essential intracellular signaling molecules for TRPA1 function can be lost.1. Be meticulous in preparing serial dilutions to ensure a consistent final DMSO concentration across all experiments. 2. Consider using the perforated patch-clamp technique to preserve the intracellular environment. Alternatively, supplement the intracellular solution with factors known to support TRPA1 activity, such as polyphosphates.
"Run-down" of TRPA1 currents during the experiment. Loss of essential intracellular co-factors: TRPA1 channel activity can decrease over time in excised patches due to the loss of cytoplasmic components.Use perforated patch-clamp or supplement the intracellular solution with polyphosphates to maintain channel activity.
Vehicle (DMSO) alone is affecting the baseline currents. DMSO sensitivity of the cells or channel: Even at low concentrations, DMSO can have biological effects.Reduce the final DMSO concentration to the lowest possible level (ideally ≤0.01%). Always perform thorough vehicle controls to quantify the effect of DMSO and subtract it from the drug effect.

Data Presentation

Table 1: Potency of Selected TRPA1 Antagonists (for reference)

CompoundTargetAssay TypeAgonistIC50 / IC90Reference
AMG0902 Rat TRPA1Ca²⁺ influxAITCIC50 = 68 ± 38 nMLehto et al., 2016
Rat TRPA1Ca²⁺ influx4-ONEIC50 = 585 ± 110 nMLehto et al., 2016
Rat TRPA1Ca²⁺ influxHypo-osmolarityIC50 = 10 ± 2 nMLehto et al., 2016
Rat TRPA1Ca²⁺ influxMethylglyoxalIC50 = 151 ± 5 nMLehto et al., 2016
Mouse TRPA1Ca²⁺ influxAITCIC50 = 113 ± 77 nMLehto et al., 2016
Human TRPA1Ca²⁺ influxAITCIC90 = 186 ± 18 nMLehto et al., 2016
A-967079 Human TRPA1ElectrophysiologyAITCIC50 = 61 ± 14 nMChen et al., 2011
Human TRPA1ElectrophysiologyColdIC50 = 285 ± 50 nMChen et al., 2011

Note: Data for this compound is not yet available in the public domain in this format. The data for related TRPA1 antagonists are provided for guidance in experimental design.

Experimental Protocols

Representative Electrophysiology Protocol for a TRPA1 Antagonist

This protocol provides a general framework for assessing the inhibitory effect of a TRPA1 antagonist, such as this compound, using whole-cell patch-clamp electrophysiology.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

  • Transiently or stably transfect the cells with a plasmid encoding the desired species of TRPA1 (e.g., human TRPA1). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Agonist Stock Solution: Prepare a high-concentration stock of a TRPA1 agonist (e.g., 100 mM allyl isothiocyanate - AITC) in 100% DMSO.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Record baseline currents.

  • Apply the TRPA1 agonist (e.g., 100 µM AITC) to the cell and record the induced current.

  • Wash out the agonist with the external solution until the current returns to baseline.

  • Pre-incubate the cell with the desired concentration of this compound for 2-5 minutes.

  • Co-apply the TRPA1 agonist and this compound and record the current.

  • Repeat the pre-incubation and co-application steps for a range of this compound concentrations to construct a concentration-response curve.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates AMG9090 This compound AMG9090->TRPA1 Inhibits Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Nociceptive_Signaling Nociceptive Signaling Depolarization->Nociceptive_Signaling

Caption: TRPA1 signaling pathway and the inhibitory action of this compound.

Electrophysiology_Workflow A Establish Whole-Cell Patch-Clamp Configuration B Record Baseline Current A->B C Apply TRPA1 Agonist (e.g., AITC) B->C D Record Agonist-Induced Current C->D E Washout Agonist D->E F Pre-incubate with This compound E->F G Co-apply Agonist and this compound F->G H Record Inhibited Current G->H I Repeat for Multiple Concentrations H->I J Construct Concentration- Response Curve I->J

Caption: Experimental workflow for assessing this compound activity.

Troubleshooting_Logic Start No Inhibition by this compound Species Rat TRPA1? Start->Species Concentration Concentration Too Low? Species->Concentration No Solution1 Use Human TRPA1 Species->Solution1 Yes Degradation Compound Degraded? Concentration->Degradation No Solution2 Increase Concentration (Perform Dose-Response) Concentration->Solution2 Yes Washout Intracellular Factor Washout? Degradation->Washout No Solution3 Prepare Fresh Stock Degradation->Solution3 Yes Solution4 Use Perforated Patch or Add Polyphosphates Washout->Solution4 Possible

Caption: Troubleshooting logic for lack of this compound-mediated inhibition.

References

Potential off-target effects of AMG 9090

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AMG 9090" appears to be a less common identifier. Based on available scientific literature, it is highly probable that the intended compound of interest is AMG 900 , a potent pan-Aurora kinase inhibitor. This technical support guide focuses on the potential off-target effects of AMG 900.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AMG 900. The information herein is intended to assist in the design of experiments and the interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMG 900?

A1: AMG 900 is a small-molecule inhibitor that targets Aurora kinases A, B, and C with high potency.[1][2][3] These kinases are crucial for the regulation of cell division, and their inhibition by AMG 900 leads to mitotic arrest and subsequent cell death in cancer cells.[1][4]

Q2: What are the known off-target effects of AMG 900?

A2: While AMG 900 is a highly selective inhibitor of Aurora kinases, in-vitro screening has identified several potential off-target kinases. A comprehensive kinome scan and enzymatic assays have shown that at higher concentrations, AMG 900 can interact with other kinases. The most significant off-target interactions are summarized in the table below.[4]

Q3: I am observing a cellular phenotype that is not consistent with Aurora kinase inhibition. Could this be an off-target effect?

A3: It is possible. While the primary effect of AMG 900 is cell cycle arrest due to Aurora kinase inhibition, unexpected phenotypes could arise from the engagement of off-target kinases, especially at higher concentrations of the compound. For instance, inhibition of receptor tyrosine kinases like DDR1, DDR2, or LTK could potentially modulate other signaling pathways.[4] To investigate this, it is recommended to perform dose-response experiments and correlate the observed phenotype with the IC50 values for both on-target and potential off-target kinases.

Q4: How can I experimentally verify a suspected off-target effect in my cellular model?

A4: Several experimental approaches can be used to validate a suspected off-target effect. A recommended method is the Cellular Thermal Shift Assay (CETSA), which can confirm direct binding of AMG 900 to a specific protein target within intact cells.[5][6][7][8][9] Additionally, downstream signaling pathway analysis of the suspected off-target kinase using techniques like Western blotting can provide further evidence.

Troubleshooting Guides

Issue 1: Discrepancy between biochemical assay and cellular assay results.

  • Possible Cause: Differences in the experimental conditions, such as ATP concentration, can lead to varied results. Biochemical assays are often performed at low ATP concentrations, which may not accurately reflect the higher physiological ATP levels inside a cell that can compete with ATP-competitive inhibitors like AMG 900.

  • Troubleshooting Steps:

    • Vary ATP Concentration: Perform the biochemical kinase assay with ATP concentrations that are closer to physiological levels (typically in the millimolar range).

    • Cellular Target Engagement Assay: Utilize a cellular target engagement assay like CETSA to confirm that AMG 900 is binding to its intended Aurora kinase target within your specific cell line.[5][6][7][8][9]

    • Check for Drug Efflux: Investigate if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein), which could reduce the intracellular concentration of AMG 900.

Issue 2: Unexpected changes in signaling pathways unrelated to cell cycle control.

  • Possible Cause: This could be a strong indicator of an off-target effect. At certain concentrations, AMG 900 may be inhibiting other kinases that are part of different signaling cascades.[4]

  • Troubleshooting Steps:

    • Review Kinome Scan Data: Refer to the known off-target profile of AMG 900 (see Table 1) to see if any of the identified off-targets could be responsible for the observed signaling changes.

    • Pathway Analysis: Perform Western blot analysis for key phosphorylated proteins in the suspected off-target pathway to see if their phosphorylation status is altered by AMG 900 treatment.

    • Use a More Selective Inhibitor (if available): Compare the phenotype observed with AMG 900 to that of a structurally different and more selective Aurora kinase inhibitor to help distinguish on-target from off-target effects.

Data Presentation

Table 1: On-Target and Off-Target Activity of AMG 900

TargetAssay TypeValueReference
Aurora A Enzyme Inhibition (IC50)5 nM[1][2][4]
Aurora B Enzyme Inhibition (IC50)4 nM[1][2][4]
Aurora C Enzyme Inhibition (IC50)1 nM[1][2]
p38αEnzyme Inhibition (>50%)< 500 nM[4]
TYK2Enzyme Inhibition (>50%)< 500 nM[4]
DDR1Competition Binding (Kd)< 50 nM[4]
DDR2Competition Binding (Kd)< 50 nM[4]
LTKCompetition Binding (Kd)< 50 nM[4]

Experimental Protocols

1. Kinome-Wide Selectivity Profiling (Competition Binding Assay)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like AMG 900 against a large panel of kinases.

  • Principle: This assay measures the ability of the test compound (AMG 900) to compete with a known, immobilized ligand that binds to the ATP-binding site of a diverse panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.

  • Methodology:

    • A large panel of recombinant human kinases is immobilized on a solid support.

    • The kinase-bound support is incubated with a fluorescently or otherwise tagged ATP-site directed ligand (probe).

    • In parallel wells, the incubation is performed in the presence of a range of concentrations of AMG 900.

    • After incubation, unbound components are washed away.

    • The amount of probe bound to each kinase is measured. A decrease in signal in the presence of AMG 900 indicates displacement of the probe and therefore binding of AMG 900 to the kinase.

    • The results are typically expressed as the percentage of remaining probe binding compared to a vehicle control. For significant "hits," a dissociation constant (Kd) is determined by testing a range of inhibitor concentrations.[4]

2. Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of AMG 900 to a target protein in intact cells.[5][6][7][8][9]

  • Principle: The binding of a ligand (like AMG 900) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or AMG 900 at the desired concentration for a specified time.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

    • Western Blot Analysis: Analyze the amount of the specific target protein (and a loading control) remaining in the soluble fraction at each temperature by Western blotting.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and AMG 900-treated samples. A shift in the melting curve to a higher temperature in the AMG 900-treated samples indicates target engagement.

Mandatory Visualizations

AMG_900_On_Target_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AMG_900 AMG_900 Aurora_Kinases Aurora_Kinases AMG_900->Aurora_Kinases inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest AMG_900->Cell_Cycle_Arrest Mitotic_Spindle_Assembly Mitotic_Spindle_Assembly Aurora_Kinases->Mitotic_Spindle_Assembly promotes Chromosome_Segregation Chromosome_Segregation Aurora_Kinases->Chromosome_Segregation promotes Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis promotes Mitotic_Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Cytokinesis->Telophase Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: On-target signaling pathway of AMG 900.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis Treat_Cells 1. Treat cells with AMG 900 or Vehicle Heat_Aliquots 2. Heat cell aliquots at various temperatures Treat_Cells->Heat_Aliquots Lyse_Cells 3. Lyse cells Heat_Aliquots->Lyse_Cells Centrifuge 4. Centrifuge to pellet aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant 5. Collect supernatant (soluble proteins) Centrifuge->Collect_Supernatant Western_Blot 6. Western Blot for target protein Collect_Supernatant->Western_Blot Analyze_Data 7. Analyze thermal shift Western_Blot->Analyze_Data

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Unexpected Phenotype Is_Dose_Dependent Is the effect dose-dependent? Start->Is_Dose_Dependent High_Concentration Effect only at high concentrations? Is_Dose_Dependent->High_Concentration Yes On_Target_IC50 Effect correlates with on-target IC50? Is_Dose_Dependent->On_Target_IC50 No High_Concentration->On_Target_IC50 No Off_Target_Effect Likely Off-Target Effect High_Concentration->Off_Target_Effect Yes On_Target_IC50->Off_Target_Effect No On_Target_Effect Likely On-Target Effect On_Target_IC50->On_Target_Effect Yes Investigate_Off_Targets Investigate known off-targets (Table 1) Off_Target_Effect->Investigate_Off_Targets Perform_CETSA Perform CETSA for suspected off-targets Investigate_Off_Targets->Perform_CETSA

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Addressing Species-Specific Differences with Ganetespib (Formerly AMG 9090/STA-9090)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on navigating the species-specific differences observed with the Hsp90 inhibitor, ganetespib (B611964). The information is presented in a question-and-answer format to directly address potential issues and provide actionable insights for your experiments.

Frequently Asked Questions (FAQs)

Q1: We are planning preclinical studies with ganetespib. Are there known species-specific differences in its anticancer activity?

A1: Yes, while ganetespib has shown broad anti-cancer activity, there are variations in potency across different species and cancer cell types. Most preclinical studies have utilized human cancer cell lines in mouse xenograft models, demonstrating significant tumor growth inhibition.[1][2][3] However, direct comparative studies using cell lines from different species are limited. Available data suggests that ganetespib is highly potent in human cancer cell lines, with IC50 values in the low nanomolar range.[1][2][4] For example, in a panel of human non-small cell lung cancer (NSCLC) cell lines, the median IC50 was 6.5 nM.[1] In human prostate cancer cell lines, IC50 values ranged from 7 to 77 nM.[2] In mouse prostate cancer cell lines, ganetespib also demonstrated potent activity with IC50 values ≤23 nM.[5]

A Phase I study of the ganetespib prodrug, STA-1474, in dogs with spontaneous cancers showed objective responses in 24% of the animals, including those with mast cell tumors, osteosarcoma, melanoma, and thyroid carcinoma.[6][7] This indicates significant biological activity in a large animal model with naturally occurring tumors.

When designing your experiments, it is crucial to determine the IC50 of ganetespib in your specific cell lines of interest to establish the effective concentration range for your in vitro and in vivo studies.

Q2: What are the known species-specific differences in the toxicology and safety profile of ganetespib?

A2: Ganetespib generally exhibits a more favorable safety profile compared to first-generation Hsp90 inhibitors.[8][9] However, some species-specific toxicities have been observed.

  • Ocular Toxicity: A significant species-specific difference is the lack of ocular toxicity with ganetespib in rats.[8][10] This is in contrast to other Hsp90 inhibitors, such as NVP-AUY922, which have been shown to cause retinal photoreceptor degeneration in rodent models.[8] Ganetespib does not accumulate in the rat eye and is rapidly cleared from retinal tissues.[8][10]

  • Gastrointestinal Toxicity: In a Phase I study in dogs with spontaneous cancers, the primary toxicities observed were gastrointestinal, including diarrhea, vomiting, inappetence, and lethargy.[6][7]

  • Hepatotoxicity: Unlike the first-generation Hsp90 inhibitor 17-AAG, ganetespib has not been associated with significant liver toxicity in preclinical models or human clinical trials.[8][9]

It is important to carefully monitor for these potential toxicities in your animal models and adjust dosing accordingly.

Troubleshooting Guides

Problem: Inconsistent or lower than expected in vivo efficacy in our mouse model.

Potential Causes & Solutions:

  • Suboptimal Dosing or Schedule: The dosing and schedule of ganetespib administration can significantly impact its efficacy. While ganetespib has a prolonged half-life in tumors, some client proteins may be re-expressed before the next dose.[1]

    • Troubleshooting Step: In a mouse xenograft model of NSCLC, more frequent administration of a lower dose (25 mg/kg, 5 times a week) resulted in greater efficacy and tumor regression compared to a higher dose given once weekly (150 mg/kg).[1] Consider optimizing the dosing regimen for your specific tumor model.

  • Tumor Model Resistance: The genetic background of your tumor model can influence its sensitivity to Hsp90 inhibition.

    • Troubleshooting Step: Review the known Hsp90 client proteins that are critical for the survival of your cancer cell line. Ensure that your model is dependent on these client proteins.

  • Drug Formulation and Administration: Improper formulation or administration can affect drug exposure.

    • Troubleshooting Step: Ganetespib is typically formulated in a vehicle such as 10% DMSO, 18% Cremophor RH 40, 3.6% dextrose, and 68.4% water for intravenous injection.[3][11] Ensure proper solubilization and administration.

Problem: Unexpected toxicity observed in our animal model.

Potential Causes & Solutions:

  • Species-Specific Sensitivity: As noted, dogs have shown gastrointestinal toxicity.[6][7] Your animal model may have a different sensitivity profile.

    • Troubleshooting Step: Begin with a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific species and strain. Monitor animals closely for clinical signs of toxicity.

  • Off-Target Effects: While ganetespib is a potent Hsp90 inhibitor, off-target effects can occur at higher concentrations.

    • Troubleshooting Step: Correlate any observed toxicities with the pharmacokinetic profile of ganetespib in your model. Ensure that plasma concentrations are within a range that is consistent with on-target Hsp90 inhibition.

Data Presentation

Table 1: In Vitro Potency of Ganetespib in Different Cancer Cell Lines

Cell LineCancer TypeSpeciesIC50 (nM)Reference
Human Cell Lines
NCI-H1975Non-Small Cell Lung CancerHuman3.5[12]
H1650Non-Small Cell Lung CancerHuman3.7[12]
A549Non-Small Cell Lung CancerHuman14.6[12]
LNCaPProstate CancerHuman8[2]
VCaPProstate CancerHuman7[2]
DU145Prostate CancerHuman12[2]
PC3Prostate CancerHuman77[2]
AGSGastric CancerHuman3.05[4]
N87Gastric CancerHuman2.96[4]
Mouse Cell Lines
PCAP-1Prostate CancerMouse≤23[5]
PCAP-5Prostate CancerMouse≤23[5]

Table 2: In Vivo Efficacy of Ganetespib in Preclinical Models

Tumor ModelSpeciesDosing RegimenOutcomeReference
NCI-H1975 XenograftMouse (SCID)125 mg/kg, single doseGreater tumor growth inhibition than 17-AAG[1]
NCI-H1975 XenograftMouse (SCID)150 mg/kg, once weeklyTumor growth inhibition[1]
NCI-H1975 XenograftMouse (SCID)25 mg/kg, 5x per weekTumor regression[1]
PC3 XenograftMouse (Nude)150 mg/kg, weeklySignificant decrease in tumor volume[2]
22Rv1 XenograftMouse (SCID)150 mg/kg, weeklySignificant decrease in tumor volume[2]
Spontaneous CancersDogVarious24% objective response rate[6][7]

Experimental Protocols

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to assess the pharmacodynamic effects of ganetespib by measuring the degradation of Hsp90 client proteins.

Materials:

  • Cancer cell lines of interest

  • Ganetespib

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins (e.g., AKT, CDK1, EGFR), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of ganetespib for the desired time points (e.g., 6, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[11][12]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of ganetespib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Ganetespib

  • Vehicle for ganetespib formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of the mice. Cells can be mixed with Matrigel to promote tumor formation.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]

  • Drug Administration: Administer ganetespib (e.g., 100 mg/kg, once weekly) via intravenous injection. The control group should receive the vehicle alone.[3]

  • Monitoring:

    • Measure tumor volumes two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint, or for a specified duration. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).[3][11]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinases (e.g., EGFR, IGF-1R) Growth_Factors->RTK binds PI3K_AKT_Pathway PI3K/AKT Pathway RTK->PI3K_AKT_Pathway activates RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK_Pathway activates Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., AKT, RAF, CDK) Hsp90->Client_Proteins chaperones & stabilizes Ganetespib Ganetespib Ganetespib->Hsp90 inhibits Client_Proteins->PI3K_AKT_Pathway activates Client_Proteins->RAS_RAF_MEK_ERK_Pathway activates Proteasome Proteasome Client_Proteins->Proteasome degradation Transcription_Factors Transcription Factors PI3K_AKT_Pathway->Transcription_Factors activates RAS_RAF_MEK_ERK_Pathway->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression promotes

Caption: Ganetespib inhibits Hsp90, leading to the degradation of client proteins and downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (Human vs. Mouse cell lines) Ganetespib_Treatment 2. Ganetespib Treatment (Dose-response) Cell_Culture->Ganetespib_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Ganetespib_Treatment->Viability_Assay Western_Blot 4. Western Blot (Client Protein Degradation) Ganetespib_Treatment->Western_Blot IC50_Determination 5. IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model 1. Xenograft Model (e.g., Mouse, Dog) Ganetespib_Administration 2. Ganetespib Administration (Dose & Schedule) Xenograft_Model->Ganetespib_Administration Tumor_Monitoring 3. Tumor Growth Monitoring Ganetespib_Administration->Tumor_Monitoring Toxicity_Assessment 4. Toxicity Assessment Ganetespib_Administration->Toxicity_Assessment Efficacy_Evaluation 5. Efficacy Evaluation Tumor_Monitoring->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Caption: Workflow for assessing species-specific differences of ganetespib in vitro and in vivo.

References

Technical Support Center: AMG 9090 Stability and Handling in Physiological Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of AMG 9090 in physiological solutions. As publicly available data on the stability of this compound in aqueous solutions is limited, this guide focuses on providing researchers with the necessary protocols and troubleshooting strategies to assess its stability in their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: I observed precipitation when diluting the this compound DMSO stock in my aqueous physiological buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The concentration of this compound may be exceeding its solubility limit in your buffer. Try using a lower final concentration.

  • Increase the percentage of DMSO: While it is important to keep the final DMSO concentration low to avoid solvent effects on your experiment, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a surfactant or formulating agent: In some cases, a small amount of a biocompatible surfactant like Tween-20 or Pluronic F-68 can help to increase the solubility of hydrophobic compounds. However, the compatibility of these agents with your specific assay must be validated.

  • Warm the buffer: Gently warming your physiological buffer before adding the this compound stock solution may help with initial solubilization. However, be mindful of the potential for temperature-induced degradation.

Q4: How can I determine if my this compound has degraded in my experimental conditions?

A4: The most reliable way to assess degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products and allow for quantification of the remaining active compound. A decrease in the peak area of the parent compound over time is indicative of degradation.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound in physiological solutions are not well-documented in publicly available literature. Potential degradation mechanisms for similar molecules could include hydrolysis, oxidation, or photodecomposition. A formal stability study would be required to identify the specific degradation products and pathways.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in my assay.

This could be due to the instability of the compound under your experimental conditions.

start Inconsistent/Low Activity Observed check_prep Verify Stock Solution Preparation and Storage start->check_prep check_dilution Assess Solubility in Working Solution check_prep->check_dilution run_stability Perform a Stability Study in Experimental Buffer check_dilution->run_stability analyze Analyze Samples by HPLC or LC-MS run_stability->analyze compare Compare Fresh vs. Incubated Samples analyze->compare degradation Degradation Confirmed compare->degradation Parent peak decreases no_degradation No Significant Degradation compare->no_degradation Parent peak stable optimize_protocol Optimize Experimental Protocol (e.g., shorter incubation, fresh dilutions) degradation->optimize_protocol other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting workflow for suspected this compound instability.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Physiological Solution

This protocol outlines a general method to determine the stability of this compound in a user-defined aqueous buffer using HPLC.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Your physiological solution of interest (e.g., PBS, cell culture medium)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the working solution: Dilute the this compound stock solution in your physiological buffer to the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of the parent compound. This will serve as your baseline.

  • Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Subsequent Timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.

  • Data Analysis: For each timepoint, calculate the percentage of this compound remaining relative to the T=0 sample.

prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Dilute to Final Concentration in Physiological Buffer prep_stock->prep_working t0 T=0: Analyze by HPLC prep_working->t0 incubate Incubate at Experimental Conditions (e.g., 37°C) prep_working->incubate analyze Calculate % Remaining vs. T=0 t0->analyze tx T=x hours: Analyze by HPLC incubate->tx tx->analyze

References

How to minimize variability in AMG 9090 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and address common issues encountered during experiments with the pan-Aurora kinase inhibitor, AMG 900.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 900?

AMG 900 is an orally bioavailable and selective small-molecule inhibitor of Aurora kinases A, B, and C.[1][2][3] It functions by competing with ATP for the binding site on the kinases, thereby inhibiting their activity.[4] The primary cellular effect of AMG 900 is the disruption of mitosis, leading to aborted cell division without a prolonged mitotic arrest, which ultimately results in polyploidy and cell death (apoptosis).[1][2][3] Specifically, inhibition of Aurora A and B disrupts the spindle assembly checkpoint and cytokinesis.[2]

Q2: What are the recommended storage and handling conditions for AMG 900?

For long-term storage, it is recommended to store AMG 900 as a solid at -20°C. For short-term storage (days to weeks), it can be kept in a dry, dark place at 0 - 4°C. Stock solutions should also be stored at -20°C.

Q3: In which cell lines has AMG 900 shown activity?

Preclinical studies have demonstrated that AMG 900 inhibits the proliferation of a wide range of tumor cell lines at low nanomolar concentrations.[3][4] Notably, it has shown activity in cell lines resistant to other Aurora kinase inhibitors and the anti-mitotic drug paclitaxel.[3]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays

High variability in cell-based assays can obscure the true effect of AMG 900. Below are common causes and solutions.

Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell number to ensure logarithmic growth throughout the experiment. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Drug Concentration Prepare fresh serial dilutions of AMG 900 for each experiment. Ensure thorough mixing of the stock solution and dilutions.
Variable Incubation Times Use a calibrated timer and standardize the incubation period with AMG 900 across all plates and experiments.
Assay Reagent Issues Ensure assay reagents (e.g., MTT, MTS) are properly stored and within their expiration date. Allow reagents to come to room temperature before use.
Cell Line Instability Use cells from a consistent passage number. Periodically perform cell line authentication.
Issue 2: Lower than Expected Potency (High IC50 Value)

If AMG 900 appears less potent than anticipated, consider the following factors related to the experimental setup.

Potential Cause Troubleshooting Steps
High ATP Concentration (in biochemical assays) As an ATP-competitive inhibitor, the apparent IC50 of AMG 900 will increase with higher ATP concentrations. Determine the Km of the Aurora kinase for ATP and use an ATP concentration at or below this value.[5]
High Enzyme Concentration (in biochemical assays) Excessive kinase concentration can lead to rapid substrate turnover, requiring higher inhibitor concentrations. Optimize the enzyme concentration to maintain a linear reaction rate.[5]
Cellular Efflux Pumps Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of AMG 900.
Incorrect Assay Endpoint The predominant cellular response to AMG 900 is aborted cytokinesis leading to polyploidy and eventual cell death.[2][3] Short-term proliferation assays might not capture the full cytotoxic effect. Consider longer incubation times or assays that measure apoptosis or polyploidy.
Compound Degradation Minimize freeze-thaw cycles of the AMG 900 stock solution by preparing small aliquots.[5] Protect from light.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of AMG 900 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AMG 900 in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of AMG 900. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

AMG 900 Signaling Pathway

AMG900_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest_Abort Aborted Mitosis AMG900 AMG 900 AMG900->Aurora_A Inhibits AMG900->Aurora_B Inhibits Polyploidy Polyploidy Mitotic_Arrest_Abort->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: AMG 900 inhibits Aurora A and B kinases, leading to mitotic disruption and apoptosis.

Experimental Workflow for a Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_dilutions Prepare AMG 900 Serial Dilutions incubate_overnight->prepare_dilutions treat_cells Treat Cells with AMG 900 incubate_overnight->treat_cells prepare_dilutions->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: A typical workflow for determining cell viability after treatment with AMG 900.

Troubleshooting Decision Tree for High Variability

Troubleshooting_Variability start High Variability Observed check_seeding Is cell seeding consistent? start->check_seeding check_plating Are you avoiding edge wells? check_seeding->check_plating Yes outcome_seeding Optimize and validate cell counting method. check_seeding->outcome_seeding No check_reagents Are reagents and compound dilutions fresh? check_plating->check_reagents Yes outcome_plating Use middle wells or fill outer wells with PBS. check_plating->outcome_plating No check_timing Are incubation times standardized? check_reagents->check_timing Yes outcome_reagents Prepare fresh dilutions for each experiment. check_reagents->outcome_reagents No check_cell_line Is cell line passage number consistent? check_timing->check_cell_line Yes outcome_timing Use a calibrated timer for all steps. check_timing->outcome_timing No outcome_cell_line Use consistent passage numbers and authenticate cell line. check_cell_line->outcome_cell_line No

References

Technical Support Center: Best Practices for Preparing AMG 9090 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting AMG 9090 stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? Based on available data, this compound is soluble in DMSO.[1] It is recommended to use anhydrous DMSO to prepare stock solutions.

Q2: What is a recommended concentration for an initial stock solution? While a maximum solubility limit is not explicitly defined in the provided resources, preparing stock solutions at concentrations such as 1 mM or 5 mM in DMSO is feasible.[1] The optimal concentration may vary depending on the specific experimental requirements.

Q3: How should solid this compound be stored? Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q4: What are the recommended storage conditions for this compound stock solutions? For short-term storage of prepared stock solutions, a temperature of 0 - 4°C is suitable for days to weeks. For long-term storage, it is advisable to store aliquots at -20°C for several months.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. The concentration may be too high, or the compound may require assistance to fully go into solution.- Gently warm the solution (e.g., in a 37°C water bath) for a short period. - Vortex the solution intermittently. - If the issue persists, consider preparing a more dilute stock solution.
Precipitation observed in the stock solution after storage. The solution may have become supersaturated, or the storage temperature may have fluctuated.- Gently warm the solution and vortex to redissolve the precipitate. - Ensure the storage freezer maintains a stable temperature. - Consider preparing a fresh, less concentrated stock solution if precipitation is recurrent.
Stock solution appears discolored or cloudy upon preparation. This could indicate contamination of the solvent or degradation of the compound.- Use fresh, anhydrous DMSO. - Ensure that the solid this compound has been stored correctly. - If discoloration or cloudiness persists, it is recommended to use a fresh vial of the compound.

Data Summary

The following table provides a summary of the physical and storage properties of this compound.

PropertyValue
Molecular Weight 395.11 g/mol
Recommended Solvent DMSO
Solid Storage (Short-Term) 0 - 4°C (Dry and dark)
Solid Storage (Long-Term) -20°C (Dry and dark)
Stock Solution Storage (Short-Term) 0 - 4°C
Stock Solution Storage (Long-Term) -20°C

Experimental Protocols & Visualizations

Workflow for Preparing this compound Stock Solution

This workflow outlines the standard procedure for reconstituting solid this compound to a desired stock concentration in DMSO.

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh solid This compound add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent vortex Vortex to mix add_solvent->vortex check Visually inspect for complete dissolution vortex->check warm Gently warm (if necessary) check->warm Not Dissolved aliquot Aliquot into single-use vials check->aliquot Dissolved warm->vortex store Store at -20°C for long-term use aliquot->store receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound (Illustrative Target) inhibitor->kinase2

References

Technical Support Center: Interpreting Unexpected Findings in TRPA1 Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and interpret unexpected findings in Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist studies.

Frequently Asked Questions (FAQs)

Q1: Why does my TRPA1 antagonist show high potency in vitro but limited or no efficacy in in vivo models of pain?

A1: This is a frequently observed discrepancy in TRPA1 research. Several factors can contribute to this in vitro to in vivo translational challenge:

  • Pharmacokinetics and Bioavailability: The antagonist may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient concentrations at the target site in the body.

  • Target Engagement: Even with adequate systemic exposure, the antagonist might not achieve sufficient concentration at the specific tissue or cellular compartment where TRPA1 is mediating the pathological response. For instance, a peripherally acting antagonist may not be effective for pain conditions involving central sensitization.[1]

  • Model-Specific Pathophysiology: The in vivo pain model may involve signaling pathways and mediators that are not fully recapitulated in the in vitro assay. For example, the inflammatory milieu in an animal model can lead to post-translational modifications of TRPA1 or the activation of parallel pain pathways that are not present in a simple cell-based assay.

  • Species Differences: There can be significant pharmacological differences in TRPA1 channels between species. An antagonist optimized for human TRPA1 may have lower potency or different effects on rodent TRPA1.[2]

Q2: My TRPA1 antagonist appears to have a paradoxical activating effect at certain concentrations. What could be the reason for this?

A2: Paradoxical activation by a compound intended to be an antagonist is a known phenomenon for some TRP channels. Here are a few possible explanations:

  • Bimodal Modulation: Some compounds can have a bimodal effect on TRPA1, acting as an agonist at low concentrations and an antagonist at higher concentrations. This has been observed with some general anesthetics.[3] The underlying mechanism can be complex, involving different binding sites with varying affinities for the compound.

  • Partial Agonism: The compound may be a partial agonist, meaning it binds to the receptor and elicits a submaximal response compared to a full agonist. At low concentrations, this partial agonism might be the dominant effect observed.

  • Off-Target Effects: The compound could be acting on other ion channels or receptors that indirectly lead to TRPA1 activation or sensitization. It's crucial to profile the antagonist against a panel of relevant targets to rule out off-target effects.

Q3: Are there known off-target effects for commonly used TRPA1 antagonists?

A3: Yes, some of the widely used "tool" compounds in TRPA1 research have been reported to have off-target activities, especially at higher concentrations.

  • HC-030031: While being a selective TRPA1 antagonist, at concentrations of 10 μM, it has shown some activity against sodium channels and sigma receptors.[4]

  • A-967079: This antagonist is generally considered highly selective for TRPA1. However, as with any small molecule, the possibility of off-target effects at high concentrations cannot be entirely ruled out and should be considered, especially when unexpected results are observed.

It is always recommended to use multiple structurally distinct antagonists to confirm that the observed effect is due to TRPA1 inhibition.

Troubleshooting Guides

Issue 1: Inconsistent results in calcium imaging assays.
Symptom Possible Cause Troubleshooting Steps
High background fluorescence - Autofluorescence of the compound.- Cell death or unhealthy cells.- Suboptimal dye loading.- Test the fluorescence of your compound alone in the assay buffer.- Ensure cells are healthy and not overgrown before starting the experiment.- Optimize dye loading time and concentration.
Low signal-to-noise ratio - Low expression of TRPA1 in the cell line.- Inefficient activation of TRPA1 by the agonist.- Suboptimal dye concentration.- Use a stable cell line with high TRPA1 expression.- Confirm the activity of your agonist and use an appropriate concentration (EC80-EC90 for antagonist screening).- Titrate the calcium indicator dye to find the optimal concentration.
Apparent shift in agonist potency - Interference of assay components with TRPA1. For example, probenecid, often used to improve dye retention, can activate TRPA1.- Avoid using probenecid. Consider using sulfinpyrazone (B1681189) as an alternative for improving dye loading without affecting TRPA1 activity.
Rapid signal decay - Phototoxicity or photobleaching.- Desensitization of the TRPA1 channel.- Reduce the intensity and duration of excitation light.- Be aware of TRPA1 desensitization upon prolonged or repeated agonist application.
Issue 2: Difficulty in obtaining stable whole-cell patch-clamp recordings of TRPA1 currents.
Symptom Possible Cause Troubleshooting Steps
Current rundown (gradual decrease in current amplitude) - Washout of essential intracellular components.- Use the perforated patch-clamp technique to preserve the intracellular milieu.- Include ATP and GTP in your intracellular solution to support channel function.[5]
Difficulty achieving a gigaohm seal - Poor pipette quality.- Unhealthy cells.- Fire-polish the pipette tip to ensure it is smooth.- Use healthy, well-adhered cells for recording.
No response to agonist application - Low TRPA1 expression.- Inactive agonist.- Use a validated cell line with robust TRPA1 expression.- Prepare fresh agonist solutions and confirm their activity.

Data Presentation: Comparison of TRPA1 Antagonists

Antagonist Species Assay Agonist IC50 Reference
HC-030031 HumanCalcium InfluxCinnamaldehyde4.9 µM[6]
HC-030031 RatCalcium InfluxAITC7.6 µM[4]
A-967079 HumanCalcium InfluxAITC66 nM[4]
A-967079 RatCalcium InfluxAITC87 nM[4]
AMG0902 RatCalcium InfluxAITCIC90 of 300 nM[7][8]

AITC: Allyl isothiocyanate

Experimental Protocols

Calcium Imaging Protocol for TRPA1 Antagonist Screening
  • Cell Preparation:

    • Seed HEK293 cells stably expressing human TRPA1 in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and wash the cells once with the assay buffer.

    • Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the TRPA1 antagonist in the assay buffer.

    • After the dye-loading incubation, wash the cells to remove excess dye.

    • Add the antagonist solutions to the respective wells and incubate for 15-20 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the TRPA1 agonist (e.g., AITC or cinnamaldehyde) at a concentration that elicits a submaximal response (EC80).

    • Use a fluorescent plate reader to measure the baseline fluorescence.

    • Add the agonist to all wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology Protocol for TRPA1
  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • Cell Preparation:

    • Use cells expressing TRPA1 plated on glass coverslips.

    • Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

  • Recording:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Approach a cell with the recording pipette while applying positive pressure.

    • Upon contacting the cell, release the positive pressure to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

  • Data Acquisition and Analysis:

    • Record baseline currents.

    • Apply the TRPA1 agonist to the cell via the perfusion system and record the elicited current.

    • To test an antagonist, pre-incubate the cell with the antagonist before applying the agonist.

    • Analyze the current amplitude and kinetics using appropriate software (e.g., pCLAMP).

Formalin Test for Pain Behavior in Rodents
  • Acclimation:

    • Place the animals (mice or rats) in individual observation chambers for at least 30 minutes to allow them to acclimate to the environment.[9]

  • Drug Administration:

    • Administer the TRPA1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection:

    • Inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.[9]

  • Behavioral Observation:

    • Immediately after the injection, return the animal to the observation chamber and start recording the pain-related behaviors.

    • The observation period is typically divided into two phases:

      • Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.[9][10]

      • Phase 2 (15-30 minutes post-injection): Reflects inflammatory pain and central sensitization.[9]

    • Quantify the time the animal spends licking, biting, or flinching the injected paw.

  • Data Analysis:

    • Calculate the total time spent in pain-related behaviors for each phase.

    • Compare the results from the antagonist-treated group to the vehicle-treated group using appropriate statistical tests.

Visualizations

TRPA1_Signaling_Pathway cluster_stimuli Stimuli Irritants Irritants Inflammatory_Mediators Inflammatory_Mediators TRPA1 TRPA1 Inflammatory_Mediators->TRPA1 Sensitize/ Activate Oxidative_Stress Oxidative_Stress Oxidative_Stress->TRPA1 Activate Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization CGRP_Release CGRP Release Ca_Influx->CGRP_Release Pain_Sensation Pain Sensation Depolarization->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation CGRP_Release->Neurogenic_Inflammation Neurogenic_Inflammation->Pain_Sensation Antagonist TRPA1 Antagonist Antagonist->TRPA1 Inhibit

Caption: Simplified TRPA1 signaling pathway in a sensory neuron.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cell Culture (TRPA1 expressing) Electrophysiology Electrophysiology (Patch-Clamp) Cell_Culture->Electrophysiology Calcium_Imaging Calcium Imaging Assay Potency_Selectivity Determine Potency (IC₅₀) & Selectivity Calcium_Imaging->Potency_Selectivity Electrophysiology->Potency_Selectivity Lead_Compound Lead Compound Potency_Selectivity->Lead_Compound Proceed with promising compounds Animal_Model Animal Model of Pain (e.g., Formalin Test) Antagonist_Admin Antagonist Administration Animal_Model->Antagonist_Admin Behavioral_Assessment Behavioral Assessment Antagonist_Admin->Behavioral_Assessment Efficacy Determine Efficacy (ED₅₀) Behavioral_Assessment->Efficacy Lead_Compound->Animal_Model Troubleshooting_Logic Check_PK Review Pharmacokinetics (ADME properties) Redesign Compound Redesign/ New Compound Series Check_PK->Redesign No Check_Off_Target Assess Off-Target Effects Check_Off_Target->Redesign No Check_Model Re-evaluate In Vivo Model Relevance Refine_Model Refine In Vivo Model/ Choose Alternative Check_Model->Refine_Model No Check_Species Confirm Cross-Species Pharmacology Check_Species->Redesign Yes Start Start Start->Check_Off_Target Is the effect specific? Start->Check_Model Is the model appropriate? Start->Check_Species Is there a species difference?

References

Validation & Comparative

A Head-to-Head Comparison of TRPA1 Antagonists: AMG 9090 vs. HC-030031

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent transient receptor potential ankyrin 1 (TRPA1) antagonists: AMG 9090 (also known as AMG0902) and HC-030031. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their TRPA1-related studies.

Introduction to TRPA1

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor of noxious environmental irritants, inflammatory mediators, and temperature changes, playing a significant role in the signaling pathways of pain, inflammation, and respiratory disorders. The development of selective TRPA1 antagonists is a key area of interest for novel analgesic and anti-inflammatory therapies.

The TRPA1 Signaling Pathway

TRPA1 activation by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, triggering the generation and propagation of action potentials that transmit pain signals to the central nervous system. The subsequent increase in intracellular calcium concentration also promotes the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.

TRPA1_Signaling_Pathway TRPA1 Signaling Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_channel TRPA1 Channel cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome AITC AITC/Mustard Oil TRPA1 TRPA1 Channel AITC->TRPA1 Formalin Formalin Formalin->TRPA1 Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->TRPA1 Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPA1 Cation_Influx Ca2+/Na+ Influx TRPA1->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuropeptide_Release CGRP/Substance P Release Cation_Influx->Neuropeptide_Release Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

A simplified diagram of the TRPA1 signaling pathway.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and HC-030031.

Table 1: In Vitro Potency and Selectivity

ParameterThis compound (AMG0902)HC-030031Reference(s)
Human TRPA1 IC50 (AITC-induced) 186 nM (IC90)6.2 µM[1]
Rat TRPA1 IC50 (AITC-induced) 68 nM7.5 µM[1][2]
Mouse TRPA1 IC50 (AITC-induced) 113 nMNot widely reported[1]
Selectivity vs. TRPV1 >10 µMNo significant activity[1][3]
Selectivity vs. TRPV3 >10 µMNo significant activity[1][3]
Selectivity vs. TRPV4 >10 µMNo significant activity[1][3]
Selectivity vs. TRPM8 >10 µMNo significant activity[1]

Table 2: Pharmacokinetic Properties

ParameterThis compound (AMG0902) (Rat)HC-030031 (Rat)Reference(s)
Oral Bioavailability Good (specific value not published)Orally bioavailable[1][2]
Brain Penetration (Brain/Plasma Ratio) 0.2Not reported[1]
In Vivo Efficacy Dose (AITC-induced flinching) 1, 3, 10, 30 mg/kg (p.o.)100, 300 mg/kg (i.p.)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TRPA1 antagonists.

Calcium Imaging Assay (In Vitro)

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPA1 channel upon activation by an agonist.

Calcium_Assay_Workflow Calcium Imaging Assay Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_activation_imaging Channel Activation & Imaging cluster_analysis Data Analysis Cell_Culture Culture TRPA1-expressing cells (e.g., HEK293) Plating Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Plating->Dye_Loading Incubation_1 Incubate at 37°C Dye_Loading->Incubation_1 Compound_Addition Add varying concentrations of this compound or HC-030031 Incubation_1->Compound_Addition Incubation_2 Incubate at room temperature Compound_Addition->Incubation_2 Agonist_Addition Add TRPA1 agonist (e.g., AITC) Incubation_2->Agonist_Addition Imaging Measure fluorescence intensity over time using a plate reader Agonist_Addition->Imaging Data_Analysis Calculate IC50 values Imaging->Data_Analysis

A typical workflow for a calcium imaging assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human or rat TRPA1 in appropriate culture medium.

  • Plating: Seed cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then add varying concentrations of the test compound (this compound or HC-030031) or vehicle. Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Imaging: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a TRPA1 agonist (e.g., AITC, formalin) to all wells. Immediately begin recording fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the concentration-response curve to calculate the IC50 value.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion currents flowing through the TRPA1 channel in response to an agonist and its inhibition by an antagonist.

Detailed Protocol:

  • Cell Preparation: Use TRPA1-expressing cells cultured on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass and fill with an intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a TRPA1 agonist to the bath to elicit an inward current.

  • Antagonist Application: Once a stable agonist-induced current is established, co-apply the antagonist (this compound or HC-030031) with the agonist and record the inhibition of the current.

  • Data Analysis: Measure the amplitude of the current before and after antagonist application to determine the percentage of inhibition.

In Vivo Model: AITC-Induced Nocifensive Behavior

This model assesses the ability of a TRPA1 antagonist to reduce pain-related behaviors in live animals following the injection of a TRPA1 agonist.

InVivo_Model_Workflow AITC-Induced Nocifensive Behavior Workflow cluster_acclimation Animal Acclimation cluster_dosing Compound Administration cluster_aitc Nociceptive Challenge cluster_observation Behavioral Observation cluster_analysis Data Analysis Acclimation Acclimate rodents to the testing environment Dosing Administer this compound, HC-030031, or vehicle (e.g., oral gavage) Acclimation->Dosing AITC_Injection Inject AITC into the hind paw Dosing->AITC_Injection Observation Observe and quantify nocifensive behaviors (e.g., flinching, licking) AITC_Injection->Observation Analysis Compare behavioral scores between treatment groups Observation->Analysis

Workflow for an in vivo nocifensive behavior model.

Detailed Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound (this compound or HC-030031) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the nociceptive stimulus.

  • AITC Injection: Inject a dilute solution of allyl isothiocyanate (AITC) into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately after the AITC injection, place the animal in the observation chamber and record the number of flinches and the cumulative time spent licking the injected paw for a set period (e.g., 5-15 minutes).

  • Data Analysis: Compare the behavioral scores between the different treatment groups to determine the efficacy of the antagonists in reducing AITC-induced pain behaviors.

Performance Comparison and Discussion

This compound (AMG0902): This compound demonstrates high potency against human, rat, and mouse TRPA1 in the nanomolar range, making it a significantly more potent antagonist than HC-030031 in vitro.[1] Its high selectivity against other TRP channels enhances its utility as a specific pharmacological tool. In vivo, this compound effectively reduces AITC-induced nocifensive behaviors at much lower doses than HC-030031.[1] Its reported brain penetrance, although modest, suggests it could be used to investigate the role of central TRPA1 channels.[1]

HC-030031: As one of the first selective TRPA1 antagonists to be widely characterized, HC-030031 has been instrumental in elucidating the role of TRPA1 in various physiological and pathological processes.[2][3] Its potency is in the micromolar range, and it exhibits good selectivity.[2][3] While effective in in vivo models, it typically requires higher doses compared to newer generation antagonists like this compound.[2]

Conclusion

Both this compound and HC-030031 are valuable tools for studying TRPA1 function.

  • This compound is the preferred choice for studies requiring high potency and for in vivo experiments where lower doses are advantageous. Its well-defined selectivity profile makes it a reliable tool for specifically targeting TRPA1.

  • HC-030031 remains a relevant and widely cited tool compound. Its extensive characterization in a broad range of studies provides a wealth of comparative data. It is a suitable option for researchers looking to replicate or build upon existing literature.

The selection of the appropriate antagonist will ultimately depend on the specific experimental needs, including the desired potency, the species being studied, and the specific in vitro or in vivo model being employed. Researchers should carefully consider the data presented in this guide to make an informed decision for their experimental design.

References

AMG 9090 (AMG0902): A Comparative Analysis of its Selectivity for the TRPA1 Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AMG 9090 (also known as AMG0902), a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with other notable TRPA1 antagonists. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to TRPA1 and its Antagonists

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the detection of a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. Its activation on sensory neurons is linked to the generation of pain, itch, and neurogenic inflammation, making it a key therapeutic target for various pathological conditions. Consequently, the development of selective TRPA1 antagonists is an area of intense research. This guide focuses on this compound, a compound developed by Amgen, and compares its selectivity profile with other well-characterized TRPA1 antagonists: A-967079, HC-030031, and GRC 17536.

Comparative Selectivity Data

The following tables summarize the in vitro potency of this compound and comparator compounds against TRPA1 from different species and their selectivity against other relevant ion channels. The data has been compiled from various published studies.

Table 1: Potency against TRPA1 (IC50 values)

CompoundHuman TRPA1Rat TRPA1Mouse TRPA1Agonist UsedAssay Type
This compound (AMG0902) 186 nM (IC90)68 ± 38 nM113 ± 77 nMAITCCa2+ uptake
585 ± 110 nM4-oxo-2-nonenalCa2+ uptake
10 ± 2 nMHypo-osmolarityCa2+ uptake
151 ± 5 nMMethylglyoxalCa2+ uptake
A-967079 67 nM[1]289 nM[1]-Not specifiedNot specified
HC-030031 6.2 µM7.6 µM-AITCCa2+ influx
5.3 µM--FormalinCa2+ influx
GRC 17536 5.0 nM[2]--Citric AcidCa2+ influx
8.2 nM[2]--Citric AcidCa2+ influx

AITC: Allyl isothiocyanate

Table 2: Selectivity Profile

CompoundSelectivity over TRPV1Selectivity over TRPM8Other Off-Target Information
This compound (AMG0902) Selective[3]SelectiveBrain penetrant with a brain to plasma ratio of 0.2[3]
A-967079 >1000-fold selective over other TRP channels[4]>1000-fold selective over other TRP channels[4]>150-fold selective over a panel of 75 other ion channels, enzymes, and GPCRs[4]
HC-030031 Does not block TRPV1, TRPV3, or TRPV4Does not block TRPM8No significant activity against a panel of 48 other enzymes, receptors, and transporters at concentrations up to 10 µM
GRC 17536 Highly selective for TRPA1[2]Highly selective for TRPA1[2]Peripherally acting[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are synthesized protocols for common assays used to validate the selectivity of TRPA1 antagonists.

In Vitro Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This assay is a high-throughput method to measure changes in intracellular calcium concentration upon channel activation and its inhibition by antagonists.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or mouse TRPA1 channel are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are typically incubated for 24 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

  • A calcium-sensitive fluorescent dye loading buffer is prepared. This typically contains a fluorescent indicator like Fluo-4 AM or Fura-2 AM, often with an anion-exchange inhibitor such as probenecid (B1678239) to improve dye retention, dissolved in the assay buffer.

  • The loading buffer is added to each well, and the plate is incubated in the dark at 37°C for 60 minutes.

3. Compound Addition and Incubation:

  • After incubation, the dye loading buffer is removed, and the cells are washed again with the assay buffer.

  • The test compounds (e.g., this compound) and reference antagonists are serially diluted to the desired concentrations in the assay buffer.

  • The antagonist solutions are added to the wells, and the plate is incubated for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

4. Agonist Stimulation and Signal Detection:

  • An agonist solution (e.g., AITC, cinnamaldehyde) is prepared at a concentration that elicits a submaximal response (typically EC80).

  • The microplate is placed into a FLIPR instrument.

  • The instrument adds the agonist to the wells while simultaneously monitoring the fluorescence intensity. The fluorescence signal is recorded over time, typically for 2-5 minutes.

5. Data Analysis:

  • The change in fluorescence intensity upon agonist addition is measured.

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced response.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

TRPA1 Signaling Pathway

The following diagram illustrates the activation of the TRPA1 channel by various stimuli and the subsequent downstream signaling events that contribute to neurogenic inflammation and the sensation of pain.

TRPA1_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Events cluster_effects Physiological Effects Irritants Environmental Irritants (AITC, Acrolein) TRPA1 TRPA1 Channel Irritants->TRPA1 Endogenous Endogenous Agonists (4-HNE, Prostaglandins) Endogenous->TRPA1 Physical Physical Stimuli (Cold, Mechanical Stress) Physical->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Depolarization->Neuropeptide_Release Pain Pain Sensation Neuropeptide_Release->Pain Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation AMG9090 This compound AMG9090->TRPA1 Inhibition

Caption: TRPA1 signaling cascade and point of inhibition by this compound.

Experimental Workflow for Antagonist Selectivity Screening

The diagram below outlines the typical workflow for assessing the selectivity of a TRPA1 antagonist like this compound.

Antagonist_Selectivity_Workflow cluster_primary Primary Screening cluster_potency Potency & Selectivity cluster_functional Functional Validation Primary_Assay High-Throughput Screening (e.g., FLIPR Calcium Assay) on TRPA1-expressing cells Dose_Response IC50 Determination on Human, Rat, Mouse TRPA1 Primary_Assay->Dose_Response Active Compounds Selectivity_Panel Counter-screening against other TRP channels (TRPV1, TRPM8) and a broad panel of off-targets Dose_Response->Selectivity_Panel Potent Compounds Electrophysiology Patch-Clamp Electrophysiology to confirm mechanism of action Selectivity_Panel->Electrophysiology Selective Compounds Ex_Vivo Ex Vivo Tissue Assays (e.g., CGRP release from dorsal root ganglia) Electrophysiology->Ex_Vivo Confirmed Antagonists

References

A Comparative Analysis of AMG 900 and A-967079 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical drug development, AMG 900 and A-967079 stand as distinct investigational molecules, each targeting different cellular mechanisms. AMG 900 is a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor with demonstrated activity against various cancer models. In contrast, A-967079 is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor, primarily evaluated for its analgesic and anti-inflammatory properties. This guide provides a comprehensive comparison of their preclinical data, highlighting their distinct mechanisms of action and therapeutic potential in their respective fields.

It is crucial to note that a direct comparison of the anti-cancer efficacy of AMG 900 and A-967079 is not feasible, as there is no publicly available preclinical data evaluating A-967079 in cancer models. Their targets and therapeutic indications are fundamentally different.

AMG 900: A Pan-Aurora Kinase Inhibitor for Oncology

AMG 900 functions by inhibiting all three members of the Aurora kinase family (Aurora A, B, and C), which are key regulators of mitosis.[1][2] Overexpression of these kinases is common in many human cancers and is associated with poor prognosis.[3] By inhibiting these kinases, AMG 900 disrupts cell division, leading to polyploidy and ultimately apoptosis in cancer cells.[3][4][5]

Quantitative Performance Data
ParameterAMG 900Reference
Target Aurora Kinase A, B, C[6][2]
IC50 (Aurora A) 5 nM[6][1][2]
IC50 (Aurora B) 4 nM[6][1][2]
IC50 (Aurora C) 1 nM[6][1][2]
Cell Proliferation EC50 0.7 - 5.3 nM (across 26 tumor cell lines)[2]
In Vivo Efficacy Significant tumor growth inhibition in multiple xenograft models, including those resistant to taxanes.[1][2][3][7]
Mechanism of Action: Signaling Pathway

The primary mechanism of AMG 900 involves the inhibition of Aurora kinases, which disrupts several critical mitotic events. Inhibition of Aurora B, in particular, leads to the silencing of the spindle assembly checkpoint (SAC), causing cells to exit mitosis prematurely without proper chromosome segregation. This results in aneuploidy and subsequent cell death.

AMG900_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AMG900 AMG900 Aurora_Kinases Aurora Kinases (A, B, C) AMG900->Aurora_Kinases Inhibits SAC Spindle Assembly Checkpoint (SAC) AMG900->SAC Silences via Aurora B inhibition Spindle_Assembly Centrosome Maturation & Spindle Assembly Aurora_Kinases->Spindle_Assembly Chromosome_Segregation Chromosome Alignment & Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Aurora_Kinases->SAC Regulates Chromosome_Segregation->SAC Activates SAC->Anaphase Inhibits (until ready) Polyploidy_Apoptosis Polyploidy & Apoptosis SAC->Polyploidy_Apoptosis Premature exit

Caption: AMG 900 inhibits Aurora kinases, disrupting mitosis and leading to apoptosis.
Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of AMG 900 against Aurora kinases was determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of varying concentrations of the inhibitor.[6]

Cell Proliferation Assay: The effect of AMG 900 on the proliferation of various tumor cell lines was assessed using a fluorescence-based cell count imaging assay (e.g., ArrayScan VTi). Cells were treated with a range of AMG 900 concentrations for a specified period (e.g., 48 hours), and the number of viable cells was quantified.[7]

In Vivo Xenograft Models: Nude mice bearing established human tumor xenografts (e.g., HCT116, MDA-MB-231) were orally administered AMG 900 at various doses. Tumor growth was monitored over time and compared to vehicle-treated control groups to determine tumor growth inhibition (TGI).[2][5][7]

A-967079: A TRPA1 Antagonist for Pain and Inflammation

A-967079 is a selective antagonist of the TRPA1 receptor, a non-selective cation channel expressed on sensory neurons.[8][9][10] TRPA1 is activated by a variety of noxious stimuli, including cold, mechanical stress, and irritant chemicals, playing a crucial role in the signaling of pain and inflammation.[11][12] By blocking this channel, A-967079 aims to alleviate these symptoms.

Quantitative Performance Data
ParameterA-967079Reference
Target TRPA1 Receptor[8][9][10]
IC50 (human TRPA1) 67 nM[8][9][13][14]
IC50 (rat TRPA1) 289 nM[8][9][13][14]
Selectivity >1000-fold selective for TRPA1 over other TRP channels and >150-fold over 75 other ion channels, enzymes, and GPCRs.[14]
In Vivo Efficacy Demonstrates analgesic effects in rat models of osteoarthritic and inflammatory pain.[8]
Mechanism of Action: Signaling Pathway

A-967079 acts by blocking the TRPA1 ion channel on nociceptive sensory neurons. When activated by noxious stimuli, TRPA1 allows an influx of cations (primarily Ca2+ and Na+), leading to depolarization of the neuron and the transmission of a pain signal to the central nervous system. A-967079 prevents this channel opening, thereby inhibiting the pain signal at its origin.

A967079_Pathway Noxious_Stimuli Noxious Stimuli (e.g., irritants, cold) TRPA1 TRPA1 Channel (on Sensory Neuron) Noxious_Stimuli->TRPA1 Activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Ion_Influx A967079 A967079 A967079->TRPA1 Blocks Analgesia Analgesia A967079->Analgesia Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission to CNS Depolarization->Pain_Signal

Caption: A-967079 blocks the TRPA1 channel, preventing pain signal transmission.
Experimental Protocols

TRPA1 Inhibition Assay: The potency of A-967079 was likely determined using electrophysiology (e.g., patch-clamp) or calcium imaging assays on cells expressing human or rat TRPA1 channels. These assays measure the ion flux through the channel in response to an agonist, with and without the presence of the antagonist.

In Vivo Pain Models: The analgesic effects of A-967079 were evaluated in animal models of pain. For example, in a rat model of osteoarthritis, the compound was administered systemically, and its effect on mechanically evoked firing of spinal neurons was measured.[8][13] Another model involved inducing inflammation with Complete Freund's Adjuvant (CFA) and assessing the compound's ability to reduce pain responses.[8]

Summary and Conclusion

AMG 900 and A-967079 are two distinct preclinical candidates with well-defined but separate mechanisms of action and therapeutic targets. AMG 900 shows significant promise as an anti-cancer agent due to its potent inhibition of Aurora kinases, leading to mitotic catastrophe and cell death in tumor cells, including those resistant to standard therapies.[1][3][7] In contrast, A-967079 is a selective TRPA1 antagonist with demonstrated efficacy in preclinical models of pain and inflammation.[8]

The available data does not support a direct comparison of these two compounds for any single therapeutic application. Researchers in oncology would find the data on AMG 900 highly relevant, particularly its activity in drug-resistant models. Scientists focused on pain and neuropharmacology would be more interested in the profile of A-967079 as a tool to probe TRPA1 function and as a potential lead for novel analgesics. Future research will continue to define the clinical potential of these molecules within their respective therapeutic areas.

References

Validating TRPA1 Antagonist Efficacy: A Comparative Guide to In Vitro Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical player in pain, inflammation, and respiratory conditions. As a polymodal sensor for a wide array of noxious stimuli, it has emerged as a key target for novel analgesic and anti-inflammatory therapeutics. The robust in vitro validation of TRPA1 antagonist efficacy is a cornerstone of any successful drug discovery program. This guide provides a comparative overview of the most common in vitro assays, complete with experimental protocols and performance data for established antagonists, to aid researchers in selecting the most appropriate methods for their screening cascade.

Core Methodologies for TRPA1 Antagonist Validation

The primary in vitro strategies for assessing TRPA1 antagonist efficacy revolve around measuring the inhibition of agonist-induced channel activation. This is typically achieved through three main approaches: monitoring intracellular calcium levels, directly measuring ion channel currents, or quantifying the downstream release of neuropeptides.

Cell-Based Calcium Imaging Assays

High-throughput screening and initial characterization of TRPA1 antagonists are most commonly performed using cell-based calcium imaging assays, often employing a Fluorometric Imaging Plate Reader (FLIPR).[1][2] These assays utilize engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that are stably transfected to express the human, rat, or mouse TRPA1 channel.[1][3] The fundamental principle involves loading the cells with a calcium-sensitive fluorescent dye. Upon activation of the TRPA1 channel by an agonist, there is an influx of extracellular calcium, leading to a measurable increase in fluorescence. The efficacy of a potential antagonist is determined by its ability to reduce this agonist-induced fluorescence signal.

A variety of agonists can be used to activate the TRPA1 channel in these assays, including:

  • Electrophilic agonists: Cinnamaldehyde, allyl isothiocyanate (AITC), and O-chlorobenzylidene malononitrile (B47326) (CS) that activate the channel through covalent modification of cysteine residues.[2][4]

  • Non-electrophilic agonists: Zinc (Zn²⁺), which is thought to interact with an intracellular C-terminal site.[2]

The choice of agonist can be critical, as species differences in TRPA1 pharmacology exist. For instance, some compounds identified as antagonists at the human TRPA1 channel may show no effect or even act as agonists at the rat ortholog.[4]

Electrophysiology (Patch-Clamp) Assays

For a more detailed and mechanistic understanding of antagonist action, the gold-standard technique is patch-clamp electrophysiology.[2][5] This method directly measures the flow of ions through the TRPA1 channel in real-time. By applying a voltage clamp to the membrane of a single cell expressing TRPA1, the currents generated upon channel opening can be recorded. Antagonists are then perfused onto the cell, and the reduction in the agonist-evoked current is quantified.

Patch-clamp assays are invaluable for:

  • Determining the potency of an antagonist with high precision.

  • Investigating the mechanism of action, such as whether the antagonist is a pore blocker or an allosteric modulator.[2]

  • Assessing the reversibility of antagonist binding.[2]

  • Studying the voltage-dependency of the antagonist's blocking effect.

Due to its lower throughput compared to calcium imaging, patch-clamp is typically used for secondary screening and in-depth characterization of lead compounds.

Neuropeptide Release Assays

To bridge the gap between heterologous expression systems and native tissue, ex vivo neuropeptide release assays are employed.[4] TRPA1 is highly expressed in sensory neurons, and its activation triggers the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[4][6] In this assay, tissues rich in sensory nerve endings, such as human dental pulp, are isolated and incubated with a TRPA1 agonist.[4] The amount of CGRP released into the supernatant is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA). The efficacy of a TRPA1 antagonist is determined by its ability to inhibit this agonist-induced CGRP release.[4] This method provides a valuable confirmation of antagonist activity in a native system and on a physiologically relevant downstream signaling event.

Comparative Performance of TRPA1 Antagonists

The following table summarizes the in vitro efficacy of several well-characterized TRPA1 antagonists across different assay platforms. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

AntagonistAssay TypeCell Line/TissueAgonistIC₅₀ (nM)
AZ465 Calcium Imaging (FLIPR)HEK-hTRPA1Zinc (100 µM)85[2][4]
Calcium Imaging (FLIPR)HEK-hTRPA1CS (10 nM)20[2][4]
AMG0902 Calcium ImagingCHO-rTRPA1AITC68[3]
Calcium ImagingCHO-rTRPA14-oxo-2-nonenal (4-ONE)585[3]
Calcium ImagingCHO-rTRPA1Hypo-osmolarity10[3]
A-967079 Calcium ImagingHEK293/TRPA1Cinnamaldehyde68.2[6]
Cardamonin Calcium ImagingHEK293/TRPA1Cinnamaldehyde454[6]
Compound 50 Calcium Imaging (FLIPR)HEK293-hTRPA1Cinnamaldehyde (100 µM)1420[1]
Calcium Imaging (FLIPR)HEK293-mTRPA1Cinnamaldehyde (100 µM)2840[1]

Experimental Protocols

Detailed Protocol: Cell-Based Calcium Imaging Assay
  • Cell Culture: HEK293 or CHO cells stably expressing the desired TRPA1 ortholog are cultured in appropriate media (e.g., DMEM with GlutaMax) supplemented with fetal bovine serum and an antibiotic for selection.[4] Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a commercially available kit like the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) for a specified time (typically 30-60 minutes) at 37°C. Probenecid (B1678239) may be included to inhibit organic anion transporters and improve dye loading, though its potential to activate TRPA1 should be considered.[7]

  • Compound Incubation: The dye solution is removed, and the cells are washed. The test antagonist, dissolved in the assay buffer, is then added to the wells at various concentrations. The plate is incubated for a predetermined period (e.g., 5-15 minutes) to allow the compound to interact with the channel.[4]

  • Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of a TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Fluorescence is then monitored over time (typically 1-3 minutes) to capture the peak calcium influx.

  • Data Analysis: The antagonist's effect is calculated as the percentage inhibition of the agonist-induced fluorescence increase. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Cells expressing TRPA1 are plated on glass coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).

  • Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A TRPA1 agonist is applied via the perfusion system to evoke an inward current. Once a stable baseline current is established, the test antagonist is co-applied with the agonist. The reduction in the current amplitude reflects the antagonist's activity.

  • Data Analysis: The percentage of current inhibition is calculated for each antagonist concentration. IC₅₀ values are determined by fitting the concentration-response data.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the TRPA1 signaling pathway and the workflows for the described assays.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_cell Sensory Neuron Agonist Electrophilic Agonists (AITC, Cinnamaldehyde, CS) TRPA1 TRPA1 Channel Agonist->TRPA1 Activate NonAgonist Non-Electrophilic Agonists (Zinc) NonAgonist->TRPA1 Activate Ca_ion Ca²⁺ TRPA1->Ca_ion Influx CGRP_vesicle CGRP Vesicle Ca_ion->CGRP_vesicle Triggers Fusion CGRP_release CGRP Release CGRP_vesicle->CGRP_release Exocytosis Antagonist TRPA1 Antagonist Antagonist->TRPA1 Inhibit

Caption: TRPA1 channel activation by various agonists leads to calcium influx and subsequent CGRP release.

Calcium_Imaging_Workflow start Seed TRPA1-expressing cells in microplate dye_loading Load cells with Ca²⁺-sensitive dye start->dye_loading wash1 Wash dye_loading->wash1 add_antagonist Add TRPA1 antagonist (test compound) wash1->add_antagonist incubate Incubate add_antagonist->incubate flipr Place in FLIPR incubate->flipr add_agonist Add TRPA1 agonist flipr->add_agonist measure Measure fluorescence change add_agonist->measure analyze Analyze data and determine IC₅₀ measure->analyze

Caption: Workflow for a cell-based calcium imaging assay to screen for TRPA1 antagonists.

Patch_Clamp_Workflow start Prepare TRPA1-expressing cells on coverslip patch Establish whole-cell patch-clamp configuration start->patch hold Voltage-clamp cell at holding potential patch->hold perfuse_agonist Perfuse with TRPA1 agonist hold->perfuse_agonist record_current Record baseline inward current perfuse_agonist->record_current perfuse_antagonist Co-perfuse with agonist and TRPA1 antagonist record_current->perfuse_antagonist record_inhibition Record inhibited current perfuse_antagonist->record_inhibition analyze Analyze current inhibition and determine IC₅₀ record_inhibition->analyze

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

References

Head-to-Head Comparison of Preclinical TRPA1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key preclinical Transient Receptor Potential Ankyrin 1 (TRPA1) inhibitors: A-967079, HC-030031, and GRC-17536. The information is supported by experimental data from various studies to aid in the selection of appropriate tool compounds for research and development.

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Its role in pain, inflammation, and respiratory conditions has made it a prime target for the development of novel therapeutics. This guide focuses on a head-to-head comparison of three widely studied preclinical TRPA1 inhibitors, presenting their in vitro potency, in vivo efficacy, and the experimental protocols used to evaluate them.

Quantitative Performance Data

The following tables summarize the in vitro potency and in vivo efficacy of A-967079, HC-030031, and GRC-17536 based on data from multiple studies. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

In Vitro Potency of TRPA1 Inhibitors
InhibitorAssay TypeSpeciesAgonistIC50Citation(s)
A-967079 Calcium Influx (FLIPR)HumanJT010Not explicitly stated, but 10 µM showed 98% inhibition[1]
Calcium InfluxHuman (CHO cells)Troglitazone (20µM)Not explicitly calculated, concentration-dependent inhibition observed between 0.01-2 µM[2]
Calcium InfluxHuman (CHO cells)nTZDpa (7µM)Not explicitly calculated, concentration-dependent inhibition observed between 0.01-2 µM[2]
Calcium InfluxHuman (CHO cells)GW9662 (30µM)Not explicitly calculated, concentration-dependent inhibition observed between 0.01-2 µM[2]
HC-030031 Calcium InfluxHuman (CHO cells)Troglitazone (10µM)Not explicitly calculated, concentration-dependent inhibition observed between 1-100 µM[2]
Calcium InfluxHuman (CHO cells)nTZDpa (5µM)Not explicitly calculated, concentration-dependent inhibition observed between 1-100 µM[2]
Calcium InfluxHuman (CHO cells)GW9662 (60µM)Not explicitly calculated, concentration-dependent inhibition observed between 1-100 µM[2]
GRC-17536 Calcium InfluxHuman (hTRPA1/CHO)Citric Acid4.6 nM[3]
Calcium InfluxHuman (A549 cells)Citric Acid5.0 nM[3]
Calcium InfluxHuman (CCD19-Lu cells)Citric Acid8.2 nM[3]
Calcium InfluxHuman (A549 cells)AITC2.06 nM[3]
Calcium InfluxHuman (CCD19-Lu cells)AITC2.71 nM[3]
In Vivo Efficacy of TRPA1 Inhibitors
InhibitorAnimal ModelPain/Disease ModelRoute of AdministrationKey FindingCitation(s)
A-967079 ChickenCinnamaldehyde-induced nociceptionIntraplantarFailed to inhibit, surprisingly showed agonistic effects[4]
HC-030031 ChickenCinnamaldehyde-induced nociceptionIntraperitonealSuppressed nociceptive behaviors induced by cinnamaldehyde (B126680) and A-967079[4]
GRC-17536 Guinea PigCitric acid-induced coughIntraperitoneal79% and 89% inhibition of cough at 60 and 100 mg/kg, respectively[3]
Rat & HumanPainful Diabetic Peripheral NeuropathyOralShowed efficacy in a Phase 2a proof-of-concept study in a sub-group of patients[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Calcium Influx Assay (FLIPR)

This protocol is a generalized procedure for assessing the inhibitory activity of compounds on TRPA1 channels using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 are cultured in appropriate media.

  • Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.[7]

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5 dye) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[7][8]

  • An anion reuptake inhibitor like probenecid (B1678239) may be included to improve dye retention, but its potential to interact with TRPA1 should be considered.[8]

  • The incubation is typically carried out for 1 hour at 37°C.[7]

3. Compound Addition and Measurement:

  • For antagonist evaluation, the test compound is added to the wells and pre-incubated for a defined period (e.g., 15 minutes).[7]

  • The plate is then transferred to the FLIPR instrument.

  • A baseline fluorescence reading is taken before the addition of a TRPA1 agonist (e.g., AITC, cinnamaldehyde, citric acid) at a concentration that elicits a submaximal response (e.g., EC80).

  • The change in fluorescence, indicating intracellular calcium concentration, is monitored over time (e.g., for 60 seconds after agonist addition).[7]

4. Data Analysis:

  • The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a standard method for measuring the effect of inhibitors on TRPA1 channel currents.

1. Cell Preparation:

  • Cells expressing TRPA1 are plated on coverslips suitable for electrophysiological recordings.

2. Recording Setup:

  • A glass micropipette with a resistance of 3-7 MΩ is filled with an intracellular solution (e.g., containing in mM: 135 Potassium gluconate, 5 KCl, 0.5 CaCl2, 2 MgCl2, 5 EGTA, 5 ATP-Mg, and 5 HEPES-KOH; pH 7.2).[9]

  • The coverslip is placed in a recording chamber and perfused with an extracellular solution (e.g., artificial cerebrospinal fluid).[10]

3. Whole-Cell Configuration:

  • The micropipette is brought into contact with a cell, and a high-resistance seal (GΩ seal) is formed.[9]

  • The cell membrane under the pipette tip is then ruptured by applying gentle suction to achieve the whole-cell configuration.[9]

4. Current Measurement:

  • The cell is voltage-clamped at a holding potential of -60 to -70 mV.[9]

  • A TRPA1 agonist is applied to the bath to evoke an inward current.

  • Once a stable agonist-evoked current is established, the test inhibitor is co-applied with the agonist.

  • The change in current amplitude is measured to determine the inhibitory effect of the compound.

5. Data Analysis:

  • The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

  • Concentration-response curves are generated to determine the IC50 of the inhibitor.

Visualizations

The following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for inhibitor screening.

TRPA1_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response Irritants Exogenous Irritants (AITC, Acrolein) TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Prostaglandins) GPCR GPCR Inflammatory_Mediators->GPCR Ca_influx Ca²⁺ Influx TRPA1->Ca_influx PLC PLC GPCR->PLC PKA PKA GPCR->PKA PLC->TRPA1 Sensitization PKC PKC PLC->PKC PKA->TRPA1 Sensitization PKC->TRPA1 Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide_Release Pain_Sensation Pain Sensation Ca_influx->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., FLIPR Calcium Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (IC50 in Calcium Assay) Hit_ID->Potency Electrophysiology Electrophysiology (Patch-Clamp) Potency->Electrophysiology Selectivity Selectivity Profiling (Against other TRP channels) Electrophysiology->Selectivity In_Vivo In Vivo Efficacy (Pain/Disease Models) Selectivity->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

References

AMG 9090: An Examination of Cross-Reactivity with other TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 9090 is recognized as a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in mediating pain and inflammation. While its efficacy against TRPA1 is established, a comprehensive understanding of its selectivity profile across the broader family of Transient Receptor Potential (TRP) channels is crucial for predicting potential off-target effects and ensuring therapeutic safety. This guide provides an objective comparison of this compound's activity on other TRP channels based on available data and outlines a typical experimental workflow for assessing such cross-reactivity.

Comparative Activity of this compound Across TRP Channels

Based on publicly available information, detailed quantitative cross-reactivity studies of this compound against a wide array of TRP channels are not extensively documented in peer-reviewed literature. However, existing data indicates that this compound also exhibits inhibitory activity against the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Due to the limited availability of specific IC50 values for this compound against a comprehensive panel of TRP channels (including TRPV1, TRPV2, TRPV3, TRPV4, TRPC5, etc.), a detailed quantitative comparison table cannot be provided at this time. The primary reported activity of this compound remains as a TRPA1 antagonist.

Experimental Protocols for Assessing TRP Channel Cross-Reactivity

To determine the selectivity profile of a compound like this compound, a series of in vitro assays are typically employed. The following protocols describe standard methods for evaluating the cross-reactivity of a test compound against various TRP channels expressed in a heterologous system.

Cell Culture and Transfection
  • Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transient Transfection: For each TRP channel to be tested (e.g., human TRPA1, TRPV1, TRPM8, etc.), HEK293 cells are seeded in 96-well black-walled, clear-bottom plates. At 70-80% confluency, cells are transiently transfected with a plasmid DNA construct encoding the specific human TRP channel using a suitable transfection reagent according to the manufacturer's instructions. Assays are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

This is a common high-throughput method to assess the activity of TRP channels, which are cation channels with significant calcium permeability.

  • Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM. The cells are incubated with the dye solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Incubation: After dye loading, the cells are washed to remove extracellular dye. A baseline fluorescence reading is taken. Subsequently, varying concentrations of the test compound (this compound) are added to the wells and incubated for a predetermined period (e.g., 10-30 minutes).

  • Channel Activation: Following incubation with the test compound, a known agonist for the specific TRP channel being assayed is added to stimulate channel opening and subsequent calcium influx.

    • TRPA1: Allyl isothiocyanate (AITC) or cinnamaldehyde.

    • TRPV1: Capsaicin.

    • TRPM8: Menthol or icilin.

  • Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

  • Cell Preparation: Transfected HEK293 cells expressing the TRP channel of interest are used.

  • Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Agonist Application: The cell is perfused with an extracellular solution containing a specific agonist to elicit an inward current mediated by the TRP channel.

  • Compound Application: The test compound (this compound) is then co-applied with the agonist at various concentrations to determine its effect on the agonist-induced current.

  • Data Analysis: The inhibition of the current by the compound is measured, and an IC50 value is determined from the concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

cluster_workflow Experimental Workflow for TRP Channel Cross-Reactivity start Start: Select TRP Channel Subtypes for Screening transfection Transiently Transfect HEK293 Cells with Specific TRP Channel Plasmid start->transfection assay_choice Select Assay Method transfection->assay_choice calcium_imaging Calcium Imaging Assay assay_choice->calcium_imaging High-Throughput patch_clamp Patch-Clamp Electrophysiology assay_choice->patch_clamp Gold Standard data_analysis Data Analysis: Calculate IC50 Values calcium_imaging->data_analysis patch_clamp->data_analysis comparison Compare IC50 Values Across TRP Channels to Determine Selectivity Profile data_analysis->comparison end End: Assess Cross-Reactivity comparison->end

Caption: Workflow for assessing this compound cross-reactivity.

cluster_pathway TRP Channel Activation and Inhibition Pathway agonist TRP Channel Agonist (e.g., Capsaicin, Menthol, AITC) trp_channel TRP Channel (e.g., TRPV1, TRPM8, TRPA1) agonist->trp_channel Activates amg9090 This compound (Antagonist) amg9090->trp_channel Inhibits ca_influx Ca2+ Influx trp_channel->ca_influx cellular_response Downstream Cellular Response (e.g., Neurotransmitter Release, Signaling Cascade) ca_influx->cellular_response

Caption: Generalized TRP channel signaling pathway.

Benchmarking AMG 9090 Against Newer TRPA1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential ankyrin 1 (TRPA1) channel has emerged as a critical target in drug discovery, primarily for pain and inflammatory conditions. As a non-selective cation channel expressed in sensory neurons, it acts as a sensor for a wide array of noxious stimuli. Over the years, numerous antagonists have been developed to modulate its activity. This guide provides an objective comparison of the early antagonist AMG 9090 with several newer TRPA1 antagonists that have since entered preclinical and clinical development. The comparison focuses on their in vitro potency, supported by experimental data and detailed methodologies.

In Vitro Potency of TRPA1 Antagonists

The primary measure of a TRPA1 antagonist's efficacy in early-stage development is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the TRPA1 channel's activity in vitro. The following table summarizes the available IC50 data for this compound and a selection of newer antagonists. It is important to note that direct head-to-head studies are often limited, and data is compiled from various independent investigations.

CompoundDeveloperTarget SpeciesAssay TypeAgonistIC50 / IC90Citation(s)
This compound AmgenHumanNot SpecifiedAITC, ColdPotent Antagonist[1]
RatNot SpecifiedNot SpecifiedPartial Agonist[1]
AMG0902 AmgenRatCalcium InfluxAITCIC50: 68 ± 38 nM[2]
RatCalcium InfluxAITCIC90: 300 nM[2][3]
HumanCalcium InfluxAITCIC90: 186 ± 18 nM[2]
GDC-0334 Genentech/RocheHumanCell-basedNot SpecifiedIC50: 1.7 nM[4]
GRC-17536 GlenmarkHumanNot SpecifiedNot SpecifiedPotent Antagonist**[5]
LY3526318 Eli LillyHumanWhole-cell patch clampNot SpecifiedIC50: 47.6 nM
GDC-6599 (RG-6341) Genentech/RocheHumanNot SpecifiedNot SpecifiedIC50: 4.4 nM

**Note on GRC-17536: While a specific IC50 value is not cited here, GRC-17536 has demonstrated efficacy in Phase 2a proof-of-concept studies for painful diabetic neuropathy, indicating potent in vivo activity[5].

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of TRPA1 antagonists.

In Vitro Assays

1. Calcium Flux Assay (Fluorometric Imaging Plate Reader - FLIPR)

This high-throughput assay is a common method for screening and characterizing TRPA1 antagonists by measuring changes in intracellular calcium concentration upon channel activation.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPA1 channel are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately one hour at 37°C.

  • Compound Addition: The antagonist compound, at various concentrations, is added to the wells and incubated for a specific period to allow for target engagement.

  • Agonist Stimulation and Signal Detection: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to activate the TRPA1 channels. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

  • Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

2. Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a more direct measure of ion channel activity and is considered the gold standard for characterizing the effects of antagonists on ion channel function.

  • Cell Preparation: Cells expressing the TRPA1 channel are grown on coverslips.

  • Recording Setup: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition and is pressed against the cell membrane to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is held constant (clamped) by the amplifier.

  • Channel Activation and Inhibition: A TRPA1 agonist is applied to the cell to elicit an inward current. The antagonist is then co-applied with the agonist, and the reduction in the current is measured.

  • Data Analysis: The degree of inhibition at different antagonist concentrations is used to determine the IC50 value.

In Vivo Models

1. AITC-Induced Nocifensive Behavior

This is an acute pain model used to assess the in vivo target engagement of TRPA1 antagonists.

  • Animal Acclimation: Rodents (rats or mice) are placed in an observation chamber for a period to acclimate to the environment.

  • Compound Administration: The TRPA1 antagonist or vehicle is administered via the intended clinical route (e.g., orally).

  • AITC Injection: After a predetermined pretreatment time, a small volume of AITC solution is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The animal's nocifensive behaviors, such as flinching, licking, or lifting of the injected paw, are observed and quantified for a set period immediately following the AITC injection.

  • Data Analysis: The reduction in the duration or frequency of these behaviors in the antagonist-treated group compared to the vehicle group indicates in vivo efficacy.

2. Formalin Test

This model is used to assess analgesic efficacy in a more persistent pain state and can differentiate between nociceptive and inflammatory pain mechanisms.

  • Animal Acclimation: Animals are acclimated to the testing environment.

  • Compound Administration: The test antagonist or vehicle is administered.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Scoring: The time the animal spends licking, biting, or shaking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), which involves central sensitization and inflammatory processes.

  • Data Analysis: The ability of the antagonist to reduce the nocifensive behaviors in either or both phases is a measure of its analgesic potential.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

TRPA1 Signaling Pathway

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_channel TRPA1 Channel cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Environmental Irritants Environmental Irritants TRPA1 TRPA1 Environmental Irritants->TRPA1 Activate Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Activate Oxidative Stress Oxidative Stress Oxidative Stress->TRPA1 Activate Ca2+ Influx Ca2+ Influx TRPA1->Ca2+ Influx Opens Depolarization Depolarization Ca2+ Influx->Depolarization Action Potential Firing Action Potential Firing Depolarization->Action Potential Firing Neurotransmitter Release Neurotransmitter Release Action Potential Firing->Neurotransmitter Release Pain Sensation Pain Sensation Neurotransmitter Release->Pain Sensation Neurogenic Inflammation Neurogenic Inflammation Neurotransmitter Release->Neurogenic Inflammation Antagonist TRPA1 Antagonist Antagonist->TRPA1 Blocks

Caption: A simplified diagram of the TRPA1 signaling pathway.

Experimental Workflow for In Vitro Antagonist Screening

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Acquisition & Analysis A Seed TRPA1-expressing cells in microplate B Load cells with Calcium-sensitive dye A->B C Add TRPA1 Antagonist (Test Compound) B->C D Add TRPA1 Agonist (e.g., AITC) C->D E Measure Calcium Influx (Fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A typical workflow for screening TRPA1 antagonists in vitro.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG 9090: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AMG 9090, a research-use transient receptor potential ankyrin 1 (TRPA1) antagonist, is not publicly available. The following procedural guidance is based on best practices for the handling and disposal of potentially hazardous, chlorinated organic compounds. This information is intended to supplement, not replace, the official SDS from the supplier and your institution's specific environmental health and safety (EHS) protocols. Always consult the supplier-provided SDS and your EHS office before handling or disposing of this compound.

This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management of this compound waste, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling and Disposal

A comprehensive personal protective equipment plan is mandatory to minimize exposure during the handling and disposal of this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes and airborne particles.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if working outside a certified chemical fume hood or if dust/aerosols may be generated.To prevent inhalation of potentially harmful dust or vapors.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. Ensure there is no exposed skin.To protect the body from accidental contact and contamination.

Standard Operating Procedure for Disposal of this compound Waste

The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste. As a chlorinated organic compound, it requires specific disposal routes and must not be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste contaminated with this compound in a dedicated, properly labeled hazardous waste container.[3] The container should be made of a material compatible with chlorinated organic compounds.

  • Waste Types: This includes:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (gloves, etc.).

    • Any lab materials that have come into contact with the compound (e.g., pipette tips, weighing papers, contaminated absorbent materials).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N-[2,2,2-Trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide," and the approximate concentration and quantity.

Step 2: Storage of Hazardous Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 3: Disposal Request and Pickup

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[3]

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Disposal of Empty Containers:

  • Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.[3]

  • The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on institutional policies.

  • After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated lab waste.

Experimental Workflow for Disposal

AMG_9090_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_end Completion start Start ppe Don Appropriate PPE start->ppe collect_waste Collect this compound Waste (Solid & Liquid) ppe->collect_waste collect_contaminated Collect Contaminated Materials (PPE, etc.) ppe->collect_contaminated waste_container Place in Labeled Hazardous Waste Container collect_waste->waste_container collect_contaminated->waste_container seal_container Seal Container waste_container->seal_container store_waste Store in Designated Secure Area seal_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end_process End request_pickup->end_process

This compound Disposal Workflow

Emergency Procedures: Spill Cleanup

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Prevent entry into the spill zone.

  • Consult SDS and EHS: If a spill is significant or you are unsure how to proceed, contact your EHS office immediately.

  • Personal Protective Equipment: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[4] For solid spills, gently cover the material to avoid raising dust.

  • Cleanup:

    • Carefully sweep or scoop up the absorbed or solid material and place it into a labeled hazardous waste container.

    • Avoid generating dust.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water.[5]

    • All materials used for decontamination should be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

References

Essential Safety and Operational Guidance for Handling AMG 9090

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like AMG 9090, a transient receptor potential ankyrin 1 (TRPA1) antagonist, is paramount.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of essential personal protective equipment (PPE), operational procedures, and disposal plans based on established protocols for handling potent, research-grade small molecule compounds.[2][3][4] Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with potent compounds like this compound. The required level of protection varies depending on the specific laboratory activity and the physical form of the compound.

Laboratory ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable, solid-front lab coat with tight-fitting cuffs.- Ventilation: Certified chemical fume hood or powder containment hood.High risk of aerosolization and inhalation of fine powders requires stringent respiratory and skin protection.[2][3]
Solution Preparation and Handling - Gloves: Double pairs of nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.- Lab Coat: Standard laboratory coat.- Ventilation: Work should be conducted in a chemical fume hood.[2]Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[3]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: All cell culture work should be performed in a Class II biological safety cabinet.[2]Protects both the user and the cell culture from contamination.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat.Ensures protection from contaminated waste materials during handling and disposal procedures.[2]

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is essential for the safe management of this compound within the laboratory. All work with this compound should be conducted in a designated and clearly marked area.[2]

  • Preparation and Review:

    • Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Consult general safety guidelines for handling potent compounds.[3]

    • Ensure a spill kit is readily available in the designated work area.

  • Setting Up the Work Area:

    • Verify that the chemical fume hood or other containment device is certified and functioning correctly.

    • Decontaminate the work surface before and after use.

    • Gather all necessary equipment and reagents to minimize movement in and out of the containment area.

  • Donning PPE:

    • Put on the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Compound Handling:

    • Weighing and Aliquoting: Perform all manipulations of solid this compound within a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[2]

    • Solution Preparation: When preparing solutions, handle the compound within a certified chemical fume hood to control potential splashes and vapors.[2]

    • Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[2]

  • Decontamination and Doffing PPE:

    • After completing the experimental work, decontaminate all surfaces and equipment.

    • Remove PPE carefully to avoid self-contamination, and dispose of it as hazardous waste.[3]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Procedure A Review Safety Protocols & Risk Assessment B Prepare Work Area (Fume Hood, Spill Kit) A->B C Don Appropriate PPE B->C D Weigh & Aliquot Solid (in Containment) C->D Enter Handling Area E Prepare Solutions (in Fume Hood) D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment F->G Complete Experiment H Segregate & Label Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Workflow for the safe handling of potent compounds like this compound.

Disposal Plan

The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.[3] All waste contaminated with this compound must be treated as hazardous waste.[4]

  • Unused/Expired Compound:

    • Do not dispose of down the drain or in regular trash.[3]

    • Collect in a clearly labeled, sealed, and chemically compatible container.[3]

    • Dispose of through a certified hazardous waste vendor. The label should clearly identify the contents as a potent compound.[3]

  • Contaminated Labware (e.g., vials, pipette tips):

    • Collect in a designated, puncture-resistant, and sealed container.[3]

    • Label the container as "Hazardous Waste" with the name of the compound.[3]

  • Contaminated PPE (e.g., gloves, lab coat):

    • Carefully doff PPE to avoid self-contamination.[3]

    • Place all disposable items that have come into contact with the compound in a sealed bag or container labeled as hazardous waste.[3]

  • Aqueous Waste:

    • Collect in a sealed, labeled container.[3]

    • Do not mix with other waste streams unless compatibility has been confirmed.[3]

All disposal activities must be in strict accordance with local, state, and federal regulations.[4]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.